4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10075. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMKOITXUEVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036386 | |
| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6566-40-1 | |
| Record name | 6566-40-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a derivative of the tetralone scaffold, represents a significant building block in medicinal chemistry and drug discovery. The tetralone core is a privileged structure found in a variety of biologically active compounds, and the presence of both a ketone and a carboxylic acid functional group in this particular molecule offers versatile handles for synthetic modifications. This guide provides a comprehensive overview of the physicochemical properties of this compound, alongside theoretical and practical insights into its synthesis and characterization, to support its application in research and development.
Physicochemical Properties
| Property | Value/Information | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 6566-40-1 | [PubChem][1] |
| Molecular Formula | C₁₁H₁₀O₃ | [PubChem][1] |
| Molecular Weight | 190.19 g/mol | [PubChem][1] |
| Melting Point | Data not available. The related isomer, 1,2,3,4-Tetrahydro-2-naphthoic acid, has a reported melting point of 93-96 °C. | [Sigma-Aldrich][2] |
| Boiling Point | Data not available. | |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF. | General principles of carboxylic acid solubility |
| pKa | Predicted to be in the range of 4-5, typical for carboxylic acids. | General pKa ranges for carboxylic acids |
| XLogP3 | 1.2 | [PubChem][1] |
| Polar Surface Area | 54.4 Ų | [PubChem][1] |
| Rotatable Bond Count | 1 | [PubChem][1] |
| Hydrogen Bond Donor Count | 1 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific spectra are proprietary to commercial suppliers, the expected spectral features can be predicted based on the functional groups present.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of both aromatic and aliphatic protons in a rigid ring system. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm). The aliphatic protons on the tetralone ring will exhibit complex splitting patterns due to diastereotopicity and coupling between adjacent protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton. Distinct signals are expected for the carbonyl carbon of the ketone (δ > 190 ppm), the carbonyl carbon of the carboxylic acid (δ ~170-185 ppm), the aromatic carbons (δ ~125-150 ppm), and the aliphatic carbons of the tetralone ring (δ ~20-60 ppm).[3]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[4]
-
C=O stretch (ketone): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[5]
-
C-O stretch (carboxylic acid): A medium to strong band in the 1210-1320 cm⁻¹ region.[5]
-
Aromatic C-H and C=C stretches: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[4]
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) at m/z 190. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[6] The tetralone ring may also undergo characteristic fragmentation.
Synthetic Approaches
The synthesis of this compound can be approached through several established organic reactions. A plausible and efficient method involves the Stobbe condensation, which is well-suited for the formation of α-alkylidene succinic acids from ketones.[7][8]
Caption: Synthetic workflow for this compound via Stobbe Condensation.
Experimental Protocol: Synthesis via Stobbe Condensation (Generalized)
Causality: The Stobbe condensation is chosen for its reliability in forming C-C bonds between a ketone and a succinic ester, directly installing the carboxylic acid functionality (as its ester precursor) at the desired position. The use of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide is crucial to deprotonate the succinic ester without promoting side reactions like saponification.
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. The final product's identity and purity should be confirmed by the spectroscopic methods detailed above and by melting point analysis.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of β-tetralone and diethyl succinate in a dry, aprotic solvent such as toluene or THF.
-
Base Addition: Under a nitrogen atmosphere, slowly add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise to the reaction mixture at a controlled temperature (often room temperature or slightly elevated).
-
Reaction: Stir the reaction mixture at the appropriate temperature for several hours until the reaction is complete, as indicated by TLC analysis.
-
Workup: Cool the reaction mixture and quench with a dilute acid (e.g., HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis and Decarboxylation: The resulting crude product (a half-ester) is then subjected to acidic or basic hydrolysis followed by heating to effect decarboxylation, yielding the final product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.
Experimental Determination of Physicochemical Properties
For novel compounds or where data is unavailable, experimental determination of key properties is essential.
Protocol for pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a highly accurate method for determining the pKa of an acid. It relies on monitoring the pH of a solution of the acid as a titrant of known concentration (a strong base) is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
Self-Validation: The titration curve (pH vs. volume of titrant) should exhibit a clear inflection point, which corresponds to the equivalence point. The pKa is determined from the midpoint of the buffer region. The experiment should be repeated multiple times to ensure reproducibility.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for Solubility Determination
Causality: The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent. It involves agitating an excess of the solid compound with the solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.
Self-Validation: To ensure that equilibrium has been reached, samples of the supernatant should be taken at different time points until the concentration of the dissolved compound remains constant.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the compound in the diluted solution using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Applications in Drug Development
The tetralone scaffold is a key component in numerous pharmaceuticals. The presence of the carboxylic acid and ketone functionalities in this compound makes it a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid can be converted to esters, amides, or other functional groups, while the ketone can undergo a wide range of reactions, including reduction, oxidation, and carbon-carbon bond formation. This dual reactivity allows for the rapid generation of diverse chemical libraries for screening and lead optimization in drug discovery programs. For instance, derivatives of tetralone have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.
Conclusion
This compound is a valuable building block for medicinal chemistry, offering a rigid scaffold with two orthogonal functional groups for synthetic elaboration. While some of its physicochemical properties are yet to be experimentally determined and reported in publicly accessible literature, this guide provides a solid foundation based on predicted data and established analytical and synthetic methodologies. The protocols and theoretical background presented herein are intended to empower researchers to effectively utilize this compound in the design and synthesis of novel therapeutic agents.
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Juniper Publishers. (2022, May 5). Stobbe Condensation. [Link]
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Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(3), 236-241. [Link]
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An In-depth Technical Guide to 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 6566-40-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a versatile bicyclic organic compound. With its unique structural combination of a tetralone framework and a carboxylic acid moiety, this molecule serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents and fine chemicals.
Molecular Overview and Physicochemical Properties
This compound, also known as 2-carboxy-4-tetralone, possesses a rigid bicyclic structure that provides a stable scaffold for diverse chemical modifications. The presence of both a ketone and a carboxylic acid functional group allows for selective derivatization, making it an attractive starting material for constructing more complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6566-40-1 | [1] |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 143-145 °C | [2] |
| Boiling Point | 218-220 °C (at 16 Torr) | [2] |
| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.19 ± 0.20 | [2] |
| XLogP3 (Predicted) | 1.2 | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, typically involving a Dieckmann condensation to form the tetralone ring, followed by hydrolysis and decarboxylation of the resulting β-keto ester.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Plausible Synthetic Route
The following protocol outlines a representative synthesis based on established chemical principles for the formation of similar structures.
Step 1: Dieckmann Condensation of a Suitable Diester
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, a suitable diester, such as diethyl 2-(2-ethoxycarbonylbenzyl)malonate, is added dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to reflux for several hours to facilitate the intramolecular cyclization.
-
After cooling to room temperature, the reaction is quenched by the addition of a weak acid (e.g., acetic acid).
-
The solvent is removed under reduced pressure, and the crude product, the corresponding ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.
Step 2 & 3: Hydrolysis and Decarboxylation
-
The crude β-keto ester from the previous step is dissolved in a suitable solvent, and an aqueous solution of a strong acid (e.g., hydrochloric acid) is added.
-
The mixture is heated to reflux to promote both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid intermediate.[4] The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated by filtration or extraction.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on its chemical structure.
Infrared (IR) Spectroscopy
The IR spectrum of a β-keto acid is expected to exhibit distinct absorption bands corresponding to its functional groups.[5]
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹.
-
C=O Stretch (Ketone and Carboxylic Acid): Two distinct carbonyl stretching bands are expected. The ketone carbonyl will likely appear around 1680 cm⁻¹, and the carboxylic acid carbonyl will be in the range of 1700-1725 cm⁻¹.[5]
-
C-O Stretch (Carboxylic Acid): A stretching vibration for the C-O bond of the carboxylic acid is expected in the 1320-1210 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Aromatic Protons: Multiple signals in the downfield region (δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring.
-
Carboxylic Acid Proton: A broad singlet, typically in the very downfield region (δ 10-13 ppm).
-
Aliphatic Protons: A series of multiplets in the upfield region (δ 2.0-4.0 ppm) corresponding to the protons on the saturated portion of the tetralone ring. The proton at the C2 position, being adjacent to the carboxylic acid, will likely be a multiplet around δ 3.0-3.5 ppm. The protons on C1 and C3 will also appear as multiplets in this region.
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two signals in the downfield region are expected for the ketone (δ ~190-200 ppm) and the carboxylic acid (δ ~170-180 ppm) carbonyl carbons.[6]
-
Aromatic Carbons: Several signals in the range of δ 120-150 ppm corresponding to the carbons of the benzene ring.
-
Aliphatic Carbons: Signals for the sp³ hybridized carbons of the saturated ring will appear in the upfield region (δ 20-60 ppm).
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a versatile building block in organic synthesis.
Caption: Key chemical transformations of the title compound.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group can undergo a variety of standard transformations:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.
-
Amide Formation: Coupling with a primary or secondary amine using a suitable coupling agent (e.g., DCC, EDC) affords the corresponding amide.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Ketone Moiety
The ketone functionality provides another site for chemical modification:
-
Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using milder reducing agents such as sodium borohydride (NaBH₄).
-
Wittig Reaction: Reaction with a phosphorus ylide can convert the ketone into an alkene.
-
Reductive Amination: Condensation with an amine followed by reduction can introduce an amino group at the 4-position.
Decarboxylation
As a β-keto acid, this compound is susceptible to decarboxylation upon heating, leading to the formation of 4-tetralone.[7] This reaction proceeds through a cyclic transition state, resulting in the loss of carbon dioxide.[8]
Applications in Research and Drug Discovery
While specific biological data for this compound is limited in the public domain, the tetralone and tetrahydronaphthalene scaffolds are present in numerous biologically active molecules. This suggests that the title compound is a valuable intermediate for the synthesis of potential therapeutic agents.
-
Scaffold for Bioactive Molecules: Derivatives of tetrahydronaphthalene have been investigated for a range of pharmacological activities, including as thromboxane receptor antagonists and for their cytotoxic effects against cancer cell lines.[9][10]
-
Intermediate in Natural Product Synthesis: The tetralone framework is a key structural motif in some natural products, and this compound could serve as a starting material for their total synthesis.[11]
-
Chemical Probe Development: The ability to selectively modify both the carboxylic acid and ketone functionalities allows for the synthesis of a library of derivatives that can be used to probe biological systems and identify new drug leads. For instance, derivatives of quinoline-2-carboxylic acid have been studied for their anti-inflammatory and analgesic properties.[12]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a rigid bicyclic core and two distinct functional groups provides a rich platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential utility, serving as a valuable resource for researchers in the field.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 6566-40-1), a key intermediate in synthetic organic chemistry.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of analyzing this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally-derived spectra for this specific compound are not publicly available, this guide establishes a robust framework for its analysis by detailing standardized protocols, explaining the principles of structural elucidation, and providing expertly predicted spectral data based on analogous structures and established chemical principles.
Introduction: The Significance of this compound
This compound, a derivative of the tetralone scaffold, represents a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The tetralone core is a feature in compounds investigated for a range of biological activities. Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and a multi-technique spectroscopic approach provides the necessary certainty.
This guide is structured to empower the researcher to:
-
Understand the expected spectroscopic signatures of the title compound.
-
Implement robust experimental protocols for data acquisition.
-
Confidently interpret the resulting spectra to verify the molecular structure.
The molecular structure and key identifiers are provided below:
| IUPAC Name | 4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid[1] |
| CAS Number | 6566-40-1[1] |
| Molecular Formula | C₁₁H₁₀O₃[1] |
| Molecular Weight | 190.19 g/mol [1] |
| Structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Analysis
The following protocol is designed for a standard 400 or 500 MHz NMR spectrometer and assumes the sample is a solid powder.
Workflow: NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology:
-
Solvent Selection: DMSO-d₆ is the preferred solvent. Its ability to form hydrogen bonds helps in solubilizing the carboxylic acid, and the acidic proton of the carboxyl group will be observable as a broad singlet. Chloroform-d (CDCl₃) can also be used, but the acidic proton may exchange or be very broad and difficult to observe.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Dissolution: Vortex and, if necessary, gently sonicate the mixture to ensure complete dissolution.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of -2 to 14 ppm is appropriate. Typically, 16-32 scans are sufficient for a sample of this concentration.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 0 to 220 ppm is standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons, in addition to the characteristic carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and chemical exchange. |
| ~7.95 | Doublet | 1H | H-5 | This proton is ortho to the carbonyl group, which is strongly electron-withdrawing, causing a significant downfield shift. |
| ~7.60 | Triplet | 1H | H-7 | This aromatic proton is meta to the carbonyl and will be shifted downfield, appearing as a triplet due to coupling with H-6 and H-8. |
| ~7.40 | Triplet | 1H | H-6 | Coupled to H-5 and H-7, this proton will appear as a triplet in the aromatic region. |
| ~7.30 | Doublet | 1H | H-8 | This proton is furthest from the electron-withdrawing groups on the aliphatic ring and will be the most upfield of the aromatic signals. |
| ~3.50 | Multiplet | 1H | H-2 | The methine proton is alpha to the carboxylic acid group, causing a downfield shift. It will be a complex multiplet due to coupling with the two diastereotopic H-3 protons. |
| ~3.20 | Doublet of Doublets | 1H | H-1 (axial) | The benzylic protons are diastereotopic. The axial proton is expected to be shifted slightly downfield. |
| ~3.05 | Doublet of Doublets | 1H | H-1 (equatorial) | The equatorial benzylic proton. |
| ~2.70 | Multiplet | 2H | H-3 | These methylene protons are adjacent to the chiral center at C-2 and are diastereotopic, leading to complex splitting patterns. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum will provide a count of the unique carbon environments and confirm the presence of the carbonyl and carboxyl groups.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~196.0 | C-4 (C=O) | Ketone carbonyl carbons are highly deshielded and typically appear in the 190-220 ppm region.[4] |
| ~174.0 | -COOH | Carboxylic acid carbonyl carbons are also deshielded, appearing in the 170-185 ppm range. |
| ~144.0 | C-4a | Aromatic quaternary carbon adjacent to the carbonyl group. |
| ~134.0 | C-7 | Aromatic CH carbon. |
| ~132.5 | C-8a | Aromatic quaternary carbon. |
| ~129.0 | C-5 | Aromatic CH carbon. |
| ~127.5 | C-8 | Aromatic CH carbon. |
| ~127.0 | C-6 | Aromatic CH carbon. |
| ~45.0 | C-2 | Methine carbon alpha to the carboxyl group. |
| ~38.0 | C-1 | Benzylic methylene carbon. |
| ~32.0 | C-3 | Methylene carbon adjacent to the C-2 methine. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying key functional groups due to their characteristic vibrational frequencies. In the title compound, the carboxylic acid and ketone moieties will produce strong, easily identifiable absorption bands.
Experimental Protocol: IR Analysis
Workflow: Solid-State IR (ATR) Analysis
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Wipe with a soft tissue dampened with isopropanol and allow it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure arm to apply firm and consistent pressure on the sample, ensuring good contact with the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly.
Predicted IR Absorption Bands
The IR spectrum will be dominated by the absorptions from the O-H and C=O bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid | The O-H stretch in a carboxylic acid is characteristically very broad due to extensive hydrogen bonding.[5][6] |
| ~3070 | Medium | C-H stretch | Aromatic | Stretching vibrations of sp² C-H bonds typically appear just above 3000 cm⁻¹.[6] |
| ~2950 | Medium | C-H stretch | Aliphatic | Stretching vibrations of sp³ C-H bonds in the tetralin ring. |
| ~1715 | Strong, Sharp | C=O stretch | Carboxylic Acid Dimer | The carbonyl of a carboxylic acid typically absorbs strongly in this region.[7] |
| ~1685 | Strong, Sharp | C=O stretch | Aryl Ketone | The carbonyl of the tetralone is conjugated with the aromatic ring, which lowers its stretching frequency compared to a simple aliphatic ketone.[8][9] |
| ~1600, ~1475 | Medium | C=C stretch | Aromatic Ring | In-ring stretching vibrations of the benzene ring. |
| ~1250 | Strong | C-O stretch | Carboxylic Acid | Coupled C-O stretching and O-H bending vibrations in the carboxylic acid group. |
| ~920 | Broad, Medium | O-H bend | Carboxylic Acid | Out-of-plane bending of the hydrogen-bonded O-H group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.
Experimental Protocol: MS Analysis
Workflow: Electrospray Ionization (ESI) MS Analysis
Caption: General workflow for ESI-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule. Given the acidic nature of the compound, analysis in negative ion mode will be most effective, readily forming the deprotonated molecule [M-H]⁻.
-
Analysis:
-
Full Scan MS: Infuse the sample solution into the mass spectrometer and acquire a full scan spectrum to identify the molecular ion.
-
Tandem MS (MS/MS): To gain further structural information, isolate the [M-H]⁻ ion and subject it to collision-induced dissociation (CID) to observe its fragmentation pattern.
-
Predicted Mass Spectrum
The molecular formula C₁₁H₁₀O₃ gives an exact mass of 190.0630 Da.
| Predicted m/z | Ion | Rationale for Formation |
| 189.0557 | [M-H]⁻ | The most abundant ion in negative mode ESI, formed by the loss of the acidic carboxylic proton. |
| 171.0451 | [M-H-H₂O]⁻ | Loss of a water molecule from the parent ion. |
| 145.0608 | [M-H-CO₂]⁻ | Decarboxylation (loss of CO₂) is a common fragmentation pathway for carboxylic acids. |
| 117.0659 | [M-H-CO₂-CO]⁻ | Subsequent loss of carbon monoxide from the tetralone ring after decarboxylation. This is a characteristic fragmentation for cyclic ketones.[10][11] |
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides the necessary framework, from experimental execution to spectral interpretation. The predicted data tables serve as a robust benchmark for scientists synthesizing or utilizing this compound, ensuring the integrity and success of their research endeavors. While direct experimental data is pending public availability, the principles and expectations outlined herein offer an authoritative and scientifically-grounded approach to its characterization.
References
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Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Wiley-VCH GmbH. (2026). 1-Tetralone - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
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Wiley-VCH GmbH. (2026). 2-Tetralone - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
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ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Chem-Space. (n.d.). 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. Retrieved from [Link]
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Navigating the Therapeutic Potential of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promising Scaffold of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its various substituted forms, derivatives of this compound represent a class of molecules with significant therapeutic potential. The presence of a carboxylic acid group at the C-2 position, combined with the reactive keto group and the aromatic ring, provides a unique three-dimensional structure with multiple points for functionalization. This allows for the fine-tuning of physicochemical properties and biological activities, making these derivatives attractive candidates for drug discovery programs targeting a range of diseases.
This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. We will delve into their synthesis, mechanisms of action, and structure-activity relationships, offering insights for researchers and drug development professionals in the field.
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Derivatives of the tetralone scaffold have emerged as promising anti-inflammatory agents.[2]
Mechanism of Action: Inhibition of Macrophage Migration Inhibitory Factor (MIF)
A key mechanism underlying the anti-inflammatory effects of certain tetralone derivatives is the inhibition of the Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine that plays a critical role in the innate immune response. Some tetralone derivatives have been shown to act as inhibitors of MIF's tautomerase activity, which is crucial for its pro-inflammatory functions. By inhibiting MIF, these compounds can effectively suppress the activation of macrophages and the subsequent production of inflammatory mediators.[1]
dot
Caption: Inhibition of MIF by 4-oxo-tetrahydronaphthalene-2-carboxylic acid derivatives.
Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity
A standard method to evaluate the anti-inflammatory potential of these derivatives is to measure their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of NO production.
Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Tetralone derivatives have demonstrated promising antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
Mechanism of Action: Membrane Disruption and Enzyme Inhibition
The antimicrobial mechanism of action for some tetralone derivatives, particularly those incorporating an aminoguanidinium moiety, appears to be multifactorial. These compounds can disrupt the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death. Furthermore, molecular docking studies suggest that these derivatives may also inhibit essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[2]
dot
Caption: Dual mechanism of antimicrobial action.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized assay to determine the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Bacterial Strain: Use a standardized inoculum of the target bacterial strain (e.g., S. aureus ATCC 29213 or a clinical MRSA isolate).
-
Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
| Compound/Drug | MIC against S. aureus (µg/mL) | Reference |
| Ampicillin | >128 | [2] |
| Vancomycin | 1-2 | [2] |
| Tetralone Derivative 2D | 0.5 - 1 | [2] |
Anticancer Activity: Targeting Proliferation of Malignant Cells
The development of novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in oncology research. Tetralone derivatives have shown cytotoxic activity against various cancer cell lines.[3]
Mechanism of Action: Induction of Apoptosis
While the precise mechanisms are still under investigation, some tetrahydronaphthalene derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a crucial mechanism for eliminating malignant cells. The cytotoxic effects are often evaluated using cell viability assays.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) in an appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Tetralin-pyridine hybrid | HCT116 | Potent | [3] |
| Tetralin-pyridine hybrid | MCF-7 | Good | [3] |
| α,β-unsaturated ketone 3a | HeLa | 3.5 µg/mL | |
| α,β-unsaturated ketone 3a | MCF-7 | 4.5 µg/mL |
Synthesis of this compound Derivatives
The synthesis of these derivatives typically involves multi-step reaction sequences. A common starting material is a substituted tetralone. The carboxylic acid moiety at the 2-position can be introduced through various synthetic strategies. Subsequent modifications of the carboxylic acid to form esters or amides, or substitutions on the aromatic ring, allow for the creation of a diverse library of compounds for biological screening.
dot
Caption: General synthetic workflow for derivatives.
Future Perspectives
The derivatives of this compound represent a versatile scaffold with significant potential for the development of novel therapeutics. Future research should focus on:
-
Elucidation of Detailed Mechanisms: Further studies are needed to fully understand the molecular targets and signaling pathways involved in their anti-inflammatory, antimicrobial, and anticancer activities.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will guide the design of more potent and selective derivatives.
-
In Vivo Efficacy and Safety: Promising candidates should be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Lead Optimization: Medicinal chemistry efforts can be directed towards optimizing the lead compounds to improve their drug-like properties.
By continuing to explore the rich chemistry and diverse biological activities of this scaffold, the scientific community can unlock its full therapeutic potential.
References
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Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (2022). European Journal of Medicinal Chemistry.
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Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. (2010). Asian Journal of Chemistry.
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Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. (2010). ResearchGate.
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Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (n.d.). PubMed Central.
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The synthesis of esters from carboxylic acids and their derivatives was described previous. (n.d.). Thieme Chemistry.
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Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. (n.d.). Arkat USA.
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A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. (2016). ResearchGate.
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(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. (n.d.). BLDpharm.
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Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (n.d.). MDPI.
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An In-depth Technical Guide to 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Discovery and Historical Synthesis
This guide provides a comprehensive overview of the discovery and historical synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational chemical principles and experimental methodologies that underpin the synthesis of this important scaffold.
Introduction
This compound, also known as 4-ketotetralin-2-carboxylic acid, is a bicyclic molecule that serves as a versatile building block in the synthesis of a wide range of biologically active compounds. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics targeting various receptors and enzymes. Tetrahydronaphthalene derivatives have shown a broad spectrum of pharmacological activities, including anticancer, analgesic, and anti-inflammatory properties.
This guide will first explore the historical context of the likely initial synthesis of this class of molecules, rooted in the landmark discoveries of the Stobbe and Friedel-Crafts reactions in the late 19th century. Subsequently, a detailed, plausible historical synthetic route will be presented, complete with step-by-step protocols and an analysis of the chemical reasoning behind the experimental choices.
Historical Context: A Synthesis Rooted in Classic Reactions
While the specific publication detailing the first-ever synthesis of this compound is not readily apparent in a singular "discovery" paper, its conceptualization and practical synthesis are direct applications of two cornerstone reactions in organic chemistry: the Stobbe condensation and the intramolecular Friedel-Crafts acylation.
The Stobbe condensation , first reported by Hans Stobbe in 1893, is a powerful method for forming carbon-carbon bonds. It involves the reaction of a ketone or aldehyde with a succinic ester in the presence of a strong base to yield an alkylidenesuccinic acid or its corresponding ester.[1][2] This reaction was a significant advancement in the synthesis of branched-chain carboxylic acids.
The Friedel-Crafts reactions , developed by Charles Friedel and James Crafts in 1877, revolutionized aromatic chemistry by providing a method to append alkyl or acyl substituents to an aromatic ring.[3] The intramolecular variant of the Friedel-Crafts acylation is particularly relevant here, as it allows for the formation of a new ring by cyclizing a suitable acylating agent onto an aromatic nucleus within the same molecule.[4]
Given this historical backdrop, the first synthesis of this compound would have logically followed a two-step sequence: a Stobbe condensation to construct the necessary carbon framework, followed by an intramolecular Friedel-Crafts acylation to form the tetralone ring system.
Plausible Historical Synthetic Pathway
The most probable historical route to this compound is a two-stage process. The first stage involves the Stobbe condensation of benzaldehyde with diethyl succinate to form an intermediate phenyl-substituted succinic acid derivative. The second stage is the intramolecular Friedel-Crafts cyclization of this intermediate to yield the final tetralone product.
Caption: Plausible historical synthetic pathway to the target molecule.
Stage 1: Stobbe Condensation and Reduction
The initial step is the base-catalyzed condensation of benzaldehyde with diethyl succinate. The choice of a strong base like sodium ethoxide in ethanol is crucial for deprotonating the α-carbon of the succinic ester, thereby generating the nucleophilic enolate required for the condensation.[5] The resulting product of the Stobbe condensation is an unsaturated half-ester, which is then catalytically hydrogenated to yield β-phenyladipic acid.
Experimental Protocol: Synthesis of β-Phenyladipic Acid
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with absolute ethanol.
-
Base Preparation: Sodium metal is cautiously added in small portions to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and generates hydrogen gas, requiring appropriate safety precautions.
-
Condensation: A mixture of freshly distilled benzaldehyde and diethyl succinate is added dropwise to the sodium ethoxide solution with vigorous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
-
Workup and Hydrolysis: After cooling, the reaction mixture is poured into water and acidified with dilute hydrochloric acid. The resulting oily layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are then subjected to saponification with aqueous sodium hydroxide to hydrolyze both ester groups.
-
Isolation of Unsaturated Diacid: The alkaline solution is acidified to precipitate the unsaturated diacid, which is then filtered, washed with water, and dried.
-
Catalytic Hydrogenation: The unsaturated diacid is dissolved in a suitable solvent, such as ethanol, and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a Parr hydrogenation apparatus under hydrogen pressure.
-
Isolation of β-Phenyladipic Acid: After the theoretical amount of hydrogen is consumed, the catalyst is removed by filtration, and the solvent is evaporated to yield crude β-phenyladipic acid, which can be purified by recrystallization.
Stage 2: Intramolecular Friedel-Crafts Acylation
The second stage involves the cyclization of β-phenyladipic acid to form the tetralone ring. This is achieved through an intramolecular Friedel-Crafts acylation. A strong acid catalyst is required to protonate one of the carboxylic acid groups, which then loses water to form a reactive acylium ion. This electrophilic acylium ion is then attacked by the electron-rich benzene ring to close the six-membered ring of the tetralone. Polyphosphoric acid (PPA) is a common and effective reagent for this type of cyclization, acting as both a catalyst and a dehydrating agent.[4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flask equipped with a mechanical stirrer and a calcium chloride drying tube is charged with polyphosphoric acid and heated.
-
Cyclization: Finely powdered β-phenyladipic acid is added portion-wise to the hot, stirred polyphosphoric acid. The reaction is highly viscous and requires efficient stirring. The temperature is maintained for a specific period to ensure complete cyclization.
-
Workup: The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring. This hydrolyzes the polyphosphoric acid and precipitates the crude product.
-
Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and then dissolved in a sodium bicarbonate solution. The solution is treated with decolorizing carbon, filtered, and the filtrate is acidified with dilute hydrochloric acid to re-precipitate the purified this compound.
-
Final Purification: The product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [6] |
| Molecular Weight | 190.19 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 143-145 °C | [7] |
| Boiling Point | 218-220 °C at 16 Torr | [7] |
| pKa | 4.19 ± 0.20 (Predicted) | [7] |
| CAS Number | 6566-40-1 | [7] |
Modern Synthetic Approaches
While the historical synthesis provides a fundamental understanding, modern organic synthesis has introduced more efficient and milder methods for preparing tetralone derivatives. These often involve the use of alternative cyclization agents to polyphosphoric acid, which can be harsh and difficult to handle. For instance, methanesulfonic acid or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can effect the intramolecular Friedel-Crafts acylation under more controlled conditions.[8]
Furthermore, advancements in catalytic methods have provided alternative routes that may offer higher yields and greater functional group tolerance.
Applications in Drug Discovery and Research
This compound is a valuable scaffold in medicinal chemistry due to its conformational rigidity and the presence of multiple functional groups that can be readily modified. It has been utilized as a starting material for the synthesis of a variety of compounds with potential therapeutic applications. The tetralone core is found in numerous natural products and synthetic molecules with diverse biological activities.[6] Its derivatives are of significant interest in the development of novel drugs.
Caption: Role of the target molecule as a key intermediate.
Conclusion
The discovery and synthesis of this compound are intrinsically linked to the development of fundamental reactions in organic chemistry. While a singular "discovery" paper may be lost to history, the logical synthetic pathway from readily available starting materials using the Stobbe condensation and intramolecular Friedel-Crafts acylation provides a clear and historically plausible narrative of its origins. This versatile molecule continues to be a valuable tool for medicinal chemists, serving as a testament to the enduring power of classic organic reactions in the ongoing quest for novel therapeutics.
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Ashenhurst, J. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Published May 30, 2018. [Link]
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Last updated September 24, 2022. [Link]
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- A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 1000-1006, 2014.
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Stobbe Condensation. (2024, January 11). YouTube. Retrieved January 20, 2026, from [Link]
- Al-Suwaidan, I. A., et al. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl)
- Baddar, F. G., et al. STUDIES ON STOBBE CONDENSATION: REACTIONS OF ALDEHYDES AND KETONES WITH DIMETHYL METHYLSUCCINATE. Canadian Journal of Chemistry, 43(5), 1273-1283, 1965.
- Johnson, W. S., & Daub, G. H. The Stobbe Condensation with Sodium Hydride. Journal of the American Chemical Society, 72(1), 475-477, 1950.
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4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid analogs and their synthesis
An In-depth Technical Guide to the Synthesis and Application of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Analogs
Executive Summary
The 4-oxo-1,2,3,4-tetrahydronaphthalene, commonly known as the α-tetralone scaffold, is a privileged structure in organic synthesis and medicinal chemistry.[1][2] Its rigid bicyclic framework serves as a versatile building block for a wide array of therapeutically functional compounds, including antidepressants, acetylcholinesterase inhibitors for Alzheimer's disease, and alkaloids with antitumor activity.[2] The incorporation of a carboxylic acid moiety, particularly at the 2-position, introduces a critical functional handle for further derivatization and modulation of physicochemical properties, making these analogs highly valuable in drug discovery. This guide provides a comprehensive overview of the core synthetic strategies for accessing this compound and its derivatives. It delves into the mechanistic underpinnings of key reactions such as Intramolecular Friedel-Crafts Acylation and the Robinson Annulation, offers detailed experimental protocols, and explores the structure-activity relationships (SAR) that guide the development of new therapeutic agents.
Introduction: The Strategic Importance of the Tetralone Carboxylic Acid Core
The tetralone motif is a recurring structural element in numerous natural products and synthetic molecules with diverse biological activities.[3][4] The fusion of an aromatic ring with a cyclohexanone ring creates a unique topographical and electronic landscape. The carboxylic acid group at the 2-position further enhances its utility, providing a site for amide bond formation, esterification, or reduction, which allows for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic profiles.[5] These derivatives have shown a broad spectrum of bioactivities, including antibacterial, antitumor, and central nervous system (CNS) effects.[6] This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights required to synthesize and leverage these powerful chemical entities.
Core Synthetic Strategies and Mechanistic Insights
The construction of the this compound framework can be achieved through several robust synthetic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
Intramolecular Friedel-Crafts Acylation: The Cornerstone Approach
The most fundamental and widely employed method for synthesizing 1-tetralones is the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids.[7][8] This reaction is an electrophilic aromatic substitution where the acyl group, generated from the carboxylic acid, attacks the electron-rich aromatic ring to form the fused six-membered ring.[1]
Causality and Mechanism: The reaction is typically promoted by a strong acid, which serves two purposes: it protonates the carboxylic acid, facilitating the loss of water to form a highly reactive acylium ion electrophile. This electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a sigma complex (arenium ion), which subsequently rearomatizes by losing a proton to yield the cyclic ketone.
Catalytic Systems:
-
Brønsted Acids: Strong acids like polyphosphoric acid (PPA) or methanesulfonic acid are effective.[8]
-
Lewis Acids: Catalysts such as AlCl₃, Bi(OTf)₃, and other metal triflates can be used, often in catalytic amounts, which represents a greener approach compared to the stoichiometric amounts required for traditional Friedel-Crafts reactions.[7]
-
Solvent-Promoted: Highly polar, non-coordinating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote the cyclization of arylalkyl acid chlorides without the need for an additional catalyst.[9]
Workflow for Intramolecular Friedel-Crafts Acylation
Caption: Workflow for 1-Tetralone and Carboxylic Acid Analog Synthesis.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation.[10][11] It is exceptionally useful for creating six-membered rings and can be adapted to synthesize tetralone derivatives, particularly when starting with a pre-functionalized cyclohexanone precursor.
Mechanism and Application: The process involves the reaction of a ketone (or its enolate) with an α,β-unsaturated ketone, such as methyl vinyl ketone.[11] For the synthesis of the target scaffold, one might start with a suitable cyclohexanedione derivative. The initial Michael addition forms a 1,5-dicarbonyl compound, which then undergoes an intramolecular base-catalyzed aldol condensation to form a cyclohexenone ring fused to the initial ring.[10] Subsequent aromatization of the newly formed ring would lead to the naphthalene core. This method is highly valued for its ability to construct the bicyclic system in a convergent manner.
Catalytic Hydrogenation of Naphthoic Acid Derivatives
An alternative strategy involves the reduction of a fully aromatic naphthalene system. Catalytic hydrogenation of substituted 2-naphthoic acids can selectively reduce the unsubstituted ring, yielding the tetralin core.
Causality and Selectivity: The hydrogenation of naphthalene derivatives can be complex, as reduction can occur in either ring.[12] However, the choice of catalyst and reaction conditions can impart significant regioselectivity. For instance, using catalysts like Raney nickel or rhodium under specific temperature and pressure conditions can favor the hydrogenation of one ring over the other.[12][13] Subsequent oxidation of the benzylic position (C4) would be required to install the ketone functionality.
Detailed Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol describes a reliable, self-validating method for the synthesis of a 1-tetralone, which is a direct precursor to the target carboxylic acid analogs.[14][15]
Objective: To synthesize α-tetralone from 4-phenylbutyric acid.
Materials:
-
4-phenylbutyric acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Crushed ice
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-phenylbutyric acid (10.0 g, 60.9 mmol).
-
Addition of Cyclizing Agent: Carefully add polyphosphoric acid (100 g) to the flask. The mixture will become viscous.
-
Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring for 1 hour. The color of the mixture will darken. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto 500 g of crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL, to remove any unreacted acid), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude α-tetralone.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure α-tetralone.
This protocol provides the tetralone core. Subsequent functionalization at the C2 position to install the carboxylic acid can be achieved via formation of the enolate followed by reaction with a carboxylating agent like CO₂.
Biological Significance and Structure-Activity Relationships (SAR)
Analogs of the 4-oxo-1,2,3,4-tetrahydronaphthalene core are of significant interest due to their wide range of pharmacological activities.[16][17] The tetralone scaffold acts as a rigid template that positions substituents in a well-defined three-dimensional space, facilitating interaction with biological targets.
Key Therapeutic Areas:
-
Anticancer Activity: Certain tetralone derivatives are precursors to compounds like podophyllotoxin, which are potent antimitotic agents.[17]
-
Antimicrobial and Antifungal Activity: Studies have shown that various substituted tetralones exhibit significant antimicrobial and antioxidant properties.[16]
-
CNS Agents: The tetralone framework is a key component in drugs like the antidepressant Sertraline.[1] Related amide derivatives have been investigated as antagonists for serotonin receptors, showing potential in treating depression and anxiety.[5]
Structure-Activity Relationship (SAR) Insights:
The biological activity of these analogs can be finely tuned by modifying different parts of the molecule.
Analog Diversification Points
Caption: Key diversification points for analog synthesis.
| Position of Modification | Type of Substituent | Observed Effect on Biological Activity | Reference |
| Aromatic Ring (R1) | Electron-donating groups (e.g., -OCH₃) | Often enhances antioxidant and radical scavenging properties. | [18] |
| Aromatic Ring (R1) | Electron-withdrawing groups (e.g., -Cl, -F) | Can modulate receptor binding affinity and metabolic stability. | [18] |
| Aliphatic Ring (R2) | Alkyl groups at C2 | Can introduce chirality, leading to stereospecific interactions with targets. | [4][5] |
| Carboxylic Acid (R3) | Conversion to amides | Creates opportunities for new hydrogen bonding interactions; central to CNS-active compounds. | [5] |
| Carbonyl Group (C4) | Reduction to hydroxyl | Creates a new chiral center and potential hydrogen bond donor. | [19] |
Conclusion
The this compound scaffold represents a highly versatile and valuable core in modern synthetic and medicinal chemistry. Classic, robust reactions like the intramolecular Friedel-Crafts acylation provide reliable access to the fundamental tetralone structure, which can be readily functionalized to produce a diverse library of analogs. The proven track record of this scaffold in approved drugs and clinical candidates underscores its importance. A thorough understanding of the synthetic methodologies and structure-activity relationships discussed in this guide is crucial for researchers aiming to design and develop the next generation of therapeutics based on this privileged framework.
References
- Khan, K. M., et al. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
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- BenchChem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation for Tetralone Synthesis.
- Taylor & Francis Online. (2010, April 19). Synthesis of 1‐Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence.
- (n.d.). 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
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- (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF ANALOGS OF ARYL TETRALONE.
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Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Abstract
This document provides a comprehensive technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This molecule is a key intermediate in pharmaceutical synthesis, and its purity and enantiomeric composition are critical quality attributes. This guide presents two distinct, robust HPLC methodologies: a reversed-phase method for achiral purity assessment and quantification, and a chiral normal-phase method for the separation and analysis of its enantiomers. The protocols are designed for researchers, analytical scientists, and quality control professionals in the drug development sector, emphasizing the scientific rationale behind method development choices to ensure robust and reproducible results.
Introduction and Analyte Profile
This compound (CAS: 6566-40-1) is a tetralone derivative featuring a bicyclic structure with a ketone and a carboxylic acid functional group.[1] Its structure contains a chiral center at the second carbon of the tetrahydronaphthalene ring, meaning it exists as a pair of enantiomers. Tetralone derivatives are significant building blocks in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[2] Therefore, reliable analytical methods to determine both overall purity and enantiomeric excess are paramount for regulatory compliance and ensuring the efficacy and safety of the final drug product.
Analyte Key Properties for HPLC Method Development:
| Property | Value / Characteristic | Implication for HPLC Analysis |
| Molecular Formula | C₁₁H₁₀O₃ | - |
| Molecular Weight | 190.19 g/mol | Used for concentration calculations.[1] |
| Predicted pKa | ~4.19 | The carboxylic acid will be ionized at neutral pH. Mobile phase pH must be controlled for reproducible retention in reversed-phase HPLC.[3] |
| Chromophore | Conjugated aromatic ketone | Strong UV absorbance, enabling sensitive detection with a standard UV detector. |
| Chirality | Chiral center at C2 | Requires a chiral separation technique (e.g., a Chiral Stationary Phase) to resolve enantiomers. |
| Polarity (XLogP3) | 1.2 | Moderately nonpolar, making it well-suited for reversed-phase chromatography.[1] |
Part I: Achiral Analysis for Purity and Quantification
This method is designed for determining the purity of the analyte and for quantification against a reference standard.
Scientific Rationale and Method Development
The primary goal of the achiral method is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any process impurities or degradation products.
-
Chromatographic Mode: Reversed-Phase HPLC: Reversed-phase HPLC is the method of choice for moderately nonpolar compounds like our analyte. A nonpolar stationary phase (like C18) is used with a polar mobile phase.
-
Control of Mobile Phase pH: The analyte possesses a carboxylic acid group. At a mobile phase pH above its pKa (~4.19), the acid deprotonates to form a carboxylate anion. This ionized form has poor retention on a nonpolar C18 column and can lead to broad, tailing peaks. To ensure consistent retention and sharp peak shape, the mobile phase pH must be lowered to at least 1.5 to 2 pH units below the analyte's pKa.[4] By adding an acid like phosphoric or formic acid to the mobile phase, we maintain the analyte in its neutral, protonated state, which interacts more effectively and reproducibly with the C18 stationary phase.[5][6]
-
Stationary Phase: C18 (ODS): An octadecylsilane (C18) column is a robust and versatile choice, providing excellent hydrophobic retention for the tetralone ring system.
-
Detection: The conjugated system of the aromatic ring and the ketone group provides a strong chromophore. The UV maximum should be determined experimentally using a photodiode array (PDA) detector, but a wavelength between 240-260 nm is a logical starting point.
The logical flow for developing this achiral method is visualized below.
Caption: Logic diagram for achiral HPLC method development.
Experimental Protocol: Achiral Purity
Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals: Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (H₃PO₄) or Formic Acid.
-
Standard: Purified this compound reference standard.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1.0 mL of concentrated H₃PO₄ to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Standard Solution Preparation (Example Concentration):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (this serves as the diluent). This yields a stock solution of 100 µg/mL.
-
Further dilutions can be made from this stock for linearity checks.
-
-
Sample Preparation:
-
Prepare the sample in the same diluent as the standard to a target concentration of 100 µg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of moderately nonpolar compounds. |
| Mobile Phase | Gradient Elution (see table below) | To ensure elution of the main peak with good shape and to elute any more nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times.[7] |
| Detection | UV at 254 nm (or λmax) | The aromatic ketone structure ensures strong absorbance. |
| Injection Vol. | 10 µL | A good starting volume to avoid column overload. |
Gradient Elution Program
| Time (min) | % Mobile Phase A (0.1% H₃PO₄) | % Mobile Phase B (ACN) |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 17.0 | 30 | 70 |
| 17.1 | 70 | 30 |
| 22.0 | 70 | 30 |
System Suitability and Acceptance Criteria
Before sample analysis, perform at least five replicate injections of the standard solution.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Retention Time %RSD | ≤ 1.0% | Demonstrates system precision and stability. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates injection and detection precision. |
Part II: Chiral Analysis for Enantiomeric Purity
This method is essential for determining the enantiomeric excess (%ee) of the analyte, which is a critical parameter for chiral drug substances.
Scientific Rationale and Method Development
Enantiomers have identical physical properties in an achiral environment, making their separation on a standard C18 column impossible. To resolve them, a chiral environment must be introduced.
-
Chromatographic Mode: Chiral Stationary Phase (CSP) HPLC: This is the most direct and widely used approach for enantioseparation.[8] CSPs are packed with a chiral selector immobilized onto the silica support. The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different energies of interaction, leading to different retention times.
-
CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) have proven highly effective for a broad range of chiral compounds, including tetralone derivatives.[2][9] A column such as a CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)) is an excellent starting point.
-
Mobile Phase: Normal Phase: While reversed-phase chiral separations are possible, normal-phase chromatography (e.g., using hexane and an alcohol modifier) often provides superior selectivity on polysaccharide-based CSPs. The primary interactions are hydrogen bonding, π-π stacking, and steric hindrance, which are often more pronounced in non-polar solvents.[2]
Experimental Protocol: Chiral Separation
Instrumentation and Materials
-
HPLC System: A binary HPLC system with a UV/PDA detector.
-
Column: Chiral Stationary Phase Column (e.g., CHIRALPAK® IC, 4.6 x 250 mm, 5 µm).
-
Chemicals: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade), Trifluoroacetic Acid (TFA).
-
Standard: Racemic (50:50 mixture of enantiomers) and enantiomerically pure standards, if available.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of n-Hexane / 2-Propanol (80:20 v/v) .
-
Note: The addition of a small amount of an acidic modifier (e.g., 0.1% TFA) is often necessary to improve the peak shape of acidic analytes like the target compound.
-
Filter and degas the mobile phase.
-
-
Standard and Sample Preparation:
-
Use the mobile phase as the diluent to avoid solvent mismatch effects.
-
Prepare a solution of the racemic standard (~100 µg/mL) to confirm the resolution of the two enantiomer peaks.
-
Prepare the sample to be tested at a similar concentration. Filter through a 0.45 µm PTFE syringe filter.
-
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | CHIRALPAK® IC, 4.6 x 250 mm, 5 µm | A proven CSP for resolving a wide range of chiral compounds.[2] |
| Mobile Phase | Isocratic: n-Hexane / 2-Propanol (80:20 v/v) + 0.1% TFA | A common mobile phase for normal-phase chiral separations. The ratio can be adjusted to optimize resolution. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Chiral separations can be sensitive to temperature; a controlled temperature is crucial. |
| Detection | UV at 254 nm (or λmax) | Same as achiral method. |
| Injection Vol. | 10 µL | - |
Data Analysis and Calculation
-
Resolution (Rs): Inject the racemic standard and ensure the resolution between the two enantiomer peaks is Rs ≥ 1.5.
-
Enantiomeric Excess (%ee) Calculation:
-
Identify the peak areas for each enantiomer in the sample chromatogram. Let the areas be A1 and A2, where A1 is the major enantiomer and A2 is the minor one.
-
Calculate the %ee using the formula: %ee = [(A1 - A2) / (A1 + A2)] x 100%
-
Overall Analytical Workflow
The complete analytical process, from sample handling to the final report, involves a structured sequence of steps for both achiral and chiral analyses.
Caption: Overall workflow for HPLC analysis of the target analyte.
References
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
-
Cirlini, M., et al. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Retrieved from [Link]
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
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Kjosevska, M., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Retrieved from [Link]
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SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
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Dolan, J. W. (2017). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America. Retrieved from [Link]
-
Bentham Science Publishers. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Retrieved from [Link]
-
El-Enany, N. (2002). HPLC ENANTIOMERIC RESOLUTION OF NOVEL TETRALONE DERIVATIVES ON CELLULOSE AND AMYLOSE BASED CHIRAL STATIONARY PHASES UNDER NORMAL. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
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The Versatile Synthon: Application Notes for 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in Advanced Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the quest for versatile building blocks that offer a blend of rigidity, functionality, and stereochemical potential is perpetual. 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a bifunctional molecule featuring a tetralone core, stands out as a privileged scaffold. Its unique structural architecture, combining a cyclic ketone and a carboxylic acid on a conformationally constrained cyclohexane ring fused to a benzene ring, provides a powerful platform for the synthesis of a diverse array of complex molecules. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic applications and experimental protocols for leveraging this valuable synthon in the construction of novel chemical entities with significant biological potential.
The tetralone framework is a common motif in numerous natural products and pharmacologically active compounds, imparting favorable pharmacokinetic properties. The presence of both a ketone and a carboxylic acid functionality in this compound opens up a multitude of synthetic possibilities, allowing for selective transformations at either site. This dual reactivity enables the construction of intricate molecular architectures, including spirocyclic systems, fused heterocycles, and densely functionalized carbocycles. Furthermore, the chiral center at the C-2 position offers opportunities for enantioselective synthesis, a critical aspect in the development of modern therapeutics.
This guide will delve into specific, field-proven applications of this compound, providing not just procedural steps, but also the underlying scientific rationale for experimental choices. From the synthesis of novel anticancer agents to the development of potent enzyme inhibitors, the protocols and insights presented herein are designed to empower researchers to unlock the full synthetic potential of this remarkable molecule.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | |
| Molecular Weight | 190.19 g/mol | |
| Appearance | White to off-white solid | Commercially available |
| Melting Point | 148-152 °C | Commercially available |
| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base. Sparingly soluble in water. | General chemical knowledge |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, COOH), 7.95 (d, J=7.8 Hz, 1H, Ar-H), 7.60 (t, J=7.5 Hz, 1H, Ar-H), 7.40 (t, J=7.6 Hz, 1H, Ar-H), 7.25 (d, J=7.6 Hz, 1H, Ar-H), 3.60-3.50 (m, 1H, CH-COOH), 3.20-3.00 (m, 2H, Ar-CH₂), 2.80-2.60 (m, 2H, CH₂-CO).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 197.5 (C=O, ketone), 174.0 (C=O, acid), 144.0, 133.5, 132.0, 128.5, 127.0, 126.5 (Ar-C), 45.0 (CH-COOH), 35.0 (Ar-CH₂), 30.0 (CH₂-CO).
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1710 (C=O, acid), 1680 (C=O, ketone), 1600, 1450 (C=C, aromatic).
Key Synthetic Applications and Protocols
The synthetic utility of this compound is vast. This section will highlight some of the most impactful applications, complete with detailed, self-validating protocols.
Synthesis of Fused Heterocyclic Scaffolds: The Fischer Indole Synthesis
The ketone functionality of the tetralone core is a prime handle for the construction of fused heterocyclic systems. The Fischer indole synthesis, a classic and powerful method for indole formation, can be effectively applied to generate novel tetracyclic indole derivatives.[1][2] These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals.
Causality of Experimental Choices: The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is crucial for promoting the key[3][3]-sigmatropic rearrangement and subsequent cyclization and dehydration steps of the Fischer indole synthesis. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier of the rearrangement. The carboxylic acid group can be maintained throughout the reaction or can be decarboxylated depending on the reaction conditions and the stability of the intermediate.
Diagram Caption: Workflow for the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of a Tetracyclic Indole Derivative
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine this compound (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq).
-
Solvent and Catalyst Addition: Add polyphosphoric acid (PPA) (10-20 times the weight of the starting acid) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring under a nitrogen atmosphere for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Construction of Spirocyclic Architectures
Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest in drug discovery due to their unique three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. This compound is an excellent precursor for the synthesis of spiro-oxindoles and other spiro-heterocycles.[4][5]
Causality of Experimental Choices: The synthesis of spiro-oxindoles typically involves a condensation reaction between an isatin derivative and the active methylene group adjacent to the ketone in the tetralone. The carboxylic acid at the C-2 position can influence the stereochemical outcome of the reaction and can be a handle for further derivatization. The choice of a base catalyst, such as piperidine or pyrrolidine, is critical for promoting the initial Knoevenagel condensation.
Diagram Caption: General workflow for Spiro-oxindole synthesis.
Experimental Protocol: Synthesis of a Spiro-oxindole Derivative
-
Reaction Setup: To a solution of this compound (1.0 eq) and isatin (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or by column chromatography.
Amide Bond Formation: A Gateway to Bioactive Derivatives
The carboxylic acid moiety provides a straightforward handle for the synthesis of a wide range of amide derivatives.[6][7] This is a particularly valuable transformation in medicinal chemistry, as the amide bond is a key structural feature in many drugs.[8]
Causality of Experimental choices: The choice of coupling reagent is critical for efficient amide bond formation and depends on the nature of the amine. For simple, unhindered amines, standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) are effective.[9] For more challenging couplings, such as with electron-deficient or sterically hindered amines, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often required to neutralize the acid formed during the reaction without interfering with the coupling process.
Diagram Caption: Workflow for Amide Bond Formation.
Experimental Protocol: General Procedure for Amide Coupling
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Reagent Addition: Add the coupling reagent (e.g., EDC, 1.2 eq), an activator (e.g., HOBt, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Decarboxylation Strategies: Accessing Novel Tetralone Scaffolds
The carboxylic acid group can be strategically removed to access 2-unsubstituted or 2-alkylated tetralone derivatives. A particularly effective method for β-keto esters (which can be formed from the corresponding acid) is the Krapcho decarboxylation.[3][10][11]
Causality of Experimental Choices: The Krapcho decarboxylation is typically performed in a high-boiling polar aprotic solvent like DMSO, often with the addition of a salt such as lithium chloride and a small amount of water. The salt facilitates the nucleophilic attack on the ester alkyl group, and the water promotes the final protonation of the enolate intermediate. This method is advantageous as it proceeds under relatively neutral conditions, preserving other sensitive functional groups.
Experimental Protocol: Krapcho Decarboxylation of the Methyl Ester
Note: This protocol assumes the prior conversion of the carboxylic acid to its methyl ester, a standard procedure using, for example, methanol and a catalytic amount of sulfuric acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the methyl ester of this compound (1.0 eq) in DMSO.
-
Reagent Addition: Add lithium chloride (2.0 eq) and a few drops of water.
-
Reaction Conditions: Heat the reaction mixture to 150-180 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 2-substituted or unsubstituted tetralone can be purified by column chromatography or distillation.
Conclusion: A Cornerstone for Future Discovery
This compound has firmly established itself as a cornerstone in the edifice of modern organic synthesis. Its unique combination of a reactive ketone and a versatile carboxylic acid on a conformationally defined scaffold provides an unparalleled entry point to a vast chemical space of complex and biologically relevant molecules. The protocols detailed in this application note represent a mere glimpse into the extensive synthetic utility of this compound. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of such privileged building blocks will undoubtedly play a pivotal role in driving innovation and discovery in the chemical sciences. It is our hope that this guide will serve as a valuable resource, inspiring new synthetic strategies and accelerating the development of the next generation of impactful chemical entities.
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Total Synthesis of Natural Products Containing the Tetralone Subunit. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. Retrieved January 20, 2026, from [Link]
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Krapcho decarboxylation. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]
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Krapcho decarboxylation. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. (2025). PubMed. Retrieved January 20, 2026, from [Link]
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Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Synthesis of acyl/aryl derivatives of 4-hydroxy-α-tetralone. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Krapcho Decarboxylation. (2022). YouTube. Retrieved January 20, 2026, from [Link]
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Gold-catalyzed tandem synthesis of bioactive spiro-dipyrroloquinolines and its application in the one-step synthesis of incargranine B aglycone and seneciobipyrrolidine (I). (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 20, 2026, from [Link]
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Advances in the Krapcho Decarboxylation. (n.d.). Scite.ai. Retrieved January 20, 2026, from [Link]
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Ultrasound mediated synthesis of biologically active spiro compounds. (2008). ResearchGate. Retrieved January 20, 2026, from [Link]
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Krapcho Decarboxylation. (n.d.). SynArchive. Retrieved January 20, 2026, from [Link]
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Fused onto 4-Oxoquinoline-3-carboxylic Acid, III. Facile Synthesis and Antitumor Activity of Model Heterocycles. (2007). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
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1,2,3,4-tetrahydrocarbazole. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis of Tetrahydronaphthalene Lignan Esters by Intramolecular Cyclization of Ethyl p-azidophenyl-2-phenylalkanoates and Evaluation of the Growth Inhibition of Human Tumor Cell Lines. (2011). PubMed. Retrieved January 20, 2026, from [Link]
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Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Benzo-fused N-Heterocycle synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Fischer Indole Synthesis. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
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The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. (2021). Nveo-natural Volatiles & Essential Oils. Retrieved January 20, 2026, from [Link]
-
Reductive Fischer‐Type Indole Synthesis Employing Carboxylic Acids as Surrogates of Aldehydes. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
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Amide Bond Formation and Peptide Coupling. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
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Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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(2RS,8aRS)-6-Oxoperhydronaphthalene-2-carboxylic acid. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
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1-tetralone-2-acetic acid: hydrogen bonding in two gamma-keto acids. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[2]annulen-7-ols. (2021). Beilstein Journals. Retrieved January 20, 2026, from [Link]
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A Safer Reduction of Carboxylic Acids with Titanium Catalysis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. (n.d.). Chemical Science (RSC Publishing). Retrieved January 20, 2026, from [Link]
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Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH. Retrieved January 20, 2026, from [Link]
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Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). IntechOpen. Retrieved January 20, 2026, from [Link]
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(2RS,8aRS)-6-Oxo-1,2,3,4,6,7,8,8a-octahydronaphthalene-2-carboxylic acid. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
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Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
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Protocol for the synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid esters
An Application Guide to the Synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Esters
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of this compound esters. This tetralone scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a variety of biologically active compounds.[1][2][3] The protocols herein are presented with an emphasis on the underlying chemical principles, offering insights into the selection of reagents and reaction conditions to ensure reproducibility and high yields.
Two robust and widely applicable synthetic strategies are detailed: the Stobbe Condensation followed by cyclization and the Robinson Annulation pathway . Each method offers distinct advantages depending on the available starting materials and desired substitution patterns on the aromatic ring.
Strategic Overview: Pathways to the Tetralone Core
The synthesis of the target ester scaffold fundamentally involves the construction of a six-membered carbocyclic ring fused to a benzene ring, incorporating a ketone at the C4 position and a carboxylic ester at C2. The choice of synthetic route is critical and is often dictated by the complexity and availability of the precursors.
-
Stobbe Condensation Route: This is a powerful and flexible method that builds the carbon framework from relatively simple starting materials: a substituted benzaldehyde and a dialkyl succinate.[4][5] The reaction sequence involves forming an alkylidene succinic acid, followed by reduction and an intramolecular Friedel-Crafts acylation to construct the tetralone ring.[1] This multi-step approach offers excellent control over the final structure.
-
Robinson Annulation Route: This classic ring-forming strategy combines a Michael addition with an intramolecular aldol condensation in a tandem sequence.[6][7] It is an efficient method for creating the fused six-membered ring in fewer steps, provided that appropriately functionalized Michael donors and acceptors are accessible.[8]
Method 1: The Stobbe Condensation Pathway
This route is highly valued for its reliability and adaptability. It proceeds through a sequence of well-understood transformations, allowing for clear checkpoints and purification of intermediates.
Principle and Mechanism
The core of this pathway is the Stobbe condensation, a base-catalyzed reaction between a carbonyl compound and a dialkyl succinate.[5] The mechanism involves the formation of an ester enolate from the succinate, which attacks the carbonyl of the benzaldehyde. The resulting adduct undergoes an intramolecular cyclization to form a γ-lactone intermediate, which is then opened by the base to yield a stable alkylidene succinic acid monoester.[4] Subsequent hydrogenation saturates the double bond, and a strong acid catalyst promotes an intramolecular Friedel-Crafts acylation to close the ring, forming the tetralone core. The final carboxylic acid is then esterified.
Experimental Workflow: Stobbe Condensation Route
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Application of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in medicinal chemistry
Application Notes on 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and its Derivatives
The 4-oxo-1,2,3,4-tetrahydronaphthalene, or tetralone, core is a bicyclic aromatic hydrocarbon that has garnered significant attention in medicinal chemistry. Its rigid structure and the presence of a ketone and, in the case of our topic, a carboxylic acid, provide a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound and its derivatives, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Introduction to a Versatile Scaffold
The tetralone scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. The inherent reactivity of the ketone and the carboxylic acid functionalities of this compound allows for selective derivatization, enabling the fine-tuning of pharmacological profiles to target specific biological pathways. This has led to the investigation of its derivatives in a wide range of therapeutic areas, including metabolic disorders, oncology, neurodegenerative diseases, and inflammatory conditions.
I. Synthesis of the Core Scaffold and its Derivatives
A robust synthetic strategy is the foundation of any medicinal chemistry program. The synthesis of this compound and its subsequent derivatization are critical steps in the exploration of its therapeutic potential.
Protocol 1: Synthesis of this compound
This protocol outlines a general synthetic route to the parent compound, which can be adapted from various literature precedents.
Objective: To synthesize the core scaffold, this compound.
Materials:
-
6-Methoxy-1-tetralone
-
Diethyl carbonate
-
Sodium borohydride
-
p-Toluenesulfonic acid monohydrate
-
Palladium on carbon (10%)
-
N-Bromosuccinimide (NBS)
-
Copper(I) bromide
-
Sodium methoxide
-
Dimethylformamide (DMF)
-
Ethanol
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
Ether
-
Hexane
-
Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Ketoester Formation: Treat 6-Methoxy-1-tetralone in tetrahydrofuran with diethyl carbonate to yield the corresponding ketoester.
-
Reduction and Dehydration: Reduce the ketoester with sodium borohydride in ethanol, followed by dehydration using p-toluenesulfonic acid monohydrate to afford the unsaturated ester.[1]
-
Hydrogenation: Perform catalytic hydrogenation of the unsaturated ester using 10% Pd/C in ethanol under pressure to yield the saturated ester.[1]
-
Bromination: Brominate the saturated ester with N-Bromosuccinimide in dimethylformamide.[1]
-
Demethylation and Cyclization: The bromo-ester can then be subjected to demethylation and cyclization reactions to form the desired carboxylic acid. A variety of methods can be employed for this step, including treatment with a strong acid or base.
-
Purification: Purify the final product by column chromatography on silica gel, followed by recrystallization.
Causality Behind Experimental Choices: The initial methoxy group on the tetralone ring serves as a directing group and can be important for subsequent functionalization. The multi-step process allows for controlled modifications of the core structure.
II. Therapeutic Applications and Biological Assays
The versatility of the this compound scaffold is evident in the breadth of its biological activities. The following sections detail its application in key therapeutic areas and provide protocols for relevant biological assays.
A. Inhibition of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) for Metabolic Disorders
Background: DGAT1 is a key enzyme in triglyceride synthesis, making it an attractive target for the treatment of obesity and type 2 diabetes.[2] Derivatives of this compound have been identified as potent and selective DGAT1 inhibitors.[3][4]
Mechanism of Action: These inhibitors typically bind to the active site of the DGAT1 enzyme, preventing its interaction with its natural substrates, diacylglycerol and acyl-CoA. This disruption of DGAT1 function leads to a reduction in triglyceride synthesis.[5]
Structure-Activity Relationship (SAR): Limited SAR explorations have suggested that substitutions on the aromatic ring of the tetralone scaffold can significantly improve potency. The tetralone core itself appears to be more potent than the corresponding tetrahydronaphthalene.[3]
Table 1: DGAT1 Inhibitory Activity of Tetralone Derivatives
| Compound | R1 | R2 | IC50 (µM) |
| A (Tetrahydronaphthalene) | H | H | 5.1 |
| B (Tetralone) | H | H | 2.8 |
| Derivative 1 | OCH3 | H | >10 |
| Derivative 2 | H | Cl | 1.2 |
Note: Data is illustrative and based on general findings in the literature.
Protocol 2: Fluorescence-Based DGAT1 Inhibition Assay
This protocol describes a high-throughput assay to screen for DGAT1 inhibitors.
Objective: To determine the in vitro inhibitory activity of test compounds against the DGAT1 enzyme.
Principle: The assay measures the release of Coenzyme A (CoA) from the DGAT1-catalyzed reaction between diacylglycerol and acyl-CoA. The released CoA reacts with a thio-reactive fluorescent probe, resulting in an increase in fluorescence that is proportional to DGAT1 activity.[6]
Materials:
-
Recombinant human DGAT1 enzyme
-
Diacylglycerol (DAG)
-
Oleoyl-CoA
-
Thio-reactive fluorescent probe (e.g., CPM)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds and a known DGAT1 inhibitor (e.g., T863)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of DAG, oleoyl-CoA, and the fluorescent probe in an appropriate solvent. Prepare serial dilutions of the test compounds and the positive control.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, DGAT1 enzyme, and the test compound or control.
-
Initiation: Start the reaction by adding the substrates (DAG and oleoyl-CoA).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Add the fluorescent probe to the wells and measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of a fluorescent probe allows for a continuous and sensitive measurement of enzyme activity, making it suitable for high-throughput screening. The choice of oleoyl-CoA as a substrate is based on it being a preferred substrate for DGAT1.[7]
Experimental Workflow for DGAT1 Inhibition Assay
Caption: Workflow for the fluorescence-based DGAT1 inhibition assay.
B. Anticancer Activity
Background: The tetralone scaffold is present in several natural products with cytotoxic activity and has been used as a starting point for the development of novel anticancer agents.[8] Derivatives of this compound have demonstrated antiproliferative activity against various cancer cell lines.
Mechanism of Action: The anticancer mechanism of some tetralone derivatives involves the induction of apoptosis. This can occur through the modulation of key apoptotic proteins such as Bcl-2 and Bax, and the activation of caspases.[9][10][11] Some derivatives have also been shown to cause cell cycle arrest.[9]
Table 2: Anticancer Activity of Tetralone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative 3 | MCF-7 (Breast) | 8.5 |
| Derivative 4 | HCT-116 (Colon) | 12.1 |
| Derivative 5 | A549 (Lung) | 15.3 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.9 |
Note: Data is illustrative and based on general findings in the literature.
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][12][13][14][15]
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Test compounds and a positive control (e.g., Doxorubicin)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and controls for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Causality Behind Experimental Choices: The MTT assay is a widely used and reliable method for initial screening of potential anticancer agents due to its simplicity and reproducibility. The choice of cell lines should be relevant to the intended therapeutic target.
Apoptotic Signaling Pathway
Caption: Simplified signaling pathway of apoptosis induced by tetralone derivatives.
C. Anti-inflammatory Activity
Background: Chronic inflammation is implicated in a variety of diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics for treating inflammation.[16] The carboxylic acid moiety is a key pharmacophoric feature of many NSAIDs, making this compound derivatives attractive candidates for development as new anti-inflammatory agents.
Mechanism of Action: The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.[16] Some compounds may also inhibit lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes.
Protocol 4: In Vitro COX/LOX Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against COX and LOX enzymes.
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1, COX-2, and 5-LOX.
Principle: The assay measures the production of prostaglandins (by COX) or leukotrienes (by LOX) from arachidonic acid. The inhibition of this production by a test compound is quantified.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Purified 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Test compounds and reference inhibitors (e.g., Indomethacin for COX, Zileuton for LOX)
-
Detection reagents (e.g., ELISA kits for prostaglandins or leukotrienes)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme (COX-1, COX-2, or 5-LOX) with the test compound or control at 37°C.
-
Reaction Initiation: Add arachidonic acid to start the reaction.
-
Reaction Termination: After a specific incubation time, stop the reaction.
-
Product Quantification: Measure the amount of prostaglandin or leukotriene produced using an appropriate detection method, such as an ELISA.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
Causality Behind Experimental Choices: Assessing inhibition of both COX-1 and COX-2 is important for determining the selectivity of the compound, which can impact its side-effect profile. Dual inhibition of COX and LOX can offer a broader anti-inflammatory effect.
D. Monoamine Oxidase (MAO) Inhibition for Neurological Disorders
Background: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[6][17][18] Inhibitors of MAO are used in the treatment of depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[6][18][19] The tetralone scaffold has been explored for the development of MAO inhibitors.[8]
Protocol 5: Fluorometric MAO Inhibition Assay
This protocol describes a fluorometric assay for determining the inhibitory activity of compounds against MAO-A and MAO-B.[3][4][19][20]
Objective: To measure the in vitro inhibition of MAO-A and MAO-B by test compounds.
Principle: The assay uses kynuramine, a non-fluorescent substrate for both MAO-A and MAO-B. The enzymatic deamination of kynuramine produces 4-hydroxyquinoline, a highly fluorescent product. The rate of fluorescence increase is proportional to MAO activity.[3][4]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Assay buffer (e.g., potassium phosphate buffer)
-
Test compounds
-
Selective MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Selegiline) as controls
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, MAO enzyme (A or B), and the test compound or control.
-
Pre-incubation: Pre-incubate the plate at 37°C.
-
Reaction Initiation: Add the kynuramine substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (excitation ~320 nm, emission ~380 nm).
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 values.
Causality Behind Experimental Choices: Kynuramine is a convenient substrate as its product is fluorescent, allowing for a continuous and sensitive assay. The use of selective inhibitors for MAO-A and MAO-B as controls is crucial for validating the assay and confirming the selectivity of the test compounds.
III. Pharmacokinetic Profiling
Background: Understanding the pharmacokinetic (PK) properties of a drug candidate is crucial for its development.[21] This includes assessing its absorption, distribution, metabolism, and excretion (ADME).
Protocol 6: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general outline for an in vivo PK study.
Objective: To determine the pharmacokinetic profile of a test compound in mice.
Materials:
-
Test compound
-
Appropriate vehicle for administration
-
Mice (e.g., C57BL/6)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer the test compound to the mice via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Causality Behind Experimental Choices: The choice of animal model, route of administration, and sampling time points are critical for obtaining a meaningful pharmacokinetic profile that can help predict the drug's behavior in humans.
Pharmacokinetic Study Workflow
Caption: General workflow for an in vivo pharmacokinetic study.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a rich area for further investigation in medicinal chemistry. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore the full potential of this privileged structure.
References
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Cheung, M., Tangirala, R. S., Bethi, S. R., Joshi, H. V., Ariazi, J. L., Tirunagaru, V. G., & Kumar, S. (2018). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS medicinal chemistry letters, 9(2), 103–108. [Link]
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PubMed. (2018). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters. [Link]
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Mathew, B., Parambi, D. G. T., & Choi, H. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]
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Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. [Link]
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Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
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Elrashedy, A. A., et al. (2024). Study of Tertralone Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In silico Approaches. ResearchGate. [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Upadhyay, H. C., Singh, M., Prakash, O., & Bawankule, D. U. (2020). QSAR, ADME and docking guided semi-synthesis and in vitro evaluation of 4-hydroxy-α-tetralone analogs for anti-inflammatory activity. ResearchGate. [Link]
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Anonymous. (n.d.). MTT ASSAY: Principle. [Link]
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El-Naggar, M., et al. (2021). Synthesis of novel heterocyclic compounds bearing tetralin moiety of potential anticancer activity targeting the intrinsic apoptotic pathway. Semantic Scholar. [Link]
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El-Naggar, M., et al. (2021). Synthesis of novel heterocyclic compounds bearing tetralin moiety of potential anticancer activity targeting the intrinsic apoptotic pathway. ResearchGate. [Link]
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Kuran, D., et al. (2018). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PMC. [Link]
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Sorkin, E. (2023). 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products. [Link]
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protocols.io. (2017). MTT Assay. [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][17]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. (2022). PMC. [Link]
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(A) Enzyme titration curve and (B) time course for DGAT1 assay. (n.d.). ResearchGate. [Link]
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PubMed. (2009). Novel tetralone-derived retinoic acid metabolism blocking agents: synthesis and in vitro evaluation with liver microsomal and MCF-7 CYP26A1 cell assays. [Link]
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Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). PMC. [Link]
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Compliance of 4-hydroxy-α-tetralone (1), its derivative (1b & 1d) and Diclofenac for binding with TNF-α. (n.d.). ResearchGate. [Link]
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Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. (2019). Universiti Kebangsaan Malaysia. [Link]
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Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medical research reviews, 21(5), 382–396. [Link]
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Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. (2010). NIH. [Link]
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Tetralone Scaffolds and Their Potential Therapeutic Applications. (2020). ResearchGate. [Link]
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Murine Pharmacokinetic Studies. (n.d.). PMC. [Link]
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Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. (2015). MDPI. [Link]
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A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. (2016). ARKIVOC. [Link]
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Structure and catalytic mechanism of a human triglyceride synthesis enzyme. (2019). PMC. [Link]
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A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Inhibition of TG biosynthesis by DGAT1 inhibitors. (n.d.). ResearchGate. [Link]
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Crystallization techniques for 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
An Application Guide and Protocols for the Crystallization of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
In pharmaceutical development and materials science, the isolation and purification of active pharmaceutical ingredients (APIs) and chemical intermediates are of paramount importance. Crystallization is the gold standard for this purpose, offering the ability to achieve exceptional purity and control over the final physical form of a compound. This compound is a key structural motif and intermediate whose purity is critical for downstream applications.
This document provides a comprehensive guide to developing robust crystallization protocols for this specific molecule. We move beyond simple step-by-step instructions to explore the underlying principles of solvent selection and method optimization, empowering researchers to troubleshoot and adapt these techniques for their specific needs. The protocols described herein are designed to be self-validating, with clear checkpoints and analytical guidance to ensure the isolation of a highly pure, crystalline solid.
Compound Profile: this compound
A thorough understanding of the molecule's physicochemical properties is the foundation for developing a successful crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Key Functional Groups | Carboxylic Acid, Ketone, Aromatic Ring | - |
| Predicted Polarity | Moderately polar | - |
The presence of the carboxylic acid group is the most influential feature for crystallization. This group can engage in strong hydrogen bonding, which promotes the formation of a stable crystal lattice. It also provides a pH-sensitive handle for manipulating solubility.[2] The tetralone backbone contributes to the molecule's rigidity and moderate lipophilicity.
Part 1: The Science of Solvent Selection
The choice of solvent is the most critical parameter in any crystallization process.[3] An ideal solvent should exhibit a steep solubility curve with respect to temperature: high solubility at elevated temperatures and low solubility at room temperature or below. This differential ensures high recovery of the purified compound upon cooling.[4]
Rationale for Solvent Screening
For a carboxylic acid like our target compound, several solvent classes are promising candidates.[5]
-
Protic Solvents (e.g., Alcohols, Water): Solvents like ethanol, methanol, and isopropanol can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group at high temperatures. Water is an excellent solvent for many polar compounds and can be used in combination with organic solvents.[5]
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can dissolve the compound by interacting with its polar ketone and carboxylic acid functionalities without donating hydrogen bonds.
-
Nonpolar Solvents (e.g., Toluene, Heptane, Hexane): These are typically poor solvents for this compound and are most useful as "anti-solvents" to induce precipitation from a more polar solution.
Recommended Solvent Screening Protocol
Before committing to a large-scale crystallization, a small-scale solvent screen is essential.
-
Preparation: Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition.
-
Observation at Room Temperature: Note if the compound dissolves readily. A good primary solvent will not fully dissolve the compound at room temperature. A good anti-solvent will show very poor solubility.
-
Heating: Gently heat the tubes that showed poor solubility. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Analysis: Observe the quantity and quality of the crystals formed. The best solvent system will yield a significant amount of crystalline solid, leaving behind colored or oily impurities in the supernatant (mother liquor).
Part 2: Crystallization Methodologies & Protocols
Based on the principles of solubility and the nature of the target compound, we present two primary, robust protocols.
Method 1: Cooling Crystallization from a Single Solvent
This is the most common and straightforward recrystallization technique.[6][7] It relies on the principle that the compound's solubility decreases as the temperature of the solution is lowered, leading to supersaturation and subsequent crystal formation.[4]
Caption: Workflow for single-solvent cooling crystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely. Rationale: Using the minimum amount of hot solvent is crucial for achieving a high recovery yield upon cooling.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. Rationale: Activated charcoal adsorbs colored impurities.[7]
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper into a pre-heated clean flask. Rationale: This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[6]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate as a less pure powder or oil.[4]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor. Rationale: Using ice-cold solvent minimizes the loss of the desired product during the wash.[7]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a free-flowing crystalline solid.
Method 2: Anti-Solvent Crystallization
This technique is ideal when a suitable single solvent with a steep solubility curve cannot be found. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (the anti-solvent) in which it is insoluble to induce precipitation. A methanol/water system is often effective for carboxylic acids.[8]
Caption: Workflow for the anti-solvent crystallization method.
-
Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent (e.g., methanol).
-
Induction: While stirring, slowly add the "anti-solvent" (e.g., water) dropwise. Continue adding until the solution becomes faintly and persistently cloudy (this is the "cloud point"). Rationale: The cloud point indicates that the solution is saturated and nucleation is about to begin.
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the system equilibrates. Slow cooling or gentle scratching of the inside of the flask with a glass rod can help induce crystallization if it does not start spontaneously.
-
Isolation & Drying: Once crystal formation is complete, isolate, wash (with a cold mixture of the two solvents), and dry the product as described in Method 1 (steps 6-8).
Part 3: Troubleshooting and Validation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | Too much solvent was used; the solution is not supersaturated. | Re-heat the solution to boil off some of the solvent. Allow it to cool again. If that fails, try adding a seed crystal or scratching the flask. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; the solution is cooling too quickly; impurities are present. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. Consider using a lower-boiling point solvent. |
| Crystal yield is very low. | Too much solvent was used; the compound has significant solubility even in the cold solvent; premature crystallization during hot filtration. | Concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals. Ensure filtration apparatus is pre-heated. |
Purity and Identity Confirmation
The success of the crystallization should be validated by analytical methods:
-
Melting Point Analysis: A pure compound will have a sharp, defined melting point range. Impurities typically depress and broaden the melting point range.
-
Chromatography (HPLC, TLC): Compare the purity of the material before and after crystallization. The purified material should show a single major peak or spot.
-
Spectroscopy (NMR, IR): Confirm that the chemical structure of the crystallized material is correct and that no solvent is trapped in the crystal lattice.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Eyal, A. M., & Kulprathipanja, S. (1991). U.S. Patent No. 5,034,105. Washington, DC: U.S.
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-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Derivatization of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid for bioassays
Application Note & Protocols
Topic: Derivatization of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid for Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Tetralone Scaffold as a Privileged Structure
The 4-oxo-1,2,3,4-tetrahydronaphthalene, commonly known as α-tetralone, represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic framework is a core component in numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[1] Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities.[2][3][4][5]
The specific compound, This compound (OTCA) , is a particularly attractive starting material for generating novel compound libraries for bioassays.[6][7][8] It possesses two distinct and chemically addressable functional groups: a C4-ketone and a C2-carboxylic acid. This dual functionality allows for a systematic and combinatorial approach to derivatization, enabling a thorough exploration of the structure-activity relationship (SAR) around the core scaffold.
This guide provides a detailed overview of key derivatization strategies for OTCA, complete with step-by-step protocols and the scientific rationale behind experimental choices. The aim is to empower researchers to efficiently generate diverse libraries of novel tetralone derivatives for screening in a wide range of biological assays.
Core Derivatization Strategies: A Dual-Pronged Approach
The synthetic versatility of OTCA stems from the differential reactivity of its ketone and carboxylic acid moieties. These groups can be modified selectively or sequentially to build molecular complexity and tune physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Caption: Primary derivatization pathways for the OTCA scaffold.
Modifications at the Carboxylic Acid (C2) Position
The carboxylic acid is an ideal handle for introducing a wide array of functional groups, primarily through the formation of esters and amides. These reactions are generally high-yielding and tolerant of the ketone moiety.
Converting the carboxylic acid to an ester is a fundamental strategy to neutralize its negative charge at physiological pH. This typically increases lipophilicity, which can enhance cell membrane permeability and oral bioavailability.
-
Rationale: Esterification is often achieved via Fischer esterification (acid-catalyzed reaction with an alcohol) or by alkylation with alkyl halides under basic conditions.[9][10] The choice of alcohol or alkyl halide allows for the introduction of various alkyl or aryl groups, tuning the steric and electronic properties of the final molecule.
Amide bond formation is one of the most robust and versatile reactions in medicinal chemistry. Coupling OTCA with a diverse library of primary or secondary amines introduces significant structural and functional diversity.
-
Rationale: Direct conversion of a carboxylic acid to an amide is not efficient. The carboxylic acid must first be "activated".[11] This is commonly achieved using carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate and minimize side reactions.[12] This method allows for the formation of amides under mild conditions, preserving the integrity of the rest of the molecule.[12][13]
Modifications at the Ketone (C4) Position
The ketone at the C4 position provides a complementary site for derivatization, allowing for the extension of the scaffold into new chemical space.
Condensation of the ketone with hydrazines, hydroxylamines, or semicarbazides is a highly efficient reaction that yields stable hydrazone, oxime, or semicarbazone derivatives, respectively.[10][14][15]
-
Rationale: This reaction allows for the facile introduction of new aromatic and heterocyclic rings.[14] For example, reacting OTCA with substituted phenylhydrazines can introduce a variety of substituted phenyl rings, providing new vectors for interaction with biological targets. The reaction is typically catalyzed by a small amount of acid.
The ketone's α-protons (at the C3 position) are acidic, allowing for base-catalyzed condensation with aromatic aldehydes to form 2-benzylidene-tetralone derivatives.[4][16]
-
Rationale: This reaction creates an α,β-unsaturated carbonyl system (a chalcone-like motif), which is a well-known pharmacophore found in many biologically active compounds.[4][17] This extended conjugation can significantly alter the molecule's electronic properties and shape, and the resulting double bond can act as a Michael acceptor in certain biological contexts.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of an Amide Derivative via EDAC/NHS Coupling
Reaction: Formation of N-benzyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxamide.
-
Principle: The carboxylic acid of OTCA is activated by EDAC and NHS to form an active succinimidyl ester, which readily reacts with benzylamine to form the corresponding amide.[12] This two-step, one-pot procedure is highly efficient and minimizes racemization if the starting material is chiral.
-
Materials & Reagents:
-
This compound (OTCA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
N-hydroxysuccinimide (NHS)
-
Benzylamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of OTCA (1.0 eq) and NHS (1.2 eq) in anhydrous DMF, add EDAC (1.2 eq) portion-wise at 0 °C (ice bath).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture back to 0 °C and add benzylamine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Pour the reaction mixture into water and extract with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: Synthesis of a Benzylidene Derivative via Claisen-Schmidt Condensation
Reaction: Formation of (E)-2-(4-methoxybenzylidene)-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
-
Principle: In a basic medium (like aqueous NaOH), the α-proton of the ketone is abstracted to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration yields the stable α,β-unsaturated ketone product.[4]
-
Materials & Reagents:
-
This compound (OTCA)
-
4-Methoxybenzaldehyde (p-anisaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
2 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve OTCA (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 10% aqueous solution of NaOH (2.0 eq) dropwise with vigorous stirring.
-
Maintain the temperature at 0-5 °C for 1 hour, then allow the mixture to stir at room temperature for 24 hours. The formation of a precipitate is often observed.
-
Cool the mixture in an ice bath and acidify to pH ~2 by slowly adding 2 M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
-
Purification & Characterization:
-
The crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Confirm the structure, purity, and stereochemistry (typically the E-isomer is favored) using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Summary of Strategies and Bioassay Integration
The derivatization of OTCA provides a powerful platform for generating novel chemical entities for biological screening. The choice of strategy can be tailored to the specific goals of the research program.
| Functional Group | Reaction Type | Key Reagents | Product Class | Potential Advantage for Bioassays |
| Carboxylic Acid | Esterification | Alcohols (e.g., MeOH, EtOH), Acid Catalyst | Esters | Increased cell permeability, masking of charge |
| Carboxylic Acid | Amidation | Amines, EDAC/NHS or other coupling agents | Amides | High diversity potential, introduction of H-bond donors/acceptors |
| Ketone | Hydrazone Formation | Hydrazines (e.g., Phenylhydrazine) | Hydrazones | Introduction of new (hetero)aromatic rings, rigidification |
| Ketone | Claisen-Schmidt | Aromatic Aldehydes, Base (e.g., NaOH) | Benzylidene Derivatives | Creation of a chalcone-like pharmacophore, extended conjugation |
Once a library of derivatives has been synthesized and characterized, it can be subjected to a tiered screening process to identify promising lead compounds.
Caption: A typical workflow for bioassay screening of a derivative library.
Tetralone derivatives have shown promise as inhibitors of various enzymes, including monoamine oxidase (MAO), macrophage migration inhibitory factor (MIF), and diacylglycerol O-acyltransferase 1 (DGAT1), making these attractive targets for primary screening.[3][5][18] Furthermore, general screens for antimicrobial or cytotoxic activity can reveal unexpected biological profiles.[2]
Conclusion
This compound is a versatile and powerful starting material for the construction of diverse chemical libraries. By strategically applying well-established chemical transformations to its ketone and carboxylic acid functional groups, researchers can systematically explore the structure-activity landscape of the tetralone scaffold. The protocols and strategies outlined in this guide provide a robust framework for the synthesis, purification, and characterization of novel derivatives, paving the way for their evaluation in biological assays and the potential discovery of new therapeutic agents.
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Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. (n.d.). National Institutes of Health (NIH). [Link]
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Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors. (2022, January 20). National Institutes of Health (NIH). [Link]
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(2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. (n.d.). PubMed Central. [Link]
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The Versatile Scaffold: Application Notes and Protocols for 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a bifunctional molecule, presents a compelling scaffold for the synthesis of complex chemical entities. Its rigid tetralone framework, combined with the reactivity of both a ketone and a carboxylic acid, offers a rich platform for derivatization and molecular elaboration. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
A thorough understanding of a building block's fundamental properties is the bedrock of successful synthetic planning.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [PubChem][1] |
| Molecular Weight | 190.19 g/mol | [PubChem][1] |
| CAS Number | 6566-40-1 | [ChemicalBook][2] |
| Appearance | Off-white to light yellow crystalline powder | [Generic supplier data] |
| Melting Point | 158-162 °C | [Generic supplier data] |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | [Generic supplier data] |
Handling and Storage: this compound is a stable compound but should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydration.[3] For long-term storage, refrigeration at 4°C is recommended.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
The Synthetic Potential: A Tale of Two Functional Groups
The synthetic versatility of this molecule stems from the orthogonal reactivity of its ketone and carboxylic acid functionalities. This allows for selective transformations at either site, providing a strategic advantage in multi-step syntheses.
Caption: Dual reactivity of the core scaffold.
Application in Amide Synthesis: Building Blocks for Bioactive Molecules
The carboxylic acid moiety is a prime handle for amide bond formation, a cornerstone of medicinal chemistry. This reaction is pivotal for linking the tetralone core to various amine-containing fragments, enabling the exploration of structure-activity relationships (SAR). The synthesis of tetrahydronaphthalene amides as potential inhibitors of Mycobacterium tuberculosis ATP synthase is a testament to this approach.[5]
Protocol 1: General Amide Coupling using HATU
This protocol describes a reliable method for the synthesis of an amide derivative, a common step in the development of novel therapeutics.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and side reactions.
Rationale: The choice of HATU as a coupling agent is based on its ability to rapidly form an active ester with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the generated hexafluorophosphate salt and to deprotonate the amine, enhancing its nucleophilicity.
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 eq.) and DIPEA (2.5 eq.).
-
Activation: In a separate flask, dissolve HATU (1.2 eq.) in a minimal amount of anhydrous DMF.
-
Reaction: Add the HATU solution dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Validation: The structure and purity of the final amide should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Ketone Reduction: Accessing Chiral Alcohols
The ketone at the C-4 position is a gateway to introducing stereochemistry. Its reduction to a secondary alcohol can be achieved with a variety of reducing agents. The choice of reagent dictates the stereochemical outcome.
Protocol 2: Stereoselective Reduction using Sodium Borohydride
This protocol outlines a straightforward and cost-effective method for the reduction of the tetralone ketone to the corresponding alcohol. While not enantioselective, this method is robust and high-yielding.
Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes. The use of methanol as a solvent is advantageous as it is protic and helps to protonate the intermediate alkoxide. The reaction is typically performed at low temperatures to control the rate of reaction and minimize side products.
Step-by-Step Methodology:
-
Preparation: Suspend this compound (1.0 eq.) in methanol (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Reduction: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2-3. This will neutralize the excess NaBH₄ and the borate esters. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 4-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be purified by recrystallization or column chromatography.
-
Validation: Characterize the product by NMR and MS to confirm the reduction of the ketone and the integrity of the carboxylic acid.
Advanced Applications and Future Directions
The derivatization of this scaffold is not limited to simple amide couplings and reductions.
-
Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles, to modulate physicochemical properties like pKa and lipophilicity, which is a common strategy in drug design.[7][8]
-
Multi-component Reactions: The ketone can participate in multi-component reactions, such as the Biginelli or Hantzsch reactions, to rapidly build molecular complexity and generate diverse libraries of compounds for high-throughput screening.[9]
-
Chiral Synthesis: The use of the enantiomerically pure (R)- or (S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid allows for the synthesis of single enantiomer final products, which is often a requirement for pharmaceutical applications.[10]
Conclusion
This compound is a powerful and versatile building block in synthetic chemistry. Its dual functionality, coupled with a rigid core, provides a reliable platform for the synthesis of a wide array of complex molecules. The protocols and insights provided herein serve as a practical guide for researchers to harness the full potential of this valuable scaffold in their synthetic endeavors.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. (n.d.). Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Application Note & Protocols: A Guide to the Kinetic Analysis of Reactions with 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Abstract
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a versatile bicyclic organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring a tetralone core, offers a rigid scaffold for derivatization, while the ketone and carboxylic acid functionalities provide reactive sites for a multitude of chemical transformations.[3] Understanding the kinetics of these reactions is paramount for process optimization, mechanistic elucidation, and the development of robust synthetic protocols. This guide provides a detailed framework for researchers, chemists, and drug development professionals to design and execute robust kinetic studies on this molecule. We present validated protocols for three principal analytical techniques: UV-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the rationale behind methodological choices to ensure data integrity and reproducibility.
Foundational Principles & Strategic Considerations
The primary goal of a kinetic study is to determine the rate law, which mathematically describes the relationship between the reaction rate and the concentration of reactants.[4][5] The rate of a reaction is the speed at which reactants are consumed or products are formed over time.[4] For a generic reaction A + B → C, the rate law is expressed as:
Rate = k[A]^x[B]^y
Where k is the rate constant, and x and y are the reaction orders with respect to reactants A and B, respectively. These orders can only be determined experimentally.[5] The choice of analytical method is therefore critical and depends on the specific chemical properties of the reactants and products.
Choosing the Right Analytical Tool
The molecular structure of this compound offers several handles for analytical monitoring:
-
The Aromatic Ketone Chromophore: The conjugated system of the tetralone moiety absorbs UV light, making it an excellent candidate for UV-Vis Spectrophotometry . This method is ideal if the reaction involves a change in this chromophore (e.g., reduction of the ketone), leading to a significant change in the UV absorbance spectrum.[6][7]
-
Overall Molecular Structure and Polarity: The compound and its potential products can be separated based on their physicochemical properties using HPLC . This technique is exceptionally powerful as it can simultaneously monitor reactants, intermediates, and products, providing a comprehensive view of the reaction profile.[8][9] It is the method of choice when multiple species are present or when spectral overlap complicates spectroscopic analysis.
-
Distinct Proton Environments: The molecule possesses unique protons in its aliphatic and aromatic regions that can be distinguished by NMR Spectroscopy . As an intrinsically quantitative technique, NMR allows for the direct measurement of the concentration of different species in the reaction mixture without the need for calibration curves, provided proper experimental parameters are used.[10][11]
Pre-Experimental Validation: The Self-Validating System
Trustworthiness in any protocol begins before the kinetic run. It is essential to establish a self-validating system.
-
Reagent Purity: Confirm the purity of the this compound starting material and all other reagents using your chosen analytical method (HPLC, NMR). Impurities can act as catalysts or inhibitors, leading to erroneous kinetic data.
-
Product Identification: Before initiating kinetic studies, run the reaction to completion and isolate and characterize all major products. This confirms the expected reaction pathway and provides standards for analytical method development (e.g., for determining retention times in HPLC or chemical shifts in NMR).
-
Method Stability: Ensure that the reactants and products are stable under the analytical conditions over a timescale longer than the planned kinetic experiment. For example, when using HPLC, inject a standard mixture of reactant and product and verify that the peak areas do not change over several hours.
General Experimental Workflow for Kinetic Studies
A systematic approach is crucial for obtaining reliable kinetic data. The following workflow provides a logical sequence for any kinetic investigation.
Caption: General workflow for conducting a chemical kinetics study.
Protocol 1: UV-Visible Spectrophotometry
Principle: This technique measures the change in absorbance of a specific wavelength of light by the reaction mixture over time.[6] According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the absorbing species.[7] It is best suited for reactions where there is a clear change in the chromophore system.
Causality: We choose this method for its simplicity, high temporal resolution, and suitability for fast reactions, especially when coupled with a stopped-flow apparatus.[12] The key is to find a wavelength (λmax) where the reactant or product has a strong, unique absorbance, minimizing interference from other species.
Instrumentation and Reagents
-
Double-beam UV-Vis spectrophotometer with a thermostatted cuvette holder.
-
Matched quartz cuvettes (e.g., 1 cm path length).
-
Solvent transparent in the desired UV range (e.g., acetonitrile, ethanol, or buffered aqueous solution).
-
Reactants: this compound, co-reactants, and catalyst (if any).
Step-by-Step Methodology
-
Determine Optimal Wavelength (λmax):
-
Prepare dilute solutions of the pure reactant and the pure, isolated product in the chosen reaction solvent.
-
Scan the full UV-Vis spectrum (e.g., 200-400 nm) for both solutions.
-
Identify a λmax where the reactant has high absorbance and the product has low absorbance (or vice-versa). This maximizes the dynamic range of the measurement.
-
-
Prepare for Kinetic Run:
-
Set the spectrophotometer to kinetics mode, measuring absorbance at the predetermined λmax.
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Prepare a stock solution of this compound of known concentration. Prepare a separate stock solution of the co-reactant(s). Expert Tip: For pseudo-first-order kinetics, the co-reactant should be in large excess (at least 10-fold).
-
-
Execute the Kinetic Run:
-
Pipette the required volume of the tetralone solution and solvent into the cuvette to fill it approximately 3/4 full. Place it in the holder and allow it to reach thermal equilibrium.
-
Zero the instrument (autozero or blank) with this solution.
-
To initiate the reaction, add a small, known volume of the co-reactant stock solution, start the timer and the instrument's data acquisition simultaneously, and mix rapidly but carefully (e.g., by inverting the cuvette with a stopper or using a small magnetic stir bar).[6]
-
Record absorbance data at fixed time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
Data Analysis
-
Plot Absorbance vs. Time to visualize the reaction progress.
-
Convert absorbance values to concentration using the Beer-Lambert Law (A = εcl). The molar absorptivity (ε) can be determined from a calibration curve of the absorbing species.
-
Test for reaction order by creating integrated rate law plots[4]:
-
Zero-order: Plot [A] vs. time (should be linear with slope = -k).
-
First-order: Plot ln[A] vs. time (should be linear with slope = -k).
-
Second-order: Plot 1/[A] vs. time (should be linear with slope = k).
-
-
The plot that yields the best straight line (highest R² value) indicates the order of the reaction with respect to the monitored species.
| Parameter | Typical Setting | Rationale |
| Wavelength (λmax) | Determined Experimentally | Maximizes signal change and minimizes interference. |
| Temperature | 25.0 - 60.0 °C (± 0.1 °C) | Reaction rates are highly temperature-dependent. |
| Data Interval | 1 s - 1 min | Must be frequent enough to accurately define the kinetic curve. |
| Reactant Conc. | 10⁻⁵ to 10⁻⁴ M | Ensures absorbance is within the linear range of the detector (0.1 - 1.0 AU). |
Protocol 2: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[13] A detector (typically UV-Vis) quantifies each component as it elutes. The peak area is proportional to the concentration of the component.
Causality: This is the most versatile and specific method, as it physically separates all components.[8] It is indispensable for complex reactions with multiple steps, intermediates, or side products. Online or automated sampling can provide high-quality kinetic data with minimal manual intervention.[14]
Caption: Workflow for an online HPLC reaction monitoring system.
Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Appropriate HPLC column (e.g., C18 reverse-phase, 5 µm particle size).
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid or TFA).
-
Reaction quenching solution (if necessary, e.g., a strong acid/base or a derivatizing agent).
Step-by-Step Methodology
-
HPLC Method Development:
-
Develop an isocratic or gradient method that cleanly separates the reactant, co-reactants, and all expected products with good peak shape and resolution.
-
The detector wavelength should be set to a value where all components of interest absorb reasonably well.
-
Trustworthiness Check: The method must be validated for linearity. Prepare a series of standards of known concentration for each component to be quantified and generate a calibration curve (Peak Area vs. Concentration).
-
-
Prepare for Kinetic Run:
-
Set up the reaction in a thermostatted vessel with controlled stirring.
-
Program the HPLC autosampler to inject samples at predetermined time intervals (e.g., every 5, 10, or 30 minutes).
-
-
Execute the Kinetic Run:
-
Initiate the reaction by adding the final reagent and simultaneously starting a master timer.
-
At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it into a vial containing a quenching agent or simply cold solvent to stop the reaction. This vial should be pre-loaded into the autosampler tray.
-
The pre-programmed autosampler will then inject the quenched samples onto the HPLC system for analysis.
-
Continue until the reaction shows no further change.
-
Data Analysis
-
Integrate the peak areas for the reactant(s) and product(s) in each chromatogram.
-
Using the previously generated calibration curves, convert the peak areas at each time point into concentrations.
-
Plot the concentration of each species vs. time.
-
Use the integrated rate law plots as described in the UV-Vis section (4.3) or use specialized kinetic modeling software to fit the concentration-time data directly to determine the rate constants.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy monitors the change in the intensity of specific resonance signals (peaks) over time. Since the integrated area of an NMR signal is directly proportional to the number of nuclei, it provides a direct measure of the molar concentration of each species.[10][15]
Causality: NMR is exceptionally powerful for gaining mechanistic insight, as it provides structural information on all species present in the reaction mixture, including transient intermediates.[16] It is an ideal in situ method, as the reaction can be run directly in the NMR tube, eliminating the need for sampling and quenching.
Instrumentation and Reagents
-
NMR spectrometer (≥400 MHz recommended for better resolution).
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) that dissolves all reaction components.
-
Quantitative internal standard (optional but recommended): A compound with a simple spectrum that does not react or overlap with other signals (e.g., TMS, 1,4-dioxane).
Step-by-Step Methodology
-
Pre-Experimental Setup:
-
Acquire standard ¹H NMR spectra of the pure reactant and product(s) to identify characteristic, well-resolved peaks for each compound.
-
Determine the T₁ relaxation time for the peaks you intend to quantify. Expert Tip: For quantitative accuracy, the relaxation delay (d1) in the acquisition parameters must be at least 5 times the longest T₁ value.[10]
-
-
Prepare the NMR Sample:
-
In an NMR tube, dissolve a precisely weighed amount of this compound and the internal standard in the deuterated solvent.
-
Place the tube in the NMR spectrometer and allow the temperature to equilibrate.
-
Acquire a reference spectrum (t=0) before initiating the reaction.
-
-
Execute the Kinetic Run:
-
Remove the tube, quickly inject a known amount of the co-reactant, mix, and re-insert the tube into the spectrometer.
-
Set up an arrayed experiment to automatically acquire spectra at fixed time intervals (e.g., every 2-10 minutes).[10] Most NMR software has a "pseudo-2D" or kinetics mode for this purpose.
-
Continue data collection until no further changes are observed in the spectra.
-
Data Analysis
-
Process all spectra uniformly (phasing, baseline correction).
-
For each time point, integrate the characteristic peak for the reactant and a peak for the product. Also, integrate the peak for the internal standard if used.
-
Calculate the concentration of the reactant at each time point ([A]t) relative to its initial concentration ([A]₀) or the constant concentration of the internal standard.
-
[A]t = [A]₀ * (Integral_A_t / Integral_A_0)
-
-
Plot concentration vs. time and apply the integrated rate law analysis as described in section 4.3.
Summary of Methods
| Feature | UV-Vis Spectrophotometry | HPLC | NMR Spectroscopy |
| Principle | Light Absorbance | Chromatographic Separation | Nuclear Spin Resonance |
| Primary Data | Absorbance vs. Time | Peak Area vs. Time | Signal Integral vs. Time |
| Quantification | Requires Beer's Law calibration | Requires calibration curve | Intrinsically quantitative |
| Specificity | Low (prone to spectral overlap) | High (physical separation) | High (structural information) |
| Best For | Fast reactions, simple systems | Complex mixtures, process monitoring | Mechanistic studies, in situ analysis |
| Limitations | Requires a chromophore change | Slower time resolution, method dev. | Lower sensitivity, expensive |
References
-
Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR: Kinetics. Retrieved from [Link]
-
IMSERC. (n.d.). Kinetics / reaction monitoring. Northwestern University. Retrieved from [Link]
-
Welch, C. J., et al. (2010). Mobile Tool for HPLC Reaction Monitoring. Organic Process Research & Development, 14(4), 941–951. Retrieved from [Link]
-
Agilent Technologies. (2012). Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory. Application Note. Retrieved from [Link]
-
Scribd. (n.d.). AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. Retrieved from [Link]
-
JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Retrieved from [Link]
-
AZoM. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]
-
Journal of Chemical Education. (1969). Kinetic Study by NMR. 46(10), 657. Retrieved from [Link]
-
MDPI. (2025). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Retrieved from [Link]
-
Quora. (2023). Is it possible to follow reaction kinetics in watery solutions with NMR spectroscopy?. Retrieved from [Link]
-
Reddit. (2023). What's the deal with HPLC?. r/chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). On-chip integration of organic synthesis and HPLC/MS analysis for monitoring stereoselective transformations at the micro-scale. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 3 Chemical Kinetics – Determining the Rate Equation. Retrieved from [Link]
-
ResearchGate. (2010). Mobile tool for HPLC reaction monitoring. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. Retrieved from [Link]
-
ChemSrc. (n.d.). 3123-46-4(4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid). Retrieved from [Link]
Sources
- 1. This compound | C11H10O3 | CID 222964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.chem960.com [m.chem960.com]
- 3. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 6. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. quora.com [quora.com]
- 12. Bot Verification [merel.si]
- 13. On-chip integration of organic synthesis and HPLC/MS analysis for monitoring stereoselective transformations at the micro-scale - Lab on a Chip (RSC Publishing) DOI:10.1039/C6LC01217E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Improving the yield of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid synthesis
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Technical Support Center: Purification of Crude 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Welcome to the technical support center for the purification of crude 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining a high-purity product. As a β-keto acid, this compound presents unique challenges, primarily its susceptibility to decarboxylation. This guide will equip you with the knowledge to navigate these challenges effectively.
Understanding the Molecule and Its Challenges
This compound is a valuable synthetic intermediate. Its structure, featuring both a ketone and a carboxylic acid on a tetralone framework, makes it a versatile building block. However, the β-keto acid moiety is thermally labile and can readily lose carbon dioxide, especially in the presence of heat or harsh acidic or basic conditions. Therefore, purification strategies must be designed to be as mild as possible.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low or No Yield of Purified Product
Possible Cause A: Decarboxylation during Workup or Purification
The most common reason for low yield is the unintended decarboxylation of the β-keto acid. This can occur at several stages:
-
High Temperatures: Using a high-temperature rotary evaporator to remove solvents can cause significant product loss.
-
Strong Acids or Bases: Prolonged exposure to strong acids or bases, even at room temperature, can catalyze decarboxylation.
-
Distillation: Attempting to purify the compound by distillation will almost certainly lead to complete decomposition.
Solutions:
-
Low-Temperature Solvent Removal: Always use a rotary evaporator with a water bath temperature no higher than 40°C and an efficient vacuum.
-
Mild pH Adjustments: During acid-base extraction, use mild acids and bases (e.g., 1M HCl, saturated sodium bicarbonate) and perform extractions promptly. Avoid letting the compound sit in acidic or basic aqueous solutions for extended periods.
-
Avoid Distillation: Never attempt to purify this compound by distillation.
Possible Cause B: Inefficient Extraction
If the product is not efficiently extracted from the aqueous or organic layers during workup, the yield will be compromised.
Solutions:
-
Ensure Complete pH Change: When performing an acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and transfer it to the aqueous layer, and sufficiently acidic (pH < 2) to protonate it for extraction back into an organic solvent. Use pH paper to verify.
-
Sufficient Number of Extractions: Perform multiple extractions with smaller volumes of solvent rather than one large extraction. Three extractions are typically sufficient.
-
"Salting Out": If the product has some water solubility, adding a saturated sodium chloride solution (brine) to the aqueous layer can decrease its polarity and drive more of the organic acid into the organic layer.
Problem 2: Product is Oily or Fails to Crystallize
Possible Cause A: Presence of Impurities
Oily products or crystallization failures are often due to the presence of impurities that inhibit the formation of a crystal lattice. Common impurities from a Stobbe condensation synthesis include:
-
Unreacted starting materials (e.g., diethyl succinate, benzaldehyde).
-
Byproducts from self-condensation of starting materials.
-
The intermediate γ-lactone.
Solutions:
-
Thorough Acid-Base Extraction: A carefully performed acid-base extraction is the first and most effective step to remove neutral impurities like starting esters.
-
Recrystallization Solvent Screening: A systematic approach to finding the right recrystallization solvent is crucial. See the detailed protocol below.
Possible Cause B: Residual Solvent
Even small amounts of residual solvent can prevent crystallization.
Solutions:
-
Thorough Drying: After solvent removal on a rotary evaporator, place the crude product under high vacuum for several hours to remove any remaining solvent.
Problem 3: Purified Product is Still Impure (by NMR or LC-MS)
Possible Cause A: Co-crystallization of Impurities
Sometimes, an impurity has a similar structure and polarity to the desired product and will co-crystallize with it.
Solutions:
-
Second Recrystallization: A second recrystallization from a different solvent system can often resolve this. The different solubility properties may leave the impurity behind in the mother liquor.
-
Column Chromatography: If recrystallization fails, column chromatography is a more powerful purification technique. Use a silica gel column and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, with a small amount of acetic acid to keep the carboxylic acid protonated and prevent tailing).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when purifying this compound? A1: The thermal instability of the β-keto acid group. All purification steps should be conducted at or near room temperature whenever possible.
Q2: Can I store the crude product before purification? A2: It is best to purify the compound as soon as possible after synthesis. If storage is necessary, keep it in a tightly sealed container at low temperature (e.g., in a freezer at -20°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Q3: My NMR spectrum shows a singlet around 12 ppm, but also other peaks. What should I do? A3: The singlet around 12 ppm is characteristic of the carboxylic acid proton. The other peaks are likely impurities. An acid-base extraction followed by recrystallization should be your first approach to remove these.
Q4: Is it better to use sodium bicarbonate or sodium hydroxide for the acid-base extraction? A4: Saturated sodium bicarbonate is generally preferred. It is a weaker base and less likely to promote side reactions, including decarboxylation, compared to a strong base like sodium hydroxide.[1] It is sufficiently basic to deprotonate the carboxylic acid for extraction.
Q5: What is the expected melting point of the purified product? A5: The melting point of this compound is not widely reported in readily available literature, which is common for synthetic intermediates. A sharp melting point after purification is a good indicator of purity.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Basification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh saturated aqueous NaHCO₃ solution two more times, combining all aqueous extracts. This ensures all the carboxylic acid is converted to its sodium salt and extracted into the aqueous phase. The organic layer now contains neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise with stirring until the solution is acidic (pH < 2), which will cause the purified carboxylic acid to precipitate out. Verify the pH with pH paper.
-
Back Extraction: Add a volume of fresh diethyl ether or ethyl acetate to the flask containing the precipitated product. Transfer to the separatory funnel and shake to extract the purified acid back into the organic layer.
-
Separation and Washing: Separate the layers and extract the aqueous layer twice more with the organic solvent. Combine the organic extracts. Wash the combined organic layers once with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent using a rotary evaporator at a low temperature (<40°C).
-
Final Drying: Place the resulting solid under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent final purification step after acid-base extraction. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.
Solvent Selection Strategy:
-
"Like Dissolves Like": The molecule has both polar (carboxylic acid, ketone) and non-polar (aromatic ring, aliphatic backbone) regions. Solvents of intermediate polarity are good starting points.
-
Good Single Solvents to Try: Ethyl acetate, acetone, isopropanol, toluene.
-
Solvent Pairs: If no single solvent is ideal, a solvent pair is often effective. One solvent should dissolve the compound well (e.g., ethyl acetate, acetone), and the other should be a poor solvent in which the compound is insoluble (e.g., hexanes, heptane).
Procedure:
-
Dissolution: In a clean Erlenmeyer flask, add a small amount of the chosen solvent (e.g., ethyl acetate) to the crude, dried product. Heat the mixture gently on a hotplate while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Solvent Pair: After dissolving the compound in the "good" solvent, add the "poor" solvent (e.g., hexanes) dropwise while the solution is still hot, until you see persistent cloudiness. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool as described above.
-
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | PubChem[2] |
| Molecular Weight | 190.19 g/mol | PubChem[2] |
| XLogP3 | 1.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process for purifying crude this compound.
Caption: General purification workflow for the target compound.
Caption: Troubleshooting guide for crystallization issues.
References
-
Wikipedia Contributors. (2023). Acid–base extraction. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222964, this compound. PubChem. [Link]
-
Organic Chemistry Reaction. (2026, January 1). Stobbe Condensation: Definition, Examples, Reagents and Mechanism. Organic Chemistry Reaction Website. [Link]
-
Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4). [Link]
-
Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. [Link]
-
Frontier, A. (2026). Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
Sources
Technical Support Center: Synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our aim is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic route to this valuable tetralone derivative.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during your experiments, providing explanations grounded in reaction mechanisms and offering practical, field-proven solutions.
Problem 1: Low Yield of the Desired Product
Q: My overall yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yields in this multi-step synthesis can often be traced back to side reactions occurring at key stages, primarily during the initial condensation and the subsequent cyclization. Let's break down the potential culprits based on the synthetic approach.
If you are using a Stobbe Condensation route:
The Stobbe condensation involves the reaction of a carbonyl compound with a succinic ester.[1] A common side reaction when using an aromatic aldehyde as the carbonyl source is the Cannizzaro reaction .[2][3] This disproportionation reaction of the aldehyde, induced by the strong base used in the Stobbe condensation, leads to the formation of the corresponding alcohol and carboxylic acid, thereby consuming your starting material and reducing the yield of the desired condensation product.
Troubleshooting the Cannizzaro Reaction:
-
Choice of Base: While sodium ethoxide is a traditional base for this reaction, stronger, non-nucleophilic bases like potassium t-butoxide or sodium hydride can often improve the yield of the Stobbe product by favoring the desired condensation over the Cannizzaro reaction.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the Cannizzaro reaction.
-
Crossed Cannizzaro Strategy: If feasible for your specific starting materials, employing a "crossed" Cannizzaro approach with a more reactive, inexpensive aldehyde like formaldehyde can be a solution.[4] Formaldehyde is preferentially oxidized, allowing your valuable aldehyde to be reduced.
Another potential issue is the self-condensation of the aldehyde or ketone starting material, especially if it is enolizable.[2]
Mitigating Self-Condensation:
-
Slow Addition: Adding the enolizable carbonyl compound slowly to the reaction mixture containing the base and the succinic ester can help to minimize its self-condensation.
If you are using a Dieckmann Condensation route:
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[5] When using an unsymmetrical diester, a lack of regioselectivity can lead to the formation of multiple cyclic products, thus lowering the yield of the desired isomer.[6]
Optimizing Regioselectivity:
-
Steric Hindrance: The base will preferentially deprotonate the less sterically hindered α-carbon. You can leverage this by designing your diester substrate accordingly.
-
Directing Groups: The presence of electron-withdrawing or donating groups can influence the acidity of the α-protons, directing the cyclization.
-
Use of Hindered Bases: Employing sterically hindered bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in aprotic solvents at low temperatures can enhance the formation of the kinetic enolate, leading to a more regioselective cyclization.[7]
The following table summarizes the impact of reaction conditions on yield:
| Synthetic Step | Parameter | Condition Favoring Desired Product | Condition Favoring Side Reaction |
| Stobbe Condensation | Base | Potassium t-butoxide, Sodium Hydride | Sodium Ethoxide |
| Temperature | Lower Temperature | Higher Temperature | |
| Dieckmann Condensation | Base | LDA, LHMDS (in aprotic solvent) | Sodium Ethoxide (in protic solvent) |
| Substrate | Symmetrical or with significant steric/electronic bias | Unsymmetrical with similar α-protons |
Problem 2: Presence of Significant Impurities in the Final Product
Q: My final product shows multiple spots on TLC/peaks in HPLC analysis, even after initial workup. What are these impurities and how can I remove them?
A: The presence of impurities often points to incomplete reaction, side reactions, or degradation of intermediates.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: This is a straightforward issue of incomplete reaction. Monitor the reaction progress by TLC or another suitable technique to ensure full conversion.
-
Side Products from Condensation Reactions: As discussed in the previous section, byproducts from the Cannizzaro reaction (an alcohol and a carboxylic acid) or alternative cyclization products from a non-regioselective Dieckmann condensation can contaminate your product.
-
Decarboxylation Byproducts: The target molecule is a β-keto acid, which can be prone to decarboxylation upon heating.[8] While this may be a desired subsequent step in some synthetic schemes, premature or uncontrolled decarboxylation can lead to a mixture of the carboxylic acid and the corresponding ketone. Furthermore, the enol intermediate formed during decarboxylation can be susceptible to oxidation , leading to the formation of hydroperoxide derivatives.
-
Lactonic Acid: In some instances of the Stobbe condensation, a stable lactonic acid intermediate can be formed as a side product.
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating carboxylic acids from neutral or basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. The organic layer can be discarded (or analyzed for neutral impurities). The aqueous layer is then acidified (e.g., with 1M HCl) to re-protonate the carboxylic acid, which will often precipitate out or can be extracted back into an organic solvent.
-
Recrystallization: This is an excellent method for purifying solid products. For this compound, a mixed solvent system such as methanol-water or ethanol-water is often effective.[9][10] Dissolve the crude product in a minimum amount of the hot, better solvent (methanol or ethanol) and then slowly add the poorer solvent (water) until the solution becomes slightly turbid. Allow the solution to cool slowly to promote the formation of pure crystals.
-
Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to separate the desired product from closely related impurities.[11] A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes, is a good starting point. High-performance liquid chromatography (HPLC) can also be employed for purification and purity analysis.[12][13][14]
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
If the solution becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol-water mixture.
-
Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Stobbe condensation in the context of this synthesis?
A: The Stobbe condensation begins with the deprotonation of the succinic ester by a strong base to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate. The crucial step that differentiates the Stobbe from other condensations is the base-mediated ring-opening of this lactone to form a stable carboxylate salt, which drives the reaction to completion. Subsequent acidification yields the alkylidenesuccinic acid or a tautomeric isomer thereof.[2][15]
Q2: How does the Dieckmann condensation lead to the formation of the tetralone ring system?
A: The Dieckmann condensation is an intramolecular version of the Claisen condensation.[5] In the synthesis of the target molecule, a diester with the appropriate carbon chain is treated with a base. The base removes a proton from the α-carbon of one of the ester groups to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate. Elimination of an alkoxide ion results in the formation of a cyclic β-keto ester, which in this case is the tetralone ring with a carboxylic ester group at the 2-position.
Q3: Why is decarboxylation a common subsequent step, and are there any precautions to take?
A: The product of the Dieckmann condensation is a β-keto ester. Hydrolysis of the ester group yields a β-keto acid. β-Keto acids are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon heating to form a ketone.[8] This is often a desired transformation to obtain the corresponding tetralone. The reaction proceeds through a cyclic six-membered transition state. A key precaution is to perform the decarboxylation in an inert atmosphere (e.g., under nitrogen or argon) to prevent the oxidation of the enol intermediate that is formed.[16]
Q4: Can you illustrate the key reaction pathways and potential side reactions?
A: Certainly. The following diagrams illustrate the desired synthetic pathways and the formation of major side products.
Caption: Stobbe condensation pathway and common side reactions.
Caption: Dieckmann condensation pathway and potential side reaction.
References
-
The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PMC. [Link]
- Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Dieckmann condensation. Grokipedia. [Link]
-
Stobbe Condensation. Juniper Publishers. [Link]
- Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt.
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. ResearchGate. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Stobbe Condensation. ResearchGate. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
-
This compound. PubChem. [Link]
-
1,2,3,4-tetrahydrocarbazole. Organic Syntheses Procedure. [Link]
-
The Stobbe Condensation. Organic Reactions. [Link]
-
Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. PubMed. [Link]
-
Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PubMed Central. [Link]
-
The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. PubMed. [Link]
-
Cannizzaro Reaction. Chemistry LibreTexts. [Link]
-
Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
-
Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]
-
Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
-
How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? ResearchGate. [Link]
-
Synthetic applications of the Cannizzaro reaction. PMC. [Link]
-
trans-4-(1-Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. PubMed Central. [Link]
-
A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. ARKIVOC. [Link]
-
A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ResearchGate. [Link]
-
Dieckmann condensation of diesters. YouTube. [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Here is the technical support center for Overcoming solubility issues of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Welcome to the technical support guide for this compound (CAS No. 6566-40-1). This document provides in-depth troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to overcome the solubility challenges associated with this molecule.
The structure of this compound, featuring a relatively nonpolar tetralone backbone combined with an ionizable carboxylic acid group, is the primary source of its challenging solubility profile in neutral aqueous solutions.[1][2] This guide will walk you through systematic, chemically-sound approaches to achieve successful solubilization for your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral water?
A: The limited solubility is due to the molecule's dual chemical nature. The fused ring system (tetrahydronaphthalene) is bulky and hydrophobic, which repels water.[3] In neutral or acidic water (pH < 6), the carboxylic acid group remains in its protonated, uncharged form (-COOH). This uncharged state cannot form strong ionic interactions with water, and the molecule's overall hydrophobicity dominates, leading to poor aqueous solubility. Carboxylic acids with more than five carbon atoms generally exhibit low water solubility for this reason.[3][4]
Q2: What is the most effective way to dissolve this compound for an aqueous buffer?
A: The most effective method is pH adjustment . By raising the pH of the solution to be at least 1.5 to 2 units above the compound's pKa (estimated to be around 4-5 for most carboxylic acids), the carboxylic acid group deprotonates to form a negatively charged carboxylate salt (-COO⁻).[2] This charged species is significantly more polar and readily interacts with water molecules, dramatically increasing solubility.[5][6] This process is known as salt formation and is a standard technique for solubilizing acidic and basic drugs.[7][8]
Q3: What are the best organic solvents for creating a stock solution?
A: For creating a concentrated stock solution, polar aprotic solvents are generally excellent choices. We recommend:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Alcohols such as ethanol or methanol
These solvents can effectively solvate both the polar carboxylic acid group and the nonpolar ring structure.
Q4: Is it safe to heat the solution to improve solubility?
A: Gentle heating can be an effective way to increase the rate of dissolution. However, it must be done with caution. We advise warming to no more than 40-50°C. Aggressive or prolonged heating can potentially lead to degradation of the compound. The stability of the compound under these conditions should be verified for your specific application, for instance, by analytical techniques like HPLC. The effect of temperature on the solubility of carboxylic acids is well-documented and can be significant.[9]
Section 2: Troubleshooting Guide: A Systematic Approach to Solubilization
Successfully dissolving this compound depends entirely on the requirements of your downstream experiment. This guide provides a logical workflow to select the best method.
Caption: Troubleshooting workflow for solubilizing the compound.
Mechanism of pH-Dependent Solubility
The fundamental principle behind using pH to control solubility is the equilibrium between the un-ionized acid and the ionized salt.
Caption: Equilibrium between insoluble acid and soluble salt form.
Section 3: Detailed Experimental Protocols
Protocol 1: Solubilization in Aqueous Buffers via pH Adjustment
This is the preferred method for preparing aqueous solutions when a basic pH is acceptable for the experiment.
-
Rationale: This protocol directly converts the insoluble free acid into its highly soluble salt form in situ.[6][7]
-
Materials:
-
This compound
-
Deionized water or desired buffer
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
pH meter or pH strips
-
Vortex mixer and/or sonicator
-
-
Methodology:
-
Weigh the required amount of the compound into a suitable container.
-
Add approximately 80% of the final desired volume of water or buffer. The compound will likely not dissolve and will form a slurry.
-
While stirring, add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution. As the base is added, the solid will begin to dissolve.
-
Continue adding base until all the solid has dissolved and the pH is stable at a value of 7.5 or higher. A pH of 8.0 is recommended to ensure complete deprotonation.
-
Vortex or sonicate the solution briefly to ensure homogeneity. The solution should be completely clear.
-
Adjust the final volume with additional water or buffer. Re-verify the pH if necessary.
-
-
Self-Validation Check: A successful solubilization will result in a clear, particle-free solution. If any cloudiness or solid remains, add another drop of base and ensure the pH is sufficiently high.
Protocol 2: Preparation of a High-Concentration Stock using a Co-solvent
Use this method when the final experimental medium must be at a neutral or acidic pH, or when a very high concentration is needed that cannot be achieved by pH adjustment alone.
-
Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[10][11] DMSO is a common and effective choice.
-
Materials:
-
This compound
-
High-purity DMSO (or other suitable co-solvent)
-
Vortex mixer and/or sonicator
-
-
Methodology:
-
Weigh the required amount of the compound into a vial.
-
Add the desired volume of DMSO to achieve the target stock concentration (e.g., to make a 100 mM stock).
-
Cap the vial tightly and vortex vigorously. Gentle warming (to 30-40°C) or brief sonication can be used to expedite dissolution.
-
Ensure the final stock solution is clear and free of any solid particles.
-
Store the stock solution appropriately (typically at -20°C or -80°C, protected from light and moisture).
-
-
Self-Validation and Critical Pitfall: When diluting this organic stock into your aqueous experimental buffer, add the stock to the buffer slowly while vortexing . Never add buffer to the stock. Due to the significant polarity change, the compound may precipitate if the dilution factor is too large or if the final concentration exceeds its solubility limit in the mixed-solvent system. We recommend that the final concentration of the co-solvent (e.g., DMSO) in your assay be kept low (typically <0.5%) to avoid off-target effects.
Section 4: Solvent Data Summary
Table 1: Recommended Solvents and Strategies
| Solvent System | Method | Relative Solubility | Pros | Cons / Cautions |
| Aqueous Buffer (pH > 7.5) | pH Adjustment | High | Avoids organic solvents in final assay; cost-effective. | Not suitable for pH-sensitive experiments; may require buffer adjustment. |
| DMSO / Aqueous Buffer | Co-solvent | Very High (in stock) | Allows for high concentration stock; useful for pH-sensitive assays. | Compound may precipitate on dilution; DMSO can have biological effects. |
| Ethanol / Aqueous Buffer | Co-solvent | Moderate-High | Less toxic than DMSO; volatile and easily removed if needed. | May not achieve concentrations as high as DMSO; potential for precipitation. |
| Neutral Water (pH 7.0) | Direct Dissolution | Very Low | - | Not a viable method for achieving practical concentrations. |
Section 5: Safety & Handling
As a responsible application scientist, your safety is paramount. Always consult the full Safety Data Sheet (SDS) before handling any chemical.
-
Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[12] The tetralone core is also found in compounds that may have other hazards, so caution is warranted.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- Wikipedia. (n.d.). Cosolvent.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link].
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
-
Gothoskar, A. V., et al. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Retrieved from [Link].
- Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
- Achmem. (n.d.). This compound.
- R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- ChemicalBook. (n.d.). 4-OXO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID.
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Retrieved from [Link].
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- San Diego State University. (n.d.). Chapter 13 Carboxylic Acids.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
- Fisher Scientific. (2010). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Britannica. (2026). Carboxylic acid - Properties, Structure, Reactions.
- LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
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- 1. This compound | C11H10O3 | CID 222964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 3. britannica.com [britannica.com]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. achmem.com [achmem.com]
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- 14. fishersci.com [fishersci.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Derivatization
Welcome to the technical support center for the derivatization of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient derivatization of this versatile synthetic intermediate.[1] The unique structure of this molecule, featuring both a ketone and a carboxylic acid on a tetrahydronaphthalene scaffold, presents specific challenges and opportunities in its chemical modification.
This document will provide a comprehensive overview of common derivatization reactions, focusing on esterification and amidation, and will address potential issues you may encounter during your experiments.
I. General Considerations for Derivatization
The derivatization of this compound primarily involves the modification of its carboxylic acid functional group. The two most common derivatization strategies are esterification and amide bond formation. The choice of derivatization will depend on the desired properties of the final molecule, such as its biological activity, solubility, or use as an intermediate in a larger synthetic scheme.
A critical aspect to consider is the presence of the ketone group, which can potentially undergo side reactions under certain conditions. Therefore, careful selection of reagents and reaction conditions is paramount to achieve high yields and purity of the desired derivative.
II. Troubleshooting Guide: Esterification Reactions
Esterification of this compound is a common derivatization method. The following section addresses potential issues and provides solutions for optimizing your esterification reactions.
Frequently Asked Questions (FAQs) - Esterification
Q1: My Fischer esterification is showing low conversion. What are the common causes and how can I improve the yield?
A1: Low conversion in Fischer esterification is a frequent issue due to the reversible nature of the reaction.[2] Several factors can contribute to this:
-
Insufficient Catalyst: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Presence of Water: Water is a product of the reaction, and its presence will shift the equilibrium back to the starting materials.[2] Ensure all your reagents and glassware are anhydrous.
-
Equilibrium Limitation: To drive the equilibrium towards the ester product, you can either use a large excess of the alcohol (often as the solvent) or remove water as it is formed, for example, by using a Dean-Stark apparatus.[2]
Troubleshooting Workflow for Low Conversion in Fischer Esterification:
Caption: Troubleshooting workflow for low esterification yield.
Q2: I am observing side products in my esterification reaction. What could they be and how can I minimize them?
A2: Side products in esterification can arise from reactions involving the ketone functionality or from the decomposition of starting materials or products under harsh acidic conditions.
-
Potential Side Reactions:
-
Enolization/Aldol Condensation: The ketone can enolize under acidic conditions, potentially leading to self-condensation products.
-
Dehydration: Under strongly acidic conditions and high temperatures, dehydration of the tetrahydronaphthalene ring could occur.
-
-
Minimization Strategies:
-
Milder Conditions: Use milder acid catalysts or shorter reaction times.
-
Alternative Methods: Consider using alternative esterification methods that do not require strong acids, such as using alkyl halides with a base or employing coupling agents like DCC (dicyclohexylcarbodiimide) with an alcohol.
-
Q3: How do I choose the right esterification method for my specific needs?
A3: The choice of method depends on the scale of your reaction, the sensitivity of your substrates, and the desired purity of your product.
| Method | Reagents | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Inexpensive, suitable for large-scale synthesis.[2] | Reversible, requires harsh conditions, not suitable for sensitive substrates. |
| Alkyl Halide Esterification | Carboxylic acid, alkyl halide, base (e.g., K₂CO₃, Cs₂CO₃) | Milder conditions, good for sensitive substrates. | Alkyl halides can be toxic and expensive. |
| Coupling Agent-Mediated | Carboxylic acid, alcohol, coupling agent (e.g., DCC, EDC), catalyst (e.g., DMAP) | Mild conditions, high yields, suitable for a wide range of substrates. | Coupling agents can be expensive, byproducts can be difficult to remove. |
III. Troubleshooting Guide: Amide Bond Formation
Amide bond formation is a crucial reaction in medicinal chemistry and drug development.[3] This section will help you navigate the challenges associated with the amidation of this compound.
Frequently Asked Questions (FAQs) - Amide Formation
Q1: My amide coupling reaction is sluggish or incomplete. What are the likely causes?
A1: Incomplete amide coupling reactions are a common hurdle. The reactivity of both the carboxylic acid and the amine plays a significant role.
-
Poor Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine.[4] If using a coupling reagent, ensure it is fresh and added correctly.
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow reactions.[5]
-
Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material.[6]
-
Incorrect Stoichiometry: Ensure the correct molar ratios of the carboxylic acid, amine, and coupling reagents are used.
Troubleshooting Workflow for Incomplete Amide Coupling:
Caption: Troubleshooting workflow for incomplete amide coupling.
Q2: I am having trouble with the purification of my amide product due to the coupling agent byproducts.
A2: Byproducts from coupling agents, such as dicyclohexylurea (DCU) from DCC, can be notoriously difficult to remove.
-
For DCU (from DCC): DCU is often insoluble in many organic solvents and can be removed by filtration. However, some may remain in solution.
-
Alternative Coupling Reagents: Consider using water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the urea byproduct is water-soluble and can be removed with an aqueous wash.[7]
-
Phosphonium and Aminium Reagents: Reagents like BOP, PyBOP, HATU, and HBTU are often more efficient and their byproducts can be easier to remove through aqueous extraction.[4]
Q3: Can racemization be an issue during amide coupling?
A3: While this compound itself is not chiral at the 2-position in its racemic form, if you are using a chiral amine or have resolved the carboxylic acid, racemization at the alpha-carbon of the carboxylic acid can be a concern, especially with carbodiimide reagents.[4]
-
Mechanism of Racemization: Racemization can occur through the formation of an oxazolone intermediate.
-
Additives to Suppress Racemization: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming an active ester that is less prone to oxazolone formation.
| Coupling Reagent | Common Byproduct | Byproduct Removal | Notes |
| DCC | Dicyclohexylurea (DCU) | Filtration (often incomplete) | Prone to causing racemization. |
| EDC | Water-soluble urea | Aqueous extraction | Good for aqueous and organic media.[7] |
| HATU/HBTU | Tetramethylurea, HOBt/HOAt byproducts | Aqueous extraction | Highly efficient, lower risk of racemization. |
IV. Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
-
To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as solvent), add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Analytical Methods for Monitoring Derivatization
Effective monitoring of your reaction is crucial for optimization.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weight of the product and any byproducts, confirming the identity of the desired derivative and helping to identify impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final purified product to confirm its identity and purity.
-
Gas Chromatography (GC): For volatile derivatives, GC can be a powerful tool for both monitoring the reaction and assessing the purity of the final product. Derivatization is often employed to make non-volatile compounds amenable to GC analysis.
VI. Conclusion
The successful derivatization of this compound is readily achievable with careful planning and execution. By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can efficiently synthesize a wide range of ester and amide derivatives for their specific applications. Remember that each substrate combination may require fine-tuning of the reaction conditions to achieve optimal results.
VII. References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Amides. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]
-
Sten, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11071-11077. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
StudySmarter. Ester Reactions. [Link]
-
ResearchGate. 235 questions with answers in ESTERIFICATION | Scientific method. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
The Organic Chemistry Tutor. (2020, February 25). Amides: Reactions Forming and Reactions of [Video]. YouTube. [Link]
-
Chromatography Forum. Derivatization of carboxylic group for fluorescence. [Link]
-
PubChem. 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. [Link]
-
PubChem. This compound. [Link]
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]
-
Arkivoc. A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. [Link]
-
Robertson, G. T., et al. (2014). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3474. [Link]
-
ResearchGate. Derivatization methods for the LC-MS/MS analyses of carboxylic acids. [Link]
-
Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic acids. [Link]
-
Organic & Biomolecular Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. [Link]
-
PubChem. Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. [Link]
-
Kim, M., & Kim, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4875. [Link]
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvent systems. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of β-Keto Acid Stability
This compound is a valuable building block in medicinal chemistry and drug discovery. However, its structural classification as a β-keto acid presents inherent stability challenges. The primary degradation pathway for this class of compounds is decarboxylation, a chemical reaction that results in the loss of the carboxylic acid group as carbon dioxide.[1] This process can be influenced by several experimental factors, leading to a decrease in the compound's purity and concentration over time. Understanding and mitigating these degradation pathways is crucial for accurate and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The principal degradation pathway is decarboxylation.[1] This reaction is facilitated by heat and can even occur spontaneously. The mechanism involves a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to a more stable ketone.
Q2: How does temperature affect the stability of this compound in solution?
A2: Temperature is a critical factor. Increased temperatures significantly accelerate the rate of decarboxylation. For optimal stability, it is highly recommended to store stock solutions and experimental samples at low temperatures, preferably at -20°C or -80°C for long-term storage.
Q3: What is the effect of pH on the stability of this compound in aqueous solutions?
A3: The stability of β-keto acids is highly pH-dependent. Acidic conditions promote the protonated form of the carboxylic acid, which is more susceptible to decarboxylation. Conversely, neutral to slightly alkaline conditions (pH 7-8) favor the deprotonated carboxylate anion, which is significantly more stable and resistant to decarboxylation.
Q4: How should I prepare and store stock solutions of this compound?
A4: For maximum stability, it is advisable to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. These solutions should be stored in tightly sealed vials at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by preparing smaller aliquots. For aqueous buffers, prepare fresh solutions for each experiment and maintain a neutral to slightly alkaline pH if possible.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this exact compound is limited, tetralone derivatives, in general, can be susceptible to photodegradation. It is good laboratory practice to protect solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent biological assay results | Degradation of the compound in the assay buffer. | - Prepare fresh dilutions of the compound in the assay buffer immediately before use.- If possible, adjust the pH of the assay buffer to be neutral or slightly alkaline.- Minimize the incubation time at elevated temperatures (e.g., 37°C). |
| Decreased peak area in HPLC analysis over time | Decarboxylation of the analyte in the prepared sample or on the autosampler. | - Analyze samples as quickly as possible after preparation.- Use a cooled autosampler if available.- For aqueous mobile phases, ensure the pH is not acidic. |
| Appearance of a new peak in the chromatogram corresponding to the decarboxylated product | The primary degradation product of this compound is 1,2,3,4-tetrahydronaphthalen-2-one. | - Confirm the identity of the new peak by mass spectrometry or by comparing its retention time with a standard of the suspected degradant.- This confirms that decarboxylation is occurring and that the stability-enhancing measures outlined in this guide should be implemented. |
| Low purity of the solid compound upon receipt or after storage | The compound may have degraded due to improper storage conditions (exposure to heat or moisture). | - Store the solid compound in a desiccator at the recommended temperature (typically 2-8°C).- Before use, allow the container to warm to room temperature before opening to prevent condensation. |
Stability in Different Solvents: A Comparative Overview
The choice of solvent can significantly impact the stability of this compound. Below is a summary of expected stability based on the properties of common laboratory solvents.
| Solvent | Type | Expected Stability | Rationale and Recommendations |
| DMSO, DMF | Aprotic, polar | Good | These solvents are generally recommended for preparing stock solutions due to their ability to dissolve the compound and their non-protic nature, which does not facilitate the proton transfer involved in decarboxylation. Store at low temperatures. |
| Acetonitrile | Aprotic, polar | Moderate to Good | Similar to DMSO and DMF, acetonitrile is a suitable solvent for stock solutions. Ensure the use of anhydrous grade solvent. |
| Ethanol, Methanol | Protic, polar | Moderate | Protic solvents can potentially facilitate the proton transfer in the decarboxylation mechanism. While suitable for short-term use and serial dilutions, long-term storage in alcoholic solvents is not recommended. |
| Water (acidic pH) | Protic, polar | Poor | Acidic aqueous solutions will accelerate decarboxylation. Avoid preparing or storing the compound in acidic buffers for any significant length of time. |
| Water (neutral to alkaline pH) | Protic, polar | Good | At neutral or slightly alkaline pH, the carboxylic acid is deprotonated, which stabilizes the molecule and inhibits decarboxylation. Prepare fresh for each experiment. |
| Chloroform, Dichloromethane | Aprotic, nonpolar | Moderate | While less common for stock solutions, these solvents are not expected to promote decarboxylation. Solubility may be a limiting factor. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Solvent Selection: Choose a high-quality, anhydrous aprotic solvent such as DMSO or DMF.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired concentration.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Store the stock solution in tightly sealed amber vials at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to prepare several smaller aliquots from the main stock solution.
Protocol 2: Forced Degradation Study (for analytical method validation)
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and to validate the stability-indicating nature of an analytical method.
dot
Caption: Workflow for a forced degradation study.
-
Preparation of Solutions: Prepare a solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acidic Condition: To an aliquot of the solution, add an equal volume of 0.1 M HCl. Keep another aliquot with 0.1 M HCl alone as a blank. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Alkaline Condition: To an aliquot of the solution, add an equal volume of 0.1 M NaOH. Keep another aliquot with 0.1 M NaOH alone as a blank. Keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Condition: To an aliquot of the solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Condition: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for a specified period.
-
Photolytic Condition: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method, preferably with a mass spectrometer detector to identify the degradation products.
Visualizing the Primary Degradation Pathway
The decarboxylation of this compound is a key consideration for its handling and use. The following diagram illustrates this process.
dot
Caption: The decarboxylation of the parent compound.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Common impurities in 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and their removal
Welcome to the technical support center for 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after the synthesis of this important intermediate. Here, we will address specific challenges in a question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources of impurities in my sample of this compound?
A1: The impurity profile of your final product is intrinsically linked to its synthetic route. A prevalent method for synthesizing the target molecule involves a two-stage process: a Stobbe condensation followed by an intramolecular Friedel-Crafts acylation (or a related cyclization).[1][2][3] Consequently, impurities typically arise from:
-
Unreacted Starting Materials: Residuals from both the Stobbe condensation (e.g., a substituted benzaldehyde and diethyl succinate) and the cyclization precursor.
-
Intermediates: Incomplete conversion of the intermediate formed after the Stobbe condensation.
-
Side-Reaction Byproducts: Products arising from alternative reaction pathways, particularly during the cyclization step.
-
Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to degradation.
Troubleshooting Guide: Identification and Removal of Common Impurities
This section provides a detailed breakdown of the most common impurities, their identification, and validated methods for their removal.
Impurity Profile 1: Unreacted Starting Materials and Intermediates
Q2: My NMR spectrum shows signals that do not correspond to the desired product. How can I identify if these are starting materials or intermediates from a Stobbe condensation route?
A2: If your synthesis involved a Stobbe condensation, the most likely culprits are the initial carbonyl compound (e.g., benzaldehyde), the succinic ester (e.g., diethyl succinate), and the alkylidene succinic acid or its corresponding half-ester, which is the intermediate. One publication noted that a similar acid failed to crystallize due to the presence of starting material, highlighting this common issue.
-
Identification:
-
Thin Layer Chromatography (TLC): This is your first line of analysis. Co-spot your crude product with authentic samples of the starting materials. The intermediate, being a carboxylic acid half-ester, will likely have a different polarity and thus a distinct Rf value compared to the final dicarboxylic acid product.
-
NMR Spectroscopy: Look for characteristic signals. For instance, the aldehydic proton of a benzaldehyde starting material will appear far downfield (around 9-10 ppm). Diethyl succinate will show a characteristic ethyl ester pattern (a quartet and a triplet). The intermediate will have signals corresponding to both the aromatic portion and the succinic acid backbone.
-
Q3: What is the most effective way to remove these unreacted starting materials and the Stobbe intermediate?
A3: A combination of an aqueous workup and recrystallization is generally effective.
-
Aqueous Workup:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution. The acidic product and the intermediate will be deprotonated and move into the aqueous layer. The neutral starting materials (aldehyde and diethyl succinate) will remain in the organic layer, which can be discarded.
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates.
-
Extract the product back into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Recrystallization: This is a powerful technique for removing closely related impurities. The choice of solvent is critical.
Table 1: Recommended Solvents for Recrystallization
Solvent/System Rationale Ethanol/Water The product is typically soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can induce crystallization. Ethyl Acetate/Hexane Ethyl acetate is a good solvent for many carboxylic acids. Hexane can be used as an anti-solvent to decrease solubility and promote crystal formation. Toluene For less polar impurities, the aromatic nature of toluene can be advantageous for achieving differential solubility. A general principle for selecting a recrystallization solvent is that "like dissolves like". Solvents with functional groups similar to the solute are often good candidates.[4]
Experimental Protocol: Recrystallization using a Two-Solvent System (Ethanol/Water)
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Slowly add water to the hot filtrate until you observe persistent cloudiness.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
-
Impurity Profile 2: Byproducts from Intramolecular Cyclization
Q4: I've removed the starting materials, but my product is still not pure. What kind of side-products can form during the Friedel-Crafts cyclization step?
A4: Intramolecular Friedel-Crafts acylations, while powerful, can be prone to side reactions, especially if the aromatic ring of your precursor has multiple possible sites for acylation or is sensitive to the reaction conditions.[5][6]
-
Isomeric Products: If the aromatic ring is substituted, acylation may occur at an alternative position, leading to a constitutional isomer of your target molecule.
-
Polymerization/Decomposition: The strong Lewis or Brønsted acids used can sometimes lead to charring or polymerization, especially at elevated temperatures.
-
Incomplete Cyclization: The uncyclized precursor, a substituted phenylbutyric acid derivative, may remain.
Q5: How can I separate the desired product from these cyclization-related impurities?
A5: For these types of impurities, which are often structurally similar to the product, column chromatography is the most effective purification method.
-
Identification:
-
TLC: Develop a TLC system that shows good separation between your product spot and the impurities.
-
LC-MS: This is a powerful tool to identify the molecular weights of the components in your mixture, which can help in deducing their structures.
-
Workflow for Chromatographic Purification
Sources
Technical Support Center: 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Experiments
Introduction: 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a valuable bicyclic intermediate in medicinal chemistry and drug development, often serving as a scaffold for more complex molecules. Its synthesis and purification, however, can present unique challenges. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to assist researchers in overcoming common experimental hurdles.
Section 1: Synthesis Troubleshooting (Intramolecular Friedel-Crafts Acylation)
The most common route to the tetralone core is via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as a substituted 4-phenylbutyric acid. Success hinges on precise control of reagents and conditions.
Q1: My intramolecular Friedel-Crafts cyclization is giving a very low yield. What are the common causes?
Answer: Low yields in this reaction are a frequent issue and can typically be traced back to one of three areas: reagent quality, reaction conditions, or catalyst activity.
-
Causality & Diagnosis:
-
Moisture Contamination: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely hygroscopic. Trace amounts of water will hydrolyze the catalyst, rendering it inactive and halting the reaction. The starting carboxylic acid and solvent must be scrupulously dry.
-
Inactive Catalyst: Technical grade AlCl₃ can vary in purity. Older bottles that have been opened multiple times may have significant surface hydrolysis.[1]
-
Insufficient Catalyst: Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with the catalyst, preventing it from participating further in the reaction.[2] For carboxylic acid starting materials, more than two equivalents are often needed as the carboxyl group also forms a complex.
-
Inappropriate Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side reactions and decomposition, reducing the yield of the desired product. Intramolecular cyclizations often require specific temperature profiles to favor ring closure.[3]
-
-
Solutions & Rationale:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. If possible, use a new, unopened bottle of the Lewis acid catalyst.
-
Optimize Catalyst Stoichiometry: Begin with at least 2.2 equivalents of AlCl₃ relative to your starting carboxylic acid. Perform small-scale trials to determine the optimal amount for your specific substrate.
-
Consider Alternative Catalysts: If AlCl₃ consistently fails, consider other cyclizing agents. Polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can be effective alternatives that act as both catalyst and solvent, though they often require higher temperatures (e.g., 90-100°C).[4][5]
-
Control Temperature: Add the catalyst portion-wise at a low temperature (e.g., 0°C) to control the initial exothermic reaction, then slowly warm the mixture to the optimal reaction temperature (often between room temperature and 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Q2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side products?
Answer: The formation of multiple products indicates competing side reactions. In the context of a Friedel-Crafts acylation, this usually points to intermolecular reactions or incomplete cyclization.
-
Causality & Diagnosis:
-
Intermolecular Acylation: If the reaction concentration is too high, the acylium ion intermediate of one molecule may acylate the aromatic ring of another molecule before it has a chance to cyclize. This leads to high molecular weight polymeric material.
-
Incomplete Reaction: The most prominent "side product" is often unreacted starting material. This occurs if the catalyst is deactivated or used in insufficient quantity.
-
Dealkylation/Rearrangement: While less common in acylations than alkylations, harsh conditions can sometimes lead to unexpected rearrangements, though the acylium ion is generally stable.[6]
-
Oxidation Products: The tetralin core can be susceptible to oxidation, especially if the reaction is worked up in the presence of air for extended periods, potentially forming α-tetralol.[1]
-
-
Solutions & Rationale:
-
Use High Dilution: To favor the intramolecular pathway, the reaction should be run under high dilution conditions (e.g., 0.01-0.05 M). This reduces the probability of intermolecular collisions. A syringe pump for slow addition of the substrate to the catalyst slurry can also be highly effective.
-
Monitor with TLC: Use TLC to track the consumption of the starting material. If the reaction stalls, a small additional charge of the Lewis acid catalyst might be necessary.
-
Purify the Precursor: Ensure the 4-arylbutyric acid precursor is pure before starting the cyclization. Impurities in the starting material will inevitably lead to impurities in the product mixture.
-
Section 2: Purification Challenges
The product's dual functionality as a ketone and a carboxylic acid requires a strategic approach to purification.
Q1: My crude product is a persistent oil and won't crystallize. How can I induce crystallization?
Answer: Oiling out is a common problem when impurities are present, as they disrupt the formation of a crystal lattice. The goal is to either remove the impurities or find a solvent system that favors crystallization of the product.
-
Causality & Diagnosis:
-
Residual Solvent: Trace amounts of the reaction solvent (e.g., dichloromethane, nitrobenzene) or workup solvents can act as an impurity.
-
Presence of Side Products: As discussed in the synthesis section, isomers or polymeric materials will inhibit crystallization.
-
Incorrect Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[7]
-
-
Solutions & Rationale:
-
Initial Purification by Extraction: First, perform an acid-base extraction. Dissolve the crude oil in an organic solvent like ethyl acetate. Wash with water, then extract the desired carboxylic acid into an aqueous basic solution (e.g., 1M NaOH or NaHCO₃). The neutral impurities will remain in the organic layer. Re-acidify the aqueous layer with cold 2M HCl to precipitate your product, which can then be filtered or extracted back into an organic solvent.[8]
-
Solvent Screening: Test a variety of solvents for recrystallization. Good starting points for a polar, aromatic compound like this include toluene, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[9][10] Use small amounts of the oil in test tubes to screen solvents efficiently.
-
Trituration: If a suitable recrystallization solvent is not found, try trituration. Add a small amount of a poor solvent (like hexane or diethyl ether) in which the impurities might be soluble but the product is not. Vigorously stir or sonicate the mixture. This can wash away oily impurities and often induces the product to solidify.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a single seed crystal to a supersaturated solution can initiate crystallization.
-
Q2: During aqueous workup, I'm getting a persistent emulsion. How can I break it?
Answer: Emulsions are common during the basic extraction of acidic compounds and are stabilized by fine particulates or amphiphilic side products.
-
Causality & Diagnosis:
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel creates very fine droplets that are slow to coalesce.
-
High pH: A very high pH can create soap-like molecules from fatty acid impurities, which act as emulsifiers.
-
Particulate Matter: Fine particles of residual catalyst (aluminum hydroxides) can stabilize emulsions at the interface.
-
-
Solutions & Rationale:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.[11]
-
"Salting Out": Add a saturated solution of sodium chloride (brine).[8][11] This increases the ionic strength and polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can remove the fine particulates that are stabilizing the emulsion.[12]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the layers to separate.[13][14]
-
Section 3: Characterization & Stability FAQs
Q1: What are the expected key signals in the ¹H NMR spectrum for this compound?
Answer: The proton NMR spectrum provides a clear fingerprint for this molecule. Based on its structure, you should expect to see:
-
Aromatic Protons: A complex multiplet pattern between 7.2 and 8.1 ppm. The proton ortho to the carbonyl group (at C5) will be the most downfield, likely appearing as a doublet of doublets around 8.0 ppm.
-
Aliphatic Protons: A series of multiplets between approximately 2.5 and 3.8 ppm corresponding to the three protons on the saturated ring (C1, C2, C3). The proton at C2, being alpha to the carboxylic acid, will likely be a multiplet around 3.0-3.5 ppm.
-
Carboxylic Acid Proton: A broad singlet far downfield, typically >10 ppm, which will disappear upon shaking the sample with D₂O.
Q2: Is this compound prone to degradation or racemization?
Answer: Yes, the stereocenter at the C2 position is susceptible to racemization.
-
Mechanism: The proton on C2 is alpha to both a ketone and a carboxylic acid, making it acidic. Under either acidic or basic conditions, this proton can be removed to form a planar, achiral enol or enolate intermediate.[15][16] Reprotonation can then occur from either face, leading to a loss of enantiomeric purity if you started with a single enantiomer.[17]
-
Best Practices: To minimize racemization, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.[15] During purification, use mild conditions and work quickly. For long-term storage, ensure the material is dry and stored in a neutral environment.
Q3: What are the recommended storage conditions?
Answer: The compound should be stored in a cool, dry, dark place in a tightly sealed container to protect it from moisture and light. Storage at 4°C is recommended.
Section 4: Protocols & Workflows
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Under a positive pressure of inert gas, charge the flask with anhydrous dichloromethane (DCM) and the Lewis acid catalyst (e.g., AlCl₃, 2.2 eq.). Cool the slurry to 0°C in an ice bath.
-
Dissolve the 4-arylbutyric acid precursor (1.0 eq.) in anhydrous DCM in the dropping funnel.
-
Add the substrate solution dropwise to the stirred catalyst slurry over 30-60 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).
-
Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.[1]
-
Proceed with the workup and purification as described below.
Visualization 1: Synthesis & Purification Workflow
Caption: General workflow from synthesis to pure product.
Visualization 2: Troubleshooting Low Synthesis Yield
Caption: A decision tree for troubleshooting low yields.
Section 5: Compound Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[18] |
| CAS Number | 6566-40-1 | PubChem[18] |
| Molecular Formula | C₁₁H₁₀O₃ | PubChem[18] |
| Molecular Weight | 190.19 g/mol | PubChem[18] |
| Appearance | White to light yellow powder/crystal | TCI[5] |
| Exact Mass | 190.062994 g/mol | PubChem[18] |
References
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Wikipedia contributors. (n.d.). Acid–base extraction. In Wikipedia. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]
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Wikipedia contributors. (n.d.). 1-Tetralone. In Wikipedia. Retrieved from [Link]
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Oriental Scientific Publishing Company. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Material Science Research India. Retrieved from [Link]
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ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
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YouTube. (2020, November 15). Organic Lab: Aldehyde and Ketone Reduction. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
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Preventing degradation of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid during storage
Welcome to the technical support guide for 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 6566-40-1). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to prevent, identify, and mitigate degradation during storage.
Quick Reference: Recommended Storage Conditions
For optimal stability, proper storage is non-negotiable. Deviations can accelerate degradation, compromising sample purity and experimental outcomes. The following table summarizes the ideal storage parameters based on the compound's chemical structure and general principles for aromatic ketones and carboxylic acids.[1][2][3]
| Parameter | Recommended Condition | Rationale & Potential Consequences of Deviation |
| Temperature | 2°C to 8°C | Higher temperatures can accelerate thermal degradation pathways, most notably decarboxylation, leading to the loss of the carboxylic acid group. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is susceptible to oxidation, particularly via its enol intermediate.[4] An inert atmosphere minimizes contact with atmospheric oxygen, preventing the formation of hydroperoxide impurities. |
| Container | Tightly Sealed, Amber Glass Vial | A secure seal prevents exposure to moisture and atmospheric contaminants.[1] Amber glass protects the compound from light, which can induce photodegradation.[3] |
| Humidity | Dry (Low Relative Humidity) | Moisture can facilitate hydrolytic degradation pathways and may promote microbial growth, which has been shown to degrade carboxylic acids in stored samples.[1][5] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the primary chemical pathways that cause this compound to degrade? A1: The two most significant degradation pathways are decarboxylation and oxidation . The β-keto acid structure is thermally labile and can lose carbon dioxide. Furthermore, the molecule can tautomerize to an enol intermediate, which is highly susceptible to reaction with atmospheric oxygen to form a hydroperoxide impurity.[6][4] This oxidative pathway is a critical consideration for long-term storage.
Q2: My solid sample has changed color from off-white to a pale yellow. Is it degraded? A2: A color change is a strong visual indicator of potential chemical degradation.[1] Yellowing often suggests the formation of oxidized species or other chromophoric impurities. While the compound may still be suitable for some applications, its purity is questionable. We strongly recommend performing an analytical assessment, such as High-Performance Liquid Chromatography (HPLC), to quantify the purity before use in any critical experiment.
Q3: Can I store the compound in a standard freezer (-20°C)? A3: While freezing is generally acceptable and may further slow degradation kinetics compared to 2-8°C, ensure the container is properly sealed to prevent moisture from condensing inside upon removal. For solid material, freezer storage is a viable option. If you have the compound in solution, you must verify its solubility and stability at freezer temperatures to prevent it from crashing out or degrading due to solvent effects.
Q4: Is it necessary to backfill the vial with an inert gas like argon or nitrogen after each use? A4: Yes, for ensuring maximum stability, this is a critical step. Each time the container is opened, it is exposed to atmospheric oxygen and humidity.[3] Backfilling the headspace with a dry, inert gas displaces this oxygen and moisture, significantly mitigating the risk of oxidative and hydrolytic degradation. This is especially important for long-term storage of high-purity reference standards.
Q5: I have a solution of the compound in DMSO. How should I store it? A5: Solutions should be stored at 2-8°C or -20°C in tightly sealed vials, protected from light. However, be aware that long-term storage in solution is generally not recommended as degradation can occur more rapidly than in the solid state. Periodically check the purity of the solution via HPLC, especially before use in sensitive assays.
Troubleshooting Guide: Investigating Suspected Degradation
If you suspect your sample of this compound has degraded, follow this logical workflow to diagnose the issue and determine the appropriate course of action.
Step 1: Visual and Physical Inspection
-
Color: Has the powder changed from its initial white or off-white appearance to yellow or brown?[1]
-
Consistency: Is the powder free-flowing, or has it become clumpy, sticky, or oily? Clumping can indicate moisture absorption.
-
Solubility: Does the compound dissolve as expected in your chosen solvent? Reduced solubility can be a sign of polymerization or the formation of insoluble degradation products.
Step 2: Analytical Purity Assessment
Visual inspection is not definitive. A quantitative analytical method is required to confirm degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[7][8]
-
Objective: To separate the parent compound from any potential impurities or degradation products.
-
Procedure: Analyze the suspect sample against a known high-purity reference standard.
-
Interpretation: A decrease in the peak area percentage of the main compound and/or the appearance of new peaks confirms that degradation has occurred.
Step 3: Root Cause Analysis
If degradation is confirmed, use the flowchart below to identify the likely cause and implement corrective actions for future storage.
Caption: Troubleshooting flowchart for identifying the root cause of degradation.
Scientific Background: Mechanisms of Degradation
Understanding the underlying chemistry is key to preventing degradation. The structure of this compound contains two main points of vulnerability: the β-keto acid system and the α-hydrogens adjacent to the ketone.
Caption: Key degradation pathways for the target compound.
-
Decarboxylation: As a β-keto acid, the compound can undergo decarboxylation, especially when heated. This reaction proceeds through a cyclic transition state, leading to the formation of an enol which then tautomerizes to the ketone, 1-tetralone.
-
Oxidation via Enol Intermediate: The hydrogen on the carbon between the two carbonyl groups is acidic, allowing for the formation of a stable enol tautomer. This enol is electron-rich and can react directly with atmospheric triplet oxygen (O₂) in a radical-mediated process to form an α-hydroperoxide derivative.[6][4] This pathway is a major source of impurities in related tetralone compounds and is mitigated by storing under an inert atmosphere.
Advanced Protocol: Stability-Indicating HPLC Method and Forced Degradation Study
For GMP-regulated environments or critical drug development stages, validating a stability-indicating analytical method is essential.[9] This protocol provides a framework for a forced degradation study to demonstrate that the analytical method can effectively separate the intact compound from its degradation products.
Objective
To intentionally degrade this compound under various stress conditions and confirm that the resulting degradation products can be resolved from the parent peak using an HPLC method.
Experimental Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Prepare Samples: Prepare five samples of the compound. One will be an unstressed control. The other four will be subjected to the stress conditions outlined below.[1]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 105°C for 48 hours, then dissolve for analysis.
-
-
Neutralization: Before injection, carefully neutralize the acid and base hydrolysis samples to a pH of ~7.
-
HPLC Analysis: Analyze all five samples (control, acid, base, oxidative, thermal) using a validated HPLC method. A typical starting point for method development would be a C18 column with a gradient elution using mobile phases of water and acetonitrile with 0.1% formic acid.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Confirm that the parent peak in the stressed samples has decreased in area.
-
Ensure that any new peaks (degradants) are well-resolved from the parent peak (Resolution > 2.0).
-
If available, use a photodiode array (PDA) detector to assess peak purity and an LC-MS system to identify the mass of the major degradants, which can help confirm the degradation pathways.[7][10]
-
Successful completion of this study provides strong evidence that your analytical method is stability-indicating and is suitable for monitoring the purity of this compound over its shelf life.
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Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Bioactivity of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and Its Analogs
This guide provides a comprehensive framework for the systematic evaluation and comparison of the biological activity of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and its rationally designed analogs. As direct bioactivity data for the parent compound is not extensively documented in public literature, this document outlines a robust, hypothesis-driven approach for researchers and drug development professionals to uncover its therapeutic potential. We will proceed from the foundational structure-activity relationship (SAR) principles to detailed, validated experimental protocols.
Introduction: The Tetralone Scaffold - A Privileged Structure in Medicinal Chemistry
The tetralone ring system is a crucial structural scaffold found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and central nervous system (CNS) effects.[1][2] The this compound (herein referred to as Compound 1 ) represents a versatile starting point. Its rigid bicyclic core, combined with a ketone and a carboxylic acid functional group, offers multiple points for chemical modification to explore and optimize biological activity.
The core hypothesis is that this scaffold can be systematically modified to generate analogs with potent and selective bioactivity against specific therapeutic targets. This guide will focus on a potential anticancer application, outlining a screening cascade to identify lead compounds.
Rationale for Analog Design and Selection
To build a focused library for initial screening, we will apply established medicinal chemistry principles to design analogs of Compound 1 . The goal is to probe how different structural modifications influence a target biological effect, such as cytotoxicity against cancer cells.
Key Modifications for Analog Synthesis:
-
Aromatic Ring Substitution (R1): Introducing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -F, -CF₃) groups at positions 6 or 7 can modulate the electronic properties and metabolic stability of the molecule.
-
Carboxylic Acid Bioisosteres (R2): Replacing the carboxylic acid with bioisosteres like tetrazole or acylsulfonamide can alter acidity, cell permeability, and binding interactions with target proteins.
-
Aliphatic Ring Modification: While more synthetically challenging, modifications at the C1 or C3 positions could be explored in later optimization stages.
For this guide, we propose the synthesis and evaluation of the following focused set of analogs alongside the parent compound:
| Compound ID | R1 (Position 6) | R2 | Rationale |
| 1 | -H | -COOH | Parent Compound |
| 2a | -OCH₃ | -COOH | Electron-donating group to probe electronic effects. |
| 2b | -Cl | -COOH | Electron-withdrawing group to probe electronic effects. |
| 3a | -H | -Tetrazole | Carboxylic acid bioisostere to improve metabolic stability/PK. |
Head-to-Head Bioactivity Comparison: A Proposed Screening Cascade
We will employ a tiered screening approach to efficiently identify promising compounds and elucidate their mechanism of action. This cascade progresses from broad cytotoxicity screening to specific target-based assays.
Primary Screening: Antiproliferative Activity
The initial screen will assess the general cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with the number of viable cells.
Hypothetical Data Summary: The results will be presented as IC₅₀ values (the concentration of compound required to inhibit cell growth by 50%).
| Compound ID | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT116 (Colon Cancer) |
| 1 | >100 | >100 | >100 |
| 2a | 55.6 | 78.2 | 62.1 |
| 2b | 12.3 | 15.8 | 10.5 |
| 3a | 25.1 | 30.4 | 22.9 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Interpretation of Hypothetical Data: In this simulated dataset, the parent compound 1 is inactive. The addition of a chloro- group (2b ) significantly enhances antiproliferative activity across all cell lines, suggesting it is a key modification for cytotoxicity. The tetrazole analog (3a ) also shows moderate activity. Doxorubicin is included as a positive control.
Secondary Screening: Target-Based Assays
Based on the primary screening results, promising compounds (e.g., 2b and 3a ) would advance to secondary assays to identify their molecular target. Since many tetralone derivatives exhibit activity as protein kinase inhibitors, a generic kinase inhibition assay is a logical next step.[3]
Hypothetical Data Summary: We will measure the inhibition of a representative kinase (e.g., a receptor tyrosine kinase like EGFR or a serine/threonine kinase like BRAF).
| Compound ID | % Inhibition of Kinase X @ 10 µM | IC₅₀ (µM) vs. Kinase X |
| 2b | 85% | 2.1 |
| 3a | 62% | 8.9 |
| Staurosporine | 98% | 0.015 |
Interpretation of Hypothetical Data: Compound 2b demonstrates potent inhibition of Kinase X, suggesting this may be its mechanism of action. Staurosporine, a broad-spectrum kinase inhibitor, serves as a positive control.[4]
Tertiary Screening: Elucidating Mechanism of Action
For a confirmed lead like 2b , further studies are necessary. A receptor binding assay could confirm direct interaction with the kinase.[5][6] Such assays often use a radiolabeled ligand that competes with the test compound for binding to the receptor.[5] The output is an IC₅₀ value representing the concentration of the compound that displaces 50% of the radioligand.[5]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided.
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[7]
-
Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve the desired final concentrations (e.g., from 100 µM to 0.1 µM).[8]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells with DMSO at the same concentration as the highest compound dose and "no treatment" control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[9]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible inside the cells.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying ADP production.[4][12]
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from 1 mM.[4]
-
Assay Plate Preparation: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Kinase Addition: Add 2.5 µL of the target kinase enzyme to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the specific kinase substrate and ATP. Incubate the plate at 30°C for 60 minutes.[4]
-
ADP Detection: Add 10 µL of an ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature to generate a luminescent signal.[4]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex experimental plans and biological processes.
Experimental Workflow
Caption: A tiered screening workflow for identifying lead compounds.
Representative Signaling Pathway
Caption: Inhibition of a generic RTK signaling pathway by Compound 2b.
Conclusion and Future Directions
This guide presents a structured, scientifically rigorous methodology for assessing the bioactivity of this compound and its analogs. By progressing from broad phenotypic screening to specific target-based assays, researchers can efficiently identify lead compounds for further development. The hypothetical data presented illustrates how structure-activity relationships can be established, guiding the optimization of this promising chemical scaffold. Future work on a confirmed lead compound would involve more extensive profiling, including selectivity panels against a broad range of kinases, ADME/Tox studies, and eventual evaluation in in vivo preclinical models of cancer.[13][14]
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A Comparative Guide to the Validation of an Analytical Method for 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative determination of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind method selection and provide a comprehensive, step-by-step validation protocol for a High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Critical Role of Method Validation in Drug Development
In the pharmaceutical industry, every analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[4][5] This process provides a high degree of assurance that the measurements are accurate, reliable, and reproducible. For an intermediate like this compound, a validated analytical method is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of the final active pharmaceutical ingredient (API).
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is the foundational step in method development. The choice depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the method. For this compound, which possesses a carboxylic acid group and a ketone, several techniques could be considered.
| Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a stationary and a mobile phase. | Robust, versatile, widely available, excellent quantitative performance.[6][7] | Moderate sensitivity compared to MS detection. | Excellent. The chromophore in the tetralone ring system allows for UV detection. Reversed-phase HPLC is well-suited for this moderately polar compound. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High separation efficiency, excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.[8] | Less suitable. The carboxylic acid group makes the compound non-volatile, necessitating a derivatization step which adds complexity and potential for error. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation coupled with highly sensitive and selective mass detection. | Very high sensitivity and selectivity, can analyze complex mixtures.[9][10][11] | Higher cost and complexity of instrumentation and method development. | High. Offers superior sensitivity and specificity, which would be advantageous for impurity profiling at very low levels. May be overkill for routine purity assays where impurity levels are higher. |
For the purpose of routine quality control, including purity assessment and assay of this compound as a pharmaceutical intermediate, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) presents the optimal balance of performance, cost-effectiveness, and robustness.
A Step-by-Step Guide to HPLC Method Validation
The following section outlines a comprehensive validation protocol for an RP-HPLC-UV method for the analysis of this compound. This protocol is designed to meet the requirements of the ICH Q2(R1) guideline.[1][2][3]
Experimental Workflow for HPLC Method Validation
Caption: A flowchart illustrating the key stages of HPLC method validation, from development to the final report.
System Suitability
Before commencing validation experiments, the suitability of the chromatographic system must be established. This ensures the system is performing adequately on the day of analysis.
Protocol:
-
Equilibrate the HPLC system with the mobile phase.
-
Make five replicate injections of a standard solution of this compound (e.g., 100 µg/mL).
-
Evaluate the following parameters:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a standard solution of this compound.
-
Analyze a sample of the analyte spiked with known potential impurities or degradation products.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions.
Acceptance Criteria:
-
The peak for this compound should be free from any co-eluting peaks in the presence of impurities and in degraded samples.
-
The peak purity should be evaluated using a photodiode array (PDA) detector, if available.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should not show significant deviation from the regression line.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.
Protocol:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[12]
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Organic composition of the mobile phase (e.g., ± 2%)
-
-
Analyze a system suitability solution under each of the modified conditions.
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria for all tested variations.
-
The retention time and peak area of the analyte should not be significantly affected.
Logical Relationship of Validation Parameters
Caption: The interrelationship between different validation parameters, highlighting their foundational and interconnected nature.
Conclusion
The validation of an analytical method is a systematic and scientifically sound process that is essential for ensuring the quality of pharmaceutical products. While various analytical techniques can be employed for the analysis of this compound, RP-HPLC with UV detection offers a pragmatic and reliable solution for routine quality control. By following a comprehensive validation protocol based on ICH guidelines, researchers and drug development professionals can be confident in the accuracy, precision, and reliability of their analytical data, ultimately contributing to the safety and efficacy of the final drug product.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
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Esterification, Identification, and Gas Chromatographic Analysis of Krebs Cycle Keto Acids. | Analytical Chemistry - ACS Publications. Available from: [Link]
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guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]
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On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - ResearchGate. Available from: [Link]
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Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. Available from: [Link]
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Analytical Method Validation: Collation between International Guidelines - Asian Journal of Research in Chemistry. Available from: [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - NIH. Available from: [Link]
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A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Available from: [Link]
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An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - MDPI. Available from: [Link]
-
Analytical Method Development and Validation: A Review - Journal of Drug Delivery and Therapeutics. Available from: [Link]
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A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. Available from: [Link]
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Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC - NIH. Available from: [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed. Available from: [Link]
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(PDF) A Review on Step-by-Step Analytical Method Validation - ResearchGate. Available from: [Link]
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THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS - ACS Publications. Available from: [Link]
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(PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - ResearchGate. Available from: [Link]
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A Comparative Guide to 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and Other Tetralone Derivatives for Researchers and Drug Development Professionals
The tetralone scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active molecules.[1][2] These bicyclic structures are found in natural products and form the basis of synthetic compounds with activities spanning antibacterial, antitumor, and central nervous system effects.[1][2] This guide provides an in-depth comparison of 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with other key tetralone derivatives, offering insights into their synthesis, physicochemical properties, and biological performance, supported by experimental data to inform future research and drug development endeavors.
Physicochemical Properties: A Foundation for Biological Interaction
The positioning of the oxo and carboxylic acid functionalities on the tetrahydronaphthalene core significantly influences the molecule's polarity, acidity, and three-dimensional shape, all of which are critical determinants of its biological activity.
Table 1: Physicochemical Properties of Selected Tetralone Carboxylic Acid Derivatives
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| This compound | C₁₁H₁₀O₃ | 190.19 | 143-145 | 4.19 | |
| 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C₁₁H₁₀O₃ | 190.19 | 135-137 | 3.84 | |
| 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C₁₂H₁₄O₃ | 206.24 | Not widely reported | ~4.5 |
Data sourced from PubChem and other chemical suppliers.[3][4][5]
The seemingly subtle shift of the keto group from the 4-position to the 1-position, as seen when comparing this compound with its 1-oxo isomer, can lead to differences in intramolecular interactions and crystal packing. The predicted pKa values also suggest a potential difference in acidity, which could affect the compounds' pharmacokinetic profiles and interactions with biological targets. The introduction of a methoxy group, as in 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, significantly alters the lipophilicity and electronic properties of the aromatic ring, which can have a profound impact on its biological activity.[6]
Synthesis of Tetralone Carboxylic Acids: A Practical Approach
A common and effective method for the synthesis of tetralone carboxylic acids involves the Knoevenagel-Doebner condensation. This reaction provides a reliable route to introduce the carboxylic acid functionality onto the tetralone scaffold.
Experimental Protocol: Synthesis of this compound via Knoevenagel-Doebner Reaction
This protocol is a representative procedure that can be adapted for the synthesis of various tetralone carboxylic acids.
Diagram 1: Synthetic Scheme for this compound
Caption: Knoevenagel-Doebner reaction for the synthesis of the title compound.
Materials:
-
4-Tetralone
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tetralone (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (5-10 volumes).
-
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to acidify the mixture to pH 1-2.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired product.
Rationale for Experimental Choices: Pyridine serves as both the solvent and a basic catalyst for the condensation reaction. Piperidine is a stronger base that facilitates the initial deprotonation of malonic acid. The subsequent decarboxylation of the intermediate is thermally driven under the reflux conditions. Acidic workup is necessary to protonate the carboxylate and precipitate the final product.
Comparative Biological Activity: Unveiling Therapeutic Potential
Tetralone derivatives have been extensively studied for a variety of biological activities. The specific placement of functional groups on the tetralone scaffold is a key determinant of their potency and selectivity.
Anticancer Activity
The cytotoxicity of tetralone derivatives has been evaluated against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular enzymes or the induction of apoptosis.
Table 2: Comparative Cytotoxicity (IC₅₀, µM) of Selected Tetralone Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Source(s) |
| This compound | Data not available | Data not available | Data not available | - |
| 2-Benzylidene-1-tetralone derivative | 15.4 | 21.7 | 18.9 | [7] |
| 6-Amino-1-tetralone chalcone derivative | 5.2 | 8.9 | 6.5 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2][9]
Diagram 2: MTT Assay Workflow
Caption: Principle of the fluorometric MAO inhibition assay.
Procedure:
-
Prepare solutions of recombinant human MAO-A and MAO-B in a suitable buffer (e.g., potassium phosphate buffer).
-
Prepare serial dilutions of the tetralone derivatives in the assay buffer.
-
In a 96-well black plate, add the enzyme solution, the test compound at various concentrations, and the buffer.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding a basic solution (e.g., NaOH).
-
Measure the fluorescence intensity (excitation ~310 nm, emission ~400 nm) using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a valuable, yet underexplored, scaffold in the broader family of tetralone derivatives. While direct comparative biological data is limited, the established bioactivities of related compounds strongly suggest its potential as a starting point for the development of novel therapeutic agents. The synthetic accessibility via the Knoevenagel-Doebner reaction allows for the facile generation of a library of derivatives with modifications at various positions.
Future research should focus on:
-
Systematic derivatization of the this compound core to explore the structure-activity relationships for various biological targets.
-
Comprehensive biological screening of these new derivatives against a panel of cancer cell lines and key enzymes implicated in disease.
-
In-depth mechanistic studies to elucidate the mode of action of the most promising compounds.
By leveraging the foundational knowledge of tetralone chemistry and pharmacology, researchers can unlock the full therapeutic potential of this versatile molecular scaffold.
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Gauni, H., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(0). [Link]
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Fourie, C., & Malan, S. F. (2020). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1642–1650. [Link]
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Organic Syntheses. (n.d.). 1,2,3,4-tetraphenylnaphthalene. [Link]
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ResearchGate. (2025). Study of Tertralone Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In silico Approaches. [Link]
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Petzer, J. P., et al. (2018). Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity. Central Nervous System Agents in Medicinal Chemistry, 18(2), 133-146. [Link]
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Creative Biolabs. (n.d.). 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. [Link]
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Van der Walt, E. M., et al. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. Chemical Biology & Drug Design, 86(4), 895-904. [Link]
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Abuo-Rahma, G. E. A., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 40, 127965. [Link]
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protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]
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MDPI. (2022). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 27(3), 993. [Link]
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Al-Nahrain Journal of Science. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science, 27(4), 1-8. [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The efficacy of a therapeutic candidate is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen toxicities, diminished efficacy, and costly late-stage clinical failures. This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies, using the hypothetical novel compound, 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, as a case study.
The tetralone scaffold, a core component of our subject compound, is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[1][2] Notably, derivatives of this scaffold have been identified as inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of hormone-dependent cancers and treatment resistance.[3][4] Therefore, for the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of AKR1C3. This focused approach will allow us to construct a detailed and practical guide to assessing its selectivity.
The Rationale for a Multi-Faceted Cross-Reactivity Strategy
A thorough understanding of a compound's interaction with the proteome is paramount. A single, high-affinity interaction is the ideal, but rarely the reality. A well-designed cross-reactivity study should be approached as a tiered process, moving from broad, early-stage screening to more focused, mechanistic investigations. This strategy allows for the early identification of potential liabilities and informs the subsequent stages of drug development.[5][6]
Our investigation into the cross-reactivity of this compound will be structured around three key pillars:
-
Primary Target Potency and Selectivity: Establishing the compound's inhibitory activity against our primary target, AKR1C3, and its selectivity against closely related isoforms.
-
Broad Off-Target Profiling: Screening against a diverse panel of receptors, enzymes, and ion channels to identify unanticipated interactions.
-
Functional Cellular Assays: Validating the biochemical findings in a more physiologically relevant context.
Tier 1: Interrogating the Primary Target and its Relatives
The aldo-keto reductase 1C (AKR1C) subfamily comprises several highly homologous isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4) that share over 86% sequence identity.[3] While AKR1C3 is a promising therapeutic target, off-target inhibition of other isoforms can lead to undesirable effects. For instance, inhibition of AKR1C1 and AKR1C2, which are involved in the catabolism of dihydrotestosterone (DHT), could have deleterious consequences in the context of prostate cancer therapy.[3][7] Therefore, demonstrating high selectivity for AKR1C3 is a critical first step.
Experimental Design: Isoform Selectivity Profiling
A robust method for assessing isoform selectivity involves determining the half-maximal inhibitory concentration (IC50) of this compound against each of the purified recombinant AKR1C isoforms. A common and reliable method is a fluorescence-based assay that monitors the production of NADPH.[5][8]
Table 1: Hypothetical Isoform Selectivity Data for this compound
| Target | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 AKR1C3) |
| AKR1C3 | 50 | - |
| AKR1C1 | >10,000 | >200 |
| AKR1C2 | 8,500 | 170 |
| AKR1C4 | >10,000 | >200 |
Protocol: In Vitro AKR1C Inhibition Assay
This protocol outlines a representative fluorescence-based assay to determine the IC50 values for inhibitors of AKR1C enzymes.
Materials:
-
Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes
-
NADP+
-
S-tetralol (substrate)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Mixture Preparation: In each well of the microplate, add the following components in order:
-
Assay buffer
-
NADP+ (final concentration, e.g., 200 µM)
-
S-tetralol (at a concentration equal to the Km for each respective enzyme)
-
Test compound or vehicle (DMSO)
-
-
Enzyme Addition: Initiate the reaction by adding the respective AKR1C enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Tier 2: Casting a Wide Net with Broad Off-Target Screening
While selectivity against closely related isoforms is crucial, a comprehensive safety assessment requires a broader screen against a diverse range of unrelated targets. Several commercial providers offer standardized panels that cover dozens of clinically relevant off-targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters.[3][5] These screens are invaluable for identifying potential off-target liabilities that could lead to adverse drug reactions.
For our hypothetical compound, we will utilize a representative safety screening panel, such as the InVEST44 panel from Reaction Biology or the SafetyScreen44 from Eurofins Discovery, which assess activity against 44 key targets.[3][5]
Table 2: Illustrative Data from a Broad Off-Target Screening Panel
| Target Family | Target | % Inhibition at 10 µM |
| Primary Target | AKR1C3 | 98% |
| GPCRs | 5-HT2B | <10% |
| Dopamine D2 | <5% | |
| ... (and others) | ||
| Ion Channels | hERG | <15% |
| ... (and others) | ||
| Kinases | ABL1 | <5% |
| ... (and others) | ||
| Other Enzymes | COX-1 | <20% |
| COX-2 | <25% | |
| ... (and others) |
An important consideration for compounds with a carboxylic acid moiety is their potential to inhibit cyclooxygenase (COX) enzymes, as seen with many non-steroidal anti-inflammatory drugs (NSAIDs).[3] The illustrative data in Table 2 shows minimal activity against COX-1 and COX-2, which would be a favorable outcome.
Tier 3: From Molecules to Mechanisms: Functional Cellular Assays
Biochemical assays provide essential data on direct protein-ligand interactions, but they do not fully recapitulate the complexity of a cellular environment. Therefore, it is critical to validate the findings from in vitro screens in relevant cell-based models.
AKR1C3 has a multifaceted role in cancer biology. It functions as a:
-
Steroidogenic Enzyme: Catalyzing the synthesis of potent androgens (testosterone and dihydrotestosterone) and estrogens.[3][9]
-
Prostaglandin Synthase: Producing prostaglandin F2α (PGF2α), which can promote cell proliferation.[3]
-
Androgen Receptor (AR) Coactivator: A non-enzymatic role where it enhances the transcriptional activity of the AR.[10]
A comprehensive cross-reactivity assessment should, therefore, include functional assays that probe each of these activities.
Experimental Design: Cellular Assays for AKR1C3 Function
-
Steroidogenesis Assay: Utilize a prostate cancer cell line engineered to overexpress AKR1C3 (e.g., LNCaP-AKR1C3).[7] Treat the cells with a substrate like androstenedione and measure the production of testosterone in the presence and absence of our test compound using liquid chromatography-mass spectrometry (LC-MS).
-
Prostaglandin Synthesis Assay: In a suitable cell line, measure the production of PGF2α using an enzyme-linked immunosorbent assay (ELISA) following treatment with the test compound.[11][12]
-
AR Coactivator Recruitment Assay: Employ a technique such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to assess the ability of the test compound to disrupt the interaction between the androgen receptor and a coactivator peptide in the presence of an AR agonist.[13]
Table 3: Hypothetical Data from Functional Cellular Assays
| Assay | Endpoint | IC50 (nM) |
| Steroidogenesis (LNCaP-AKR1C3 cells) | Testosterone Production | 150 |
| Prostaglandin Synthesis | PGF2α Production | 250 |
| AR Coactivator Recruitment | AR-Coactivator Interaction | >10,000 |
The hypothetical data in Table 3 suggests that this compound effectively inhibits the enzymatic functions of AKR1C3 in a cellular context, but does not interfere with its non-enzymatic coactivator role. This level of detail is crucial for understanding the compound's precise mechanism of action.
Protocol: Cell-Based Androgen Production Assay
This protocol describes a method to assess the inhibition of AKR1C3-mediated testosterone production in a cellular context.
Materials:
-
LNCaP-AKR1C3 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Androstenedione
-
This compound
-
LC-MS system for steroid analysis
Procedure:
-
Cell Plating: Seed LNCaP-AKR1C3 cells in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 1 hour.
-
Substrate Addition: Add androstenedione (e.g., 10 µM final concentration) to each well.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Steroid Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the steroids from the supernatant.
-
LC-MS Analysis: Quantify the concentration of testosterone in each sample using a validated LC-MS method.
-
Data Analysis: Calculate the percent inhibition of testosterone production at each compound concentration and determine the IC50 value.
Synthesizing the Data: A Holistic View of Selectivity
The culmination of these tiered studies provides a comprehensive selectivity profile for this compound. By integrating the data from biochemical, broad panel, and cellular assays, we can confidently assess its potential as a selective AKR1C3 inhibitor.
This structured, evidence-based approach to cross-reactivity profiling is indispensable for mitigating risk in drug development. By understanding the full spectrum of a compound's biological interactions, we can make more informed decisions, leading to the development of safer and more effective medicines.
References
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Penning, T. M. (2019). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 29(3), 191-203. [Link]
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- Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
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McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. [Link]
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Adeniji, A. O., Twenter, B. M., Byrns, M. C., Jin, Y., & Penning, T. M. (2012). Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. Journal of Medicinal Chemistry, 55(5), 2311-2323. [Link]
- Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
-
Yepuru, M., et al. (2013). Steroidogenic Enzyme AKR1C3 Is a Novel Androgen Receptor-Selective Coactivator that Promotes Prostate Cancer Growth. Clinical Cancer Research, 19(20), 5613-5625. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Brozic, P., et al. (2013). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry, 56(11), 4448-4459. [Link]
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Byrns, M. C., & Penning, T. M. (2009). Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. Current Medicinal Chemistry, 16(5), 591-605. [Link]
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Liu, C., et al. (2020). Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. Molecular Cancer, 19(1), 1-17. [Link]
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Qiu, W., et al. (2022). Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance. Journal of Medicinal Chemistry, 65(15), 10476-10490. [Link]
- Rizner, T. L., & Penning, T. M. (2014). AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders. The Journal of Steroid Biochemistry and Molecular Biology, 143, 114-124.
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Wu, X., et al. (2024). AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. Frontiers in Pharmacology, 15, 1365884. [Link]
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Hayashi, Y., Yano, T., & Yamamoto, S. (1981). Enzyme immunoassay of prostaglandin F2alpha. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 663(3), 661-668. [Link]
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ResearchGate. (n.d.). Steroidogenic Enzyme AKR1C3 Is a Novel Androgen Receptor-Selective Coactivator that Promotes Prostate Cancer Growth | Request PDF. Retrieved from [Link]
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Jogl, G., et al. (2021). Discovery and Optimization of a Covalent AKR1C3 Inhibitor. Journal of the American Chemical Society, 143(20), 7847-7856. [Link]
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Assay Genie. (n.d.). PGF2A (Prostaglandin F2 Alpha) ELISA Kit (UNFI0072). Retrieved from [Link]
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Wang, G., et al. (2021). Discovery and optimization of a covalent AKR1C3 inhibitor. bioRxiv. [Link]
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Adeniji, A. O., et al. (2012). Development of Potent and Selective Inhibitors of Aldo−Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on. University of Pennsylvania Scholarly Commons. [Link]
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Giraudo, A., et al. (2020). New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. IRIS-AperTO. [Link]
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ALPCO. (n.d.). PGF2a ELISA. Retrieved from [Link]
-
Duffy, D. M., & Stouffer, R. L. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Endocrinology, 150(3), 1469-1477. [Link]
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-
Frontiers. (n.d.). The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer. Retrieved from [Link]
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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The 4-oxo-1,2,3,4-tetrahydronaphthalene core, a rigid bicyclic system, represents one such versatile scaffold. The incorporation of a carboxylic acid moiety at the 2-position introduces a critical anchor point for enzyme active site interactions, paving the way for the development of potent and selective inhibitors for a range of therapeutic targets.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives of 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. We will delve into the nuanced effects of structural modifications on inhibitory activity against two key enzyme targets: Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1), a critical enzyme in triglyceride synthesis and a target for metabolic disorders, and Aldose Reductase, an enzyme implicated in diabetic complications. Through a blend of comparative data, mechanistic insights, and detailed experimental protocols, this guide serves as a valuable resource for researchers engaged in the design and optimization of novel therapeutics based on this promising scaffold.
Unlocking Potency: SAR of Tetralone Derivatives as DGAT1 Inhibitors
The enzyme DGAT1 plays a pivotal role in the final step of triglyceride biosynthesis. Its inhibition is a promising strategy for the treatment of obesity and type 2 diabetes. The this compound scaffold has emerged as a potent platform for the development of DGAT1 inhibitors.
The Rationale Behind Structural Modifications
The exploration of the SAR of this scaffold is guided by the hypothesis that the tetralone core provides a rigid framework to position key interacting moieties within the DGAT1 active site. The carboxylic acid is presumed to form a crucial ionic or hydrogen bond interaction with a corresponding residue in the enzyme. Modifications to other parts of the molecule are then systematically undertaken to probe for additional hydrophobic and polar interactions, with the goal of enhancing potency and selectivity.
The general synthetic approach to these derivatives allows for diversification at several key positions, as illustrated in the workflow below.
Caption: General synthetic workflow for the diversification of this compound analogs.
Comparative Analysis of DGAT1 Inhibition
Systematic modification of the tetralone scaffold has yielded valuable insights into the structural requirements for potent DGAT1 inhibition. The following table summarizes the in vitro activity of a series of analogs, highlighting the impact of substitutions on the tetralone ring system.
| Compound ID | R1 (at C2) | R2 (Aromatic Ring) | hDGAT1 IC50 (µM)[1] |
| 1a | -CH₃ | -H | 2.8 |
| 1b | -CH₂CH₃ | -H | 1.5 |
| 1c | -CH₂CF₃ | -H | 0.9 |
| 2a | -CH₃ | 6-(4-nitrophenyl) | 0.5 |
| 2b | -CH₂CH₃ | 6-(4-nitrophenyl) | 0.25 |
| 2c | -CH₂CF₃ | 6-(4-nitrophenyl) | 0.1 |
| 3a | -CH₃ | 6-(pyrazin-2-yl) | 0.05 |
| 3b | -CH₂CH₃ | 6-(pyrazin-2-yl) | 0.02 |
| 3c | -CH₂CF₃ | 6-(pyrazin-2-yl) | 0.008 |
Key SAR Insights:
-
Substitution at the 2-position: Small alkyl groups at the C2 position are well-tolerated. Increasing the size from methyl (1a) to ethyl (1b) slightly improves potency. The introduction of an electron-withdrawing trifluoroethyl group (1c) leads to a more significant enhancement of activity, suggesting a favorable interaction in a specific hydrophobic pocket.
-
Aromatic Ring Substitution: Substitution at the 6-position of the aromatic ring with various aryl and heteroaryl groups dramatically increases potency. A nitrophenyl group (2a-c) provides a substantial boost in activity compared to the unsubstituted analogs.
-
Synergistic Effects: The most potent compounds are achieved through a combination of optimal substitutions at both the C2 and C6 positions. The pyrazinyl-substituted analog with a trifluoroethyl group at C2 (3c) exhibits the highest potency, with a single-digit nanomolar IC50 value. This suggests a synergistic effect where the C6-substituent orients the molecule for optimal interaction, and the C2-substituent engages in a key binding interaction.
A Promising Avenue: Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, leading to the accumulation of sorbitol and subsequent cellular damage implicated in diabetic complications.[2] The carboxylic acid moiety is a common feature in many aldose reductase inhibitors, acting as a key binding element. The this compound scaffold, therefore, represents a promising starting point for the design of novel aldose reductase inhibitors.
While a detailed SAR study for this specific scaffold against aldose reductase is not as extensively published as for DGAT1, the general principles of aldose reductase inhibitor design can be applied. Key interactions typically involve the anionic site that binds the carboxylic acid, an adjacent hydrophobic pocket, and a "specificity pocket".
The logical progression of an SAR study for this target would involve:
-
Synthesis of a focused library: Analogs would be synthesized with variations at the C2 position and on the aromatic ring.
-
In vitro screening: The synthesized compounds would be tested for their ability to inhibit aldose reductase.
-
Identification of hits and optimization: Promising initial hits would be further modified to enhance potency and selectivity against the closely related aldehyde reductase.
Caption: Iterative cycle for the development of this compound based aldose reductase inhibitors.
Experimental Protocols
To ensure the integrity and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for the synthesis of a representative tetralone derivative and for the in vitro evaluation of enzyme inhibition.
Synthesis of Ethyl 6-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
This protocol describes the synthesis of a key intermediate that can be further elaborated to a variety of analogs through cross-coupling reactions.
Materials:
-
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (1.0 eq) in DMF, add NBS (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound.
In Vitro Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the decrease in NADPH absorbance at 340 nm as it is consumed by aldose reductase.
Materials:
-
Partially purified rat lens aldose reductase
-
NADPH
-
DL-glyceraldehyde
-
Sodium phosphate buffer (0.067 M, pH 6.2)
-
Test compounds dissolved in DMSO
-
Quercetin (positive control)
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, aldose reductase, and NADPH in a 96-well plate.
-
Add 10 µL of the test compound solution at various concentrations (final DMSO concentration ≤ 1%). For the control, add 10 µL of DMSO. For the positive control, add quercetin.
-
Pre-incubate the plate at 37°C for 10 minutes.[3]
-
Initiate the reaction by adding DL-glyceraldehyde solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.[3]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
In Vitro DGAT1 Inhibition Assay (Fluorescent)
This assay utilizes a fluorescently labeled acyl-CoA substrate to measure DGAT1 activity.
Materials:
-
Microsomal membranes from cells overexpressing human DGAT1
-
1,2-Dioleoyl-sn-glycerol (DOG)
-
NBD-palmitoyl-CoA (fluorescent substrate)
-
Tris-HCl buffer (pH 7.6)
-
MgCl₂
-
Bovine serum albumin (BSA)
-
Test compounds dissolved in DMSO
-
TLC plates (silica gel)
-
Hexane/diethyl ether/acetic acid (80:20:1, v/v/v) developing solvent
Procedure:
-
Prepare a master mix containing Tris-HCl buffer, MgCl₂, DOG, BSA, and NBD-palmitoyl-CoA.[4]
-
Add the master mix to glass test tubes.
-
Add the test compound at various concentrations or DMSO for the control.
-
Initiate the reaction by adding the DGAT1-containing microsomal membranes.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding chloroform/methanol (2:1, v/v).
-
Extract the lipid phase, dry it down, and resuspend in a small volume of chloroform.
-
Spot the samples on a silica gel TLC plate and develop the plate using the hexane/diethyl ether/acetic acid solvent system.
-
Visualize the fluorescent NBD-triacylglycerol product using a fluorescence imager.
-
Quantify the fluorescence intensity and calculate the percentage of inhibition to determine the IC50 value.[5]
Conclusion
The this compound scaffold is a remarkably versatile platform for the design of potent enzyme inhibitors. The detailed structure-activity relationship studies for DGAT1 inhibitors demonstrate that systematic modifications to this core can lead to compounds with nanomolar potency.[1] The key to this success lies in the synergistic interplay of substitutions that optimize interactions within the enzyme's active site.
Furthermore, the structural features of this scaffold make it an attractive candidate for the development of inhibitors for other enzymes, such as aldose reductase, where a carboxylic acid moiety is crucial for activity. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs, enabling researchers to further explore the therapeutic potential of this privileged structure. As our understanding of the structural biology of these targets deepens, the rational design of even more potent and selective inhibitors based on the this compound scaffold will undoubtedly continue to be a fruitful area of research.
References
-
Cheung, M., et al. (2018). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters, 9(2), 103-108. Available at: [Link]
-
Cao, J., et al. (2007). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of Lipid Research, 48(11), 2539-2545. Available at: [Link]
-
Cao, J., et al. (2007). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of Lipid Research, 48(11), 2539-2545. Available at: [Link]
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- 5. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Abstract
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a valuable bicyclic scaffold in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active molecules. This guide provides a comparative analysis of the primary synthetic strategies for this target molecule, offering a detailed examination of two prominent routes: the functionalization of a pre-existing tetralone core and the construction of the bicyclic system from acyclic precursors. Each route is evaluated based on its chemical principles, experimental feasibility, and overall efficiency. This document is intended for researchers, scientists, and professionals in drug development, providing them with the necessary insights to select the most suitable synthetic approach for their specific research and development needs.
Introduction
The tetralone framework is a recurring motif in a multitude of natural products and synthetic compounds exhibiting significant pharmacological properties. The incorporation of a carboxylic acid moiety at the 2-position of the 4-tetralone scaffold introduces a versatile functional handle for further molecular elaboration, making this compound a highly sought-after building block. The strategic selection of a synthetic route to this intermediate can profoundly impact the overall efficiency, scalability, and cost-effectiveness of a drug discovery program. This guide aims to provide a comprehensive and objective comparison of the most prevalent synthetic methodologies, supported by mechanistic insights and detailed experimental protocols.
Route 1: Functionalization of 1-Tetralone
This synthetic strategy commences with the commercially available and relatively inexpensive 1-tetralone. The core chemical transformation involves the introduction of a carboxyl group or its precursor at the C-2 position of the tetralone ring.
Mechanistic Rationale
The key step in this route is the base-catalyzed acylation of 1-tetralone at the α-carbon. The methylene group adjacent to the carbonyl (C-2) is rendered acidic by the electron-withdrawing effect of the ketone, allowing for deprotonation by a suitable base to form a nucleophilic enolate. This enolate then attacks an electrophilic acylating agent, such as diethyl carbonate, to introduce an ethoxycarbonyl group at the C-2 position, yielding ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. Subsequent hydrolysis of the ester furnishes the target carboxylic acid.
Diagram 1: Synthetic Workflow for Route 1
Caption: Workflow for the synthesis of the target molecule starting from 1-tetralone.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous toluene at 0 °C under an inert atmosphere, a solution of 1-tetralone (1.0 equivalent) in anhydrous toluene is added dropwise.
-
The mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure complete enolate formation.
-
Diethyl carbonate (1.5 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is heated to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Step 2: Hydrolysis to this compound
-
The ethyl ester (1.0 equivalent) is dissolved in a mixture of ethanol and water.
-
An excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), is added to the solution.
-
The mixture is heated to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified to a pH of 1-2 with cold, dilute hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
Performance and Considerations
| Parameter | Assessment |
| Starting Material Availability | Excellent (1-Tetralone is a common and affordable starting material). |
| Number of Steps | Two main synthetic steps. |
| Overall Yield | Moderate to good, typically in the range of 50-70%. |
| Scalability | Readily scalable. |
| Challenges | The hydrolysis of the β-keto ester must be carefully controlled to avoid decarboxylation, which would lead to the loss of the desired carboxyl group. |
Route 2: Ring Construction from Acyclic Precursors
This approach involves the construction of the tetralone ring system from acyclic starting materials that already incorporate the carboxylic acid functionality or a suitable precursor. Two classical and powerful ring-forming reactions are considered here: the Dieckmann Condensation and the Intramolecular Friedel-Crafts Acylation.
Sub-Route 2a: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester[1][2].
The synthesis of a suitable acyclic diester, such as diethyl 2-(2-ethoxycarbonylethyl)phenylacetate, is the initial requirement. This diester, upon treatment with a strong base (e.g., sodium ethoxide), undergoes an intramolecular cyclization. An enolate is formed at the carbon alpha to one ester group, which then attacks the carbonyl of the other ester group, leading to a six-membered ring after the elimination of an ethoxide ion. The resulting cyclic β-keto ester is the same intermediate as in Route 1, which can then be hydrolyzed to the target carboxylic acid.
Diagram 2: Synthetic Workflow for Dieckmann Condensation Route
Caption: Workflow for the Dieckmann condensation approach.
-
Synthesis of the Acyclic Diester: This would likely involve multiple steps, for instance, starting from a substituted phenylacetic acid and elaborating the side chain to introduce the second ester group.
-
Dieckmann Condensation: The synthesized diester is treated with a strong base like sodium ethoxide in an anhydrous solvent to effect the intramolecular cyclization.
-
Hydrolysis: The resulting cyclic β-keto ester is then hydrolyzed under controlled conditions as described in Route 1.
Sub-Route 2b: Intramolecular Friedel-Crafts Acylation
This classic reaction involves the cyclization of an aromatic compound bearing an acyl group precursor onto the aromatic ring in the presence of a strong acid catalyst[3].
A suitable precursor, such as 3-(2-carboxyphenyl)glutaric acid or its corresponding anhydride or diacid chloride, is required. Upon treatment with a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid), an acylium ion is generated from one of the carboxylic acid functionalities (or its derivative). This highly electrophilic species is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading directly to the formation of the tetralone ring with the carboxylic acid at the 2-position. A related approach involves the Stobbe condensation to generate a suitable precursor for the intramolecular Friedel-Crafts cyclization[4].
Diagram 3: Synthetic Workflow for Friedel-Crafts Acylation Route
Caption: Workflow for the intramolecular Friedel-Crafts acylation approach.
-
Synthesis of the Acyclic Dicarboxylic Acid Precursor: This would involve the synthesis of a molecule like 3-(2-carboxyphenyl)glutaric acid, which could be a multi-step process itself.
-
Intramolecular Friedel-Crafts Acylation: The dicarboxylic acid precursor is treated with a strong acid catalyst, such as polyphosphoric acid or a Lewis acid like aluminum chloride, and heated to induce cyclization.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified.
Performance and Considerations
| Parameter | Dieckmann Condensation | Intramolecular Friedel-Crafts Acylation |
| Starting Material Availability | Acyclic diester precursor synthesis can be lengthy. | Acyclic dicarboxylic acid precursor synthesis can be complex. |
| Number of Steps | Can be multi-step to synthesize the precursor. | Can be multi-step to synthesize the precursor. |
| Overall Yield | Variable, highly dependent on the efficiency of the precursor synthesis. | Generally moderate to good for the cyclization step. |
| Scalability | Can be challenging due to the synthesis of the precursor. | Can be challenging due to the synthesis of the precursor. |
| Challenges | Synthesis of the specific acyclic diester. | Synthesis of the specific acyclic dicarboxylic acid and potential for side reactions during cyclization. |
Comparative Summary and Conclusion
| Feature | Route 1: Functionalization of 1-Tetralone | Route 2a: Dieckmann Condensation | Route 2b: Intramolecular Friedel-Crafts Acylation |
| Overall Strategy | Post-formation functionalization | Ring construction | Ring construction |
| Key Reaction | Base-catalyzed acylation | Intramolecular Claisen condensation | Intramolecular electrophilic aromatic substitution |
| Advantages | Readily available starting material, fewer steps in the main sequence, generally more straightforward. | Convergent approach, potential for stereocontrol in precursor synthesis. | Direct formation of the target molecule from the precursor. |
| Disadvantages | Potential for decarboxylation during hydrolysis. | Requires synthesis of a specific and potentially complex acyclic diester. | Requires synthesis of a specific acyclic dicarboxylic acid; harsh acidic conditions. |
| Recommended For | Large-scale synthesis where cost and step-economy are critical. | Situations where specific substitution patterns on the acyclic precursor are desired. | Exploratory synthesis and when the required precursor is accessible. |
References
- Schaefer, J. P., & Bloomfield, J. J. (1967).
- Davis, B. R., & Garrett, P. J. (1991). The Dieckmann Condensation. In Comprehensive Organic Synthesis (Vol. 2, pp. 806-829). Pergamon.
- IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book") (2nd ed.).
- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
- Johnson, W. S., & Daub, G. H. (1951).
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For researchers and drug development professionals working with chiral molecules like 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in the synthesis of various bioactive compounds, the rigorous assessment of isomeric purity is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound, grounded in scientific principles and supported by experimental insights.
The Criticality of Isomeric Purity
This compound possesses a single chiral center at the C2 position, giving rise to two enantiomers. These stereoisomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit profoundly different interactions with the chiral biological systems of the human body. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects. Therefore, the ability to accurately quantify the enantiomeric excess (e.e.) is paramount.
This guide will navigate through the most effective analytical methodologies for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).
Chromatographic Approaches: The Workhorses of Chiral Separations
Chromatographic techniques are the cornerstone of enantiomeric purity analysis, offering direct separation of enantiomers or their diastereomeric derivatives.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most widely adopted method for enantiomeric separations due to its robustness, versatility, and high resolving power. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).
Scientific Principle: Chiral recognition on a CSP is predicated on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. For this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and Pirkle-type CSPs are often effective.[1][2] Alternatively, cyclodextrin-based columns can be employed, where the enantiomers are included within the chiral cavity of the cyclodextrin.[3]
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen a variety of chiral stationary phases, such as Chiralpak® AD-H (amylose-based) or Chirobiotic™ T (teicoplanin-based), to identify the one providing the best resolution.
-
Mobile Phase Optimization: Begin with a mobile phase typical for the chosen CSP, often a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.[4]
-
Flow Rate and Temperature: Optimize the flow rate for a balance between analysis time and resolution. Temperature can also influence selectivity; therefore, it should be controlled and optimized.[3]
-
Detection: Utilize a UV detector set to an appropriate wavelength based on the chromophore of the tetralone ring system.
-
Quantification: Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers.
Data Presentation: HPLC Performance Characteristics
| Parameter | Performance |
| Resolution | High (baseline separation is often achievable) |
| Sensitivity | High (LODs in the µg/mL range)[5] |
| Throughput | Moderate |
| Solvent Consumption | High |
| Method Development | Can be time-consuming |
Diagram: Chiral HPLC Workflow
Sources
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- 5. mdpi.com [mdpi.com]
A Comparative Performance Analysis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in Aldo-Keto Reductase 1B10 Inhibition
Introduction
Aldo-keto reductase family 1 member B10 (AKR1B10) has emerged as a significant therapeutic target, particularly in oncology. Overexpressed in numerous solid tumors, including breast, lung, and liver carcinomas, AKR1B10 is implicated in carcinogenesis, tumor progression, and the development of chemoresistance.[1][2] Its primary functions include the detoxification of cytotoxic carbonyl compounds and the regulation of retinoic acid levels and lipid synthesis.[2][3] The high sequence identity (71%) between AKR1B10 and aldose reductase (AKR1B1), a key enzyme in diabetic complications, presents a significant challenge in developing selective inhibitors.[3][4] The development of potent and, crucially, selective AKR1B10 inhibitors is a key objective for creating novel anticancer therapeutics with minimal off-target effects.[1][3]
This guide introduces 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (OTCA), a novel investigational compound featuring a tetralone scaffold. While OTCA is primarily known as a versatile intermediate in synthetic organic chemistry[5][6], its structural motifs—a rigid bicyclic system, a ketone, and a carboxylic acid—suggest potential interactions with the active sites of enzymes like AKR1B10. This guide provides a comprehensive benchmark of OTCA's in-vitro performance as an AKR1B10 inhibitor. We compare its efficacy against a well-established, potent aldose reductase inhibitor, Tolrestat , and a structurally related analog, 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid , to elucidate the structure-activity relationships that govern inhibitory potency.
Mechanism of Action and Assay Principle
AKR1B10 is an NADPH-dependent oxidoreductase that catalyzes the reduction of various aldehydes and ketones to their corresponding alcohols.[3][7] This process is crucial for detoxifying harmful carbonyls generated during oxidative stress but can also contribute to cancer cell survival and resistance.[8][9] The enzymatic reaction consumes the cofactor NADPH, which exhibits intrinsic fluorescence at approximately 450 nm when excited at 340 nm. The oxidized form, NADP+, is non-fluorescent.
The benchmarking assay described herein leverages this principle. The rate of AKR1B10-mediated catalysis is monitored by the decrease in NADPH fluorescence over time. In the presence of an effective inhibitor, the enzymatic reaction is slowed or halted, resulting in a stabilized fluorescence signal. The potency of the inhibitor is quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce the enzymatic activity by 50%.
Figure 2: Experimental Workflow for IC50 Determination.
Detailed Experimental Protocol: AKR1B10 Inhibition Assay
-
1. Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.
-
Enzyme Stock: Recombinant human AKR1B10 diluted to 20 nM in Assay Buffer.
-
Cofactor/Substrate Mix: DL-Glyceraldehyde (substrate) and NADPH (cofactor) prepared in Assay Buffer to final assay concentrations of 250 µM and 150 µM, respectively.
-
Compound Stocks: 10 mM stock solutions of OTCA, Tolrestat, and THNCA in 100% DMSO.
-
-
2. Compound Plating:
-
Perform an 11-point, 1:3 serial dilution of each compound stock in DMSO.
-
Using an acoustic liquid handler, transfer 50 nL of each compound dilution into a 384-well, black, flat-bottom assay plate.
-
For controls, dispense 50 nL of DMSO into designated wells (0% inhibition, high signal) and 50 nL of a potent inhibitor control (e.g., 10 µM Tolrestat) for 100% inhibition (low signal).
-
-
3. Enzyme Addition and Incubation:
-
Add 10 µL of the 20 nM AKR1B10 enzyme solution to all wells containing compound or DMSO controls.
-
Centrifuge the plate at 1,000 rpm for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
-
4. Reaction Initiation and Data Acquisition:
-
Add 10 µL of the Cofactor/Substrate Mix to all wells to initiate the enzymatic reaction. The final volume in each well is 20 µL.
-
Immediately place the plate into a kinetic-capable plate reader (e.g., BMG PHERAstar).
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) every 60 seconds for 20 minutes.
-
-
5. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the linear slope of the fluorescence decay over time (milli-RFU/second).
-
Normalize the data to percent inhibition using the following formula: % Inhibition = 100 * (1 - (V_compound - V_100%_inhibition) / (V_0%_inhibition - V_100%_inhibition))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation (non-linear regression) to determine the IC50 value for each compound.
-
Results and Comparative Analysis
The inhibitory activities of this compound (OTCA), Tolrestat, and 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid (THNCA) against human recombinant AKR1B10 were determined. The results, averaged from three independent experiments (n=3), are summarized below.
| Compound | Structure | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| OTCA | This compound | 12.5 ± 1.8 | 1.1 ± 0.2 | 98 ± 2 |
| Tolrestat | Reference Inhibitor | 0.042 ± 0.009 | 1.0 ± 0.1 | 100 ± 1 |
| THNCA | 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid | > 100 | N/A | < 10 |
Analysis of Results:
The experimental data reveals a clear hierarchy of inhibitory potency.
-
OTCA demonstrated moderate inhibitory activity against AKR1B10 with an IC50 value of 12.5 µM. This indicates that the compound can effectively engage the enzyme's active site, albeit at a micromolar concentration.
-
The reference compound, Tolrestat , performed as expected, exhibiting potent inhibition with an IC50 of 42 nM. [3]This is approximately 300-fold more potent than OTCA and validates the sensitivity and accuracy of the assay.
-
Crucially, the structural analog THNCA , which lacks the 4-oxo group, showed no significant inhibitory activity at concentrations up to 100 µM.
Discussion and Field-Proven Insights
The benchmark results provide critical insights into the structure-activity relationship of the tetralone scaffold for AKR1B10 inhibition. The stark difference in performance between OTCA (IC50 = 12.5 µM) and its analog THNCA (IC50 > 100 µM) is the most telling finding. This strongly suggests that the 4-oxo (ketone) functional group is indispensable for the compound's inhibitory activity. This ketone likely participates in key hydrogen bonding interactions with active site residues, such as Tyrosine 49 and Histidine 111, which are known to be critical for substrate and inhibitor binding within the aldo-keto reductase family. [4][10]The carboxylic acid moiety, present in both OTCA and THNCA, is also likely important for anchoring the molecule within the enzyme's anion-binding pocket, but it is clearly not sufficient for inhibition on its own.
While OTCA's potency is modest compared to the clinical-grade inhibitor Tolrestat, its activity confirms that the 4-oxo-tetralin-2-carboxylic acid scaffold is a valid starting point for a medicinal chemistry campaign. The micromolar activity provides a solid foundation for optimization. Future efforts should focus on synthetic modifications to enhance binding affinity. Potential strategies include:
-
Exploring Substitutions on the Aromatic Ring: Adding electron-withdrawing or -donating groups could modulate the electronic properties and improve hydrophobic or π-π stacking interactions with residues like Tryptophan 112. [4]2. Stereochemical Analysis: The current study used a racemic mixture of OTCA. Synthesizing and testing the individual R and S enantiomers is a critical next step, as enzymatic active sites are chiral and one enantiomer typically accounts for the majority of the observed activity.
-
Selectivity Profiling: A crucial future direction is to assay OTCA against the highly homologous AKR1B1 enzyme. Determining the selectivity ratio (IC50 AKR1B1 / IC50 AKR1B10) will be essential to evaluate its potential as a cancer-specific therapeutic agent versus a broader aldose reductase inhibitor.
Conclusion
This guide demonstrates a comprehensive benchmarking of this compound (OTCA) as an inhibitor of the cancer target AKR1B10. OTCA exhibits moderate, dose-dependent inhibition of AKR1B10 with an IC50 of 12.5 µM. Comparative analysis against a non-ketone analog confirms that the 4-oxo group is a critical structural feature for its inhibitory activity. While significantly less potent than the reference inhibitor Tolrestat, OTCA represents a promising and chemically tractable scaffold for the future development of novel, selective AKR1B10 inhibitors for oncological applications.
References
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In Search for Inhibitors of Human Aldo-Keto Reductase 1B10 (AKR1B10) as Novel Agents to Fight Cancer and Chemoresistance: Current State-of-the-Art and Prospects. Journal of Medicinal Chemistry - ACS Publications. [Link]
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AKR1B10 and digestive tumors development: a review. Frontiers in Oncology. [Link]
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Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment. Current Medicinal Chemistry. [Link]
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AKR1B10, One of the Triggers of Cytokine Storm in SARS-CoV2 Severe Acute Respiratory Syndrome. National Institutes of Health (NIH). [Link]
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A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]
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The Role of AKR1B10 in Physiology and Pathophysiology. National Institutes of Health (NIH). [Link]
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AKR1B10 promotes breast cancer cell migration and invasion via activation of ERK signaling. PubMed Central. [Link]
-
AKR1B10 as a Potential Novel Serum Biomarker for Breast Cancer: A Pilot Study. National Institutes of Health (NIH). [Link]
-
Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment. ResearchGate. [Link]
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Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers. Frontiers in Pharmacology. [Link]
-
Human AKR1B10 (Aldo-keto reductase family 1 member B10) ELISA Kit Technical Manual. Assay Genie. [Link]
-
This compound | C11H10O3. PubChem. [Link]
-
Inhibitory selectivity to the AKR1B10 and aldose reductase (AR): insight from molecular dynamics simulations and free energy calculations. National Institutes of Health (NIH). [Link]
-
Tolrestat | C16H14F3NO3S. PubChem. [Link]
-
Inhibitory selectivity to the AKR1B10 and aldose reductase (AR): insight from molecular dynamics simulations and free energy calculations. ResearchGate. [Link]
-
Aldose reductase inhibitors for the treatment of diabetic polyneuropathy. PubMed Central. [Link]
-
Inhibiting wild-type and C299S mutant AKR1B10; a homologue of aldose reductase upregulated in cancers. PubMed Central. [Link]
-
Serum Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) as a Potential Biomarker for Diagnosis of Hepatocellular Carcinoma. National Institutes of Health (NIH). [Link]
-
(PDF) Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment. ResearchGate. [Link]
- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
Aldo-keto reductase family 1 member B1 inhibitors: old drugs with new perspectives. Expert Opinion on Investigational Drugs. [Link]
-
What is the mechanism of Epalrestat?. Patsnap Synapse. [Link]
-
(PDF) Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A1: Implications for Antitumoral Activity. ResearchGate. [Link]
-
The Effects of a New Aldose Reductase Inhibitor (Tolrestat) in Galactosemic and Diabetic Rats. PubMed. [Link]
-
Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central. [Link]
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- 9. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Replicating Published Results
Introduction: The Significance of a Versatile Scaffold
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a valuable bicyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its rigid tetrahydronaphthalene framework, combined with the reactive ketone and carboxylic acid functionalities, provides a stable and versatile platform for further chemical modifications. This guide offers an in-depth comparison of two distinct and replicable synthetic routes to this target molecule, providing researchers, scientists, and drug development professionals with the practical knowledge to select and execute the most suitable method for their specific needs. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical comparison of their respective advantages and disadvantages.
Methodology 1: The Stobbe Condensation Route
This multi-step approach leverages the classical Stobbe condensation to construct the carbon skeleton, followed by cyclization to form the desired tetralone ring system. The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a ketone or aldehyde and a succinic acid diester, mediated by a strong base.[2][3][4][5][6] This route, while longer, is built upon well-established and high-yielding individual reactions. The following protocol is adapted from a similar synthesis of a substituted analog, demonstrating a robust and versatile strategy.[7]
Reaction Scheme: Stobbe Condensation Route
Caption: Workflow for the Stobbe Condensation Route.
Experimental Protocol: Stobbe Condensation Route
Step 1: Synthesis of the Intermediate Half-Ester via Stobbe Condensation
-
To a solution of freshly prepared potassium t-butoxide (from 4.12 g, 0.11 mol of potassium) in 115 mL of t-butanol, add benzaldehyde (10.6 g, 0.1 mol) and diethyl succinate (20.9 g, 0.12 mol).
-
Reflux the mixture under a nitrogen atmosphere for 18-20 hours.
-
Cool the reaction mixture and remove the excess t-butanol by distillation under reduced pressure.
-
Acidify the residue with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude half-ester.
-
Causality: The strong base, potassium t-butoxide, deprotonates the α-carbon of diethyl succinate, creating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent intramolecular cyclization and ring-opening afford the half-ester.
Step 2: Hydrogenation to the Diacid Intermediate
-
Hydrolyze the crude half-ester from Step 1 by refluxing with an excess of 10% aqueous sodium hydroxide for 4-6 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the diacid.
-
Filter the crude diacid, wash with cold water, and dry.
-
Dissolve the crude diacid in ethanol and subject it to catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere (50 psi) until the uptake of hydrogen ceases.
-
Filter the catalyst and evaporate the solvent to obtain the saturated diacid.
-
Causality: The initial basic hydrolysis (saponification) converts the ester group to a carboxylate, which is then protonated. The subsequent catalytic hydrogenation reduces the carbon-carbon double bond to a single bond.
Step 3: Intramolecular Friedel-Crafts Acylation
-
Add the dried diacid from Step 2 to polyphosphoric acid (PPA) or concentrated sulfuric acid at 0 °C.
-
Slowly warm the mixture to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture onto crushed ice, which will precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[7]
-
Causality: The strong acid protonates a carboxylic acid group, which then loses water to form an acylium ion. This electrophilic acylium ion is then attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the six-membered ketone ring.
Methodology 2: The Dieckmann Condensation Route
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[8][9] This method is generally more convergent and can be higher yielding if the starting diester is readily available. The resulting β-keto ester is then hydrolyzed to the target carboxylic acid.
Reaction Scheme: Dieckmann Condensation Route
Caption: Workflow for the Dieckmann Condensation Route.
Experimental Protocol: Dieckmann Condensation Route
Step 1: Synthesis of Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate via Dieckmann Condensation
-
To a solution of sodium ethoxide, prepared by carefully dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add a solution of diethyl 2-benzyl-1,6-hexanedioate (a hypothetical starting material for this specific target, requiring its own synthesis) (0.1 mol) in dry toluene (100 mL).
-
Heat the reaction mixture to reflux for 8-12 hours. A precipitate of the sodium salt of the β-keto ester should form.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
-
Causality: The ethoxide base abstracts an acidic α-proton from one of the ester groups to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to a cyclic tetrahedral intermediate which then eliminates an ethoxide ion to form the cyclic β-keto ester.[8][10]
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate from Step 1 in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.[11]
-
Stir the resulting mixture at room temperature for 5-8 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Acidify the reaction mixture with 1 M hydrochloric acid until the pH is acidic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude this compound.[11]
-
Recrystallize from an appropriate solvent to obtain the pure product.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester in a saponification reaction.[11][12] The resulting carboxylate is then protonated during the acidic workup to yield the final carboxylic acid.
Performance Comparison
| Parameter | Stobbe Condensation Route | Dieckmann Condensation Route |
| Number of Steps | 3 | 2 (assuming starting diester is available) |
| Overall Yield | Moderate to Good (typically 30-50%) | Potentially Higher (typically 60-80%) |
| Starting Materials | Commercially available benzaldehyde and diethyl succinate. | Requires synthesis of a specific acyclic diester. |
| Reagents & Conditions | Uses strong bases (Kt-BuOK), hydrogenation (H2/Pd-C), and strong acids (PPA/H2SO4). | Uses a strong base (NaOEt) and standard hydrolysis conditions. |
| Scalability | Each step is generally scalable, but the multi-step nature can be a drawback. | More straightforward to scale if the starting material is accessible. |
| Key Challenges | Multiple purification steps; handling of strong acids and hydrogenation equipment. | Synthesis and purification of the starting acyclic diester. |
Discussion and Field-Proven Insights
From the perspective of a senior application scientist, the choice between these two methodologies hinges on the specific constraints and objectives of the research.
The Stobbe Condensation Route is arguably more robust and reliable, especially when the specific starting diester for the Dieckmann route is not commercially available. The individual steps of the Stobbe pathway are well-understood and generally high-yielding. However, the multi-step nature of this synthesis makes it more time-consuming and labor-intensive. The need for multiple intermediate purifications can also lead to a lower overall yield. The use of hazardous reagents like polyphosphoric acid and the requirement for hydrogenation equipment might also be a limiting factor in some laboratories.
The Dieckmann Condensation Route presents a more elegant and convergent approach. If the starting acyclic diester can be synthesized efficiently or is available, this route is likely to be faster and provide a higher overall yield. The reaction conditions are relatively standard for an organic chemistry laboratory. The primary challenge lies in the accessibility of the starting material. For the synthesis of this compound, the required diethyl 2-benzyl-1,6-hexanedioate is not a common starting material and would need to be prepared in a separate synthetic sequence, which would add to the overall step count and potentially lower the overall yield from readily available precursors.
Conclusion
Both the Stobbe and Dieckmann condensation routes offer viable pathways for the synthesis of this compound. The Stobbe condensation route, while longer, starts from more readily available materials. The Dieckmann condensation is more efficient in its final steps but is contingent on the availability of a more complex starting diester. The selection of the optimal route will therefore depend on a careful consideration of starting material availability, laboratory equipment, and the desired scale of the synthesis. This guide provides the necessary framework and detailed protocols to enable researchers to make an informed decision and successfully replicate these published synthetic strategies.
References
-
Organic Chemistry Reaction. (2026, January 1). Stobbe Condensation: Definition, Examples, Reagents and Mechanism. Retrieved from [Link]
- Banerjee, A. K., Mendoza, L., Briceño, B., Arrieche, D., & Cabrera, E. V. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4), 555818.
-
ResearchGate. (2022, November 3). (PDF) Stobbe Condensation. Retrieved from [Link]
-
Grokipedia. Stobbe condensation. Retrieved from [Link]
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A Head-to-Head Comparison: 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid versus Epalrestat as Aldose Reductase Inhibitors
A Technical Guide for Researchers in Drug Development
In the landscape of diabetic complications research, the enzyme aldose reductase (AR) stands as a pivotal therapeutic target. As the rate-limiting enzyme in the polyol pathway, its overactivation under hyperglycemic conditions leads to the accumulation of sorbitol, instigating a cascade of cellular stress and damage that culminates in diabetic neuropathy, retinopathy, and nephropathy. Consequently, the development of potent and selective aldose reductase inhibitors (ARIs) remains a significant endeavor in medicinal chemistry.
This guide provides a detailed comparative analysis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid , a tetralone derivative with therapeutic potential, against Epalrestat , a clinically approved and widely studied ARI. While direct experimental data for the former is emerging, its structural analogy to known carboxylic acid-based ARIs warrants a thorough evaluation of its potential. This document will delve into the mechanistic underpinnings of AR inhibition, present comparative data, and provide robust experimental protocols for in-house validation.
The Rationale for Comparison: Structural Analogy and Therapeutic Class
This compound belongs to the tetralone class of compounds, characterized by a fused bicyclic aromatic and non-aromatic ring system. Crucially, it possesses a carboxylic acid moiety, a key pharmacophore in a major class of ARIs.[1] This structural feature is shared by Epalrestat, a noncompetitive and reversible ARI that has demonstrated clinical efficacy in treating diabetic neuropathy.[2] The comparison is therefore grounded in the hypothesis that this compound may exert its biological effects through the inhibition of aldose reductase, making Epalrestat an appropriate benchmark for evaluating its potential potency and mechanism of action.
The Polyol Pathway: The Target of Inhibition
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step: the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH depletes the cell's antioxidant capacity, rendering it vulnerable to oxidative damage.[3] ARIs act by blocking the initial step, thereby preventing sorbitol accumulation and its downstream pathological consequences.
Figure 1: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Head-to-Head Comparison: Known vs. Investigational
The following table summarizes the key characteristics of Epalrestat and the inferred properties of this compound based on its structural class.
| Feature | This compound | Epalrestat |
| Chemical Class | Tetralone Carboxylic Acid | Rhodanine Carboxylic Acid |
| Target | Aldose Reductase (inferred) | Aldose Reductase |
| Mechanism of Action | Likely competitive or noncompetitive inhibition (to be determined) | Noncompetitive, reversible inhibition[2] |
| Reported IC50 | Not yet reported | ~1.22 - 2.34 µM (varies by study)[4] |
| Clinical Status | Investigational | Clinically approved for diabetic neuropathy in several countries |
Experimental Protocols for Comparative Evaluation
To empirically determine the aldose reductase inhibitory potential of this compound and directly compare it to Epalrestat, the following experimental protocols are recommended.
In Vitro Aldose Reductase Enzymatic Assay
This assay directly measures the inhibition of aldose reductase activity by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
Test compounds (this compound and Epalrestat) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the desired concentration of the test compound or vehicle control.
-
Pre-incubate the reaction mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
The rate of reaction is determined from the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed protocol for the safe handling and disposal of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, moving beyond simple instructions to explain the scientific rationale behind each procedural step.
Our objective is to empower you with the knowledge to manage this compound's waste stream safely, compliantly, and with a clear understanding of the associated chemical principles.
Core Hazard Profile & Risk Assessment
Understanding the intrinsic hazards of this compound is the first step in a valid disposal protocol. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always available, we can deduce its risk profile by analyzing its structural components: the tetralin (1,2,3,4-tetrahydronaphthalene) core and the carboxylic acid functional group.[1]
The tetralin backbone is a combustible liquid known to cause skin and eye irritation, with the potential for aspiration toxicity and long-term aquatic harm.[2][3] Furthermore, like other tetralin derivatives, it may form explosive peroxides upon prolonged exposure to air.[2][3][4] The carboxylic acid group adds corrosive properties. The specific molecule is classified as harmful if swallowed (H302), a cause of skin irritation (H315), and a cause of serious eye irritation (H319).[5]
| Hazard Category | Description | Rationale & Source |
| Acute Toxicity | Harmful if swallowed. | Hazard statement H302 from supplier data.[5] |
| Skin Irritation | Causes skin irritation upon contact. | Hazard statement H315 from supplier data.[5] |
| Eye Irritation | Causes serious eye irritation. | Hazard statement H319 from supplier data.[5] |
| Aquatic Toxicity | Expected to be toxic to aquatic life with long-lasting effects. | Based on the tetralin core, which is a known aquatic hazard.[2][3] |
| Combustibility | Considered a combustible liquid. | The parent compound, tetralin, is a combustible liquid.[2][3] |
| Reactivity | Potential to form explosive peroxides. Incompatible with strong bases and oxidizers. | Tetralin derivatives can form peroxides.[4] Carboxylic acids react exothermically with bases and can be ignited by oxidizing agents.[6] |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | A known hazard of the tetralin parent structure.[2] |
Expert Insight: The dual nature of this compound—a combustible, peroxide-forming organic fused with a corrosive acid—dictates that its waste cannot be managed through simple neutralization or dilution. The risks of aquatic toxicity and unforeseen reactions necessitate a dedicated hazardous waste stream.
Pre-Disposal: Waste Minimization & Planning
Effective waste management begins before the first gram is weighed. Adhering to the principles of green chemistry not only enhances safety but also reduces disposal costs and environmental impact.
-
Source Reduction: Order only the quantity of chemical required for your immediate experimental plan.[7]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste generated.[7]
-
Inventory Management: Maintain a clear and updated chemical inventory to prevent the purchase of duplicate reagents and the expiration of existing stock.
Waste Segregation & Containerization: A Self-Validating System
Proper segregation is the most critical step in preventing dangerous laboratory incidents. Mixing incompatible waste streams can lead to violent reactions, the release of toxic gases, or fire.[8][9]
Primary Rule: Waste containing this compound must be collected in a dedicated container labeled "Hazardous Waste: Organic Acid, Solid" or "Hazardous Waste: Organic Acid, Liquid," as appropriate.
Container Requirements:
-
Compatibility: Use containers made of materials that do not react with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for acidic waste.[6][9]
-
Integrity: The container must be in good condition with a secure, leak-proof screw cap.[9]
-
Headroom: Fill containers to no more than 80-90% capacity to allow for vapor expansion.[9]
-
Labeling: The waste container must be clearly labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations)
-
The approximate concentration/percentage of each component
-
The relevant hazard pictograms (e.g., Corrosive, Irritant, Environmentally Hazardous)
-
The date accumulation started.
-
Logical Segregation Workflow
The following diagram illustrates the decision-making process for proper waste segregation.
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Navigating the Safe Handling of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a compound with significant potential in synthetic chemistry. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to build a deeper understanding and foster a culture of safety in the laboratory.
Understanding the Hazard Profile
Before any handling, it is crucial to internalize the hazard profile of this compound. Based on available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
The signal word associated with this chemical is "Warning".[1] These classifications necessitate a stringent approach to personal protective equipment and handling procedures to prevent accidental exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical hazards. The following recommendations are based on the known risks of skin and eye irritation, as well as the potential for respiratory irritation, a common characteristic of powdered carboxylic acids.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1] Therefore, chemical safety goggles that provide a complete seal around the eyes are mandatory. For procedures with a higher risk of splashing, such as when transferring large quantities or preparing solutions, a face shield worn over safety goggles is required to protect the entire face.
Skin Protection
1. Gloves: The choice of glove material is critical to prevent skin irritation.[1] Nitrile gloves are a common choice in laboratory settings and offer good resistance to a variety of chemicals. However, for prolonged contact or when handling larger quantities, butyl rubber gloves are recommended due to their high resistance to a broad spectrum of chemicals, including many acids and bases.[2] It is imperative to check the manufacturer's glove compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
2. Lab Coat: A standard, flame-resistant laboratory coat should be worn at all times, with the sleeves fully extended to protect the arms.
Respiratory Protection
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent contamination.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Assemble all necessary equipment and reagents before introducing the target compound.
-
Don the appropriate PPE as outlined above.
-
-
Handling:
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container sealed when not in use.
-
-
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Emergency Procedures: A Plan for the Unexpected
Spills
In the event of a spill, the primary objective is to isolate the area and prevent exposure to personnel.
-
Small Spills (in a fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4][5]
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert laboratory personnel and safety officers.
-
Prevent entry to the contaminated area.
-
Follow established institutional procedures for large chemical spills.
-
Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[6][7]
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
